molecular formula C5H6F2O4 B7983974 4,4-Difluoro-2-methoxyacetoacetate

4,4-Difluoro-2-methoxyacetoacetate

Cat. No.: B7983974
M. Wt: 168.10 g/mol
InChI Key: GTEBOWHIOHDJMT-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methoxyacetoacetate is a fluorinated acetoacetate derivative that serves as a high-value synthetic intermediate in organic and medicinal chemistry research. Compounds of this class are primarily valued for their role as key precursors in the synthesis of complex heterocycles, particularly pyrazole derivatives . The incorporation of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding characteristics of resulting molecules, making this reagent a valuable tool for researchers designing new active compounds . Its structure is engineered to participate in condensation reactions, facilitating the construction of complex molecular scaffolds found in various active ingredients . This chemical is provided as a high-purity material to ensure reproducibility in experimental work. It is intended for use in laboratory research and development settings only. Researchers are directed to consult the relevant safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

4,4-difluoro-2-methoxy-3-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O4/c1-11-3(5(9)10)2(8)4(6)7/h3-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEBOWHIOHDJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"spectral data of 4,4-Difluoro-2-methoxyacetoacetate (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 4,4-Difluoro-2-methoxyacetoacetate

Introduction

4,4-Difluoro-2-methoxyacetoacetate is a complex organic molecule of significant interest in synthetic chemistry and drug development due to its unique combination of functional groups: a β-keto ester, a difluoromethyl group, and a methoxy ether. The presence and interplay of these functionalities impart specific chemical reactivity and potential biological activity. A thorough understanding of its molecular structure is paramount for its application, and this is achieved through a combination of spectroscopic techniques. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4,4-Difluoro-2-methoxyacetoacetate, offering insights into the interpretation of its spectral characteristics. The information presented herein is based on established principles of spectroscopy and data from analogous compounds, providing a robust predictive framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4,4-Difluoro-2-methoxyacetoacetate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected Chemical Shifts and Multiplicities:

  • -OCH₃ (methoxy group protons): A singlet is expected around δ 3.4-3.8 ppm. The exact chemical shift will be influenced by the neighboring carbonyl group.

  • -CH- (methine proton): This proton is adjacent to a carbonyl group and a methoxy group, which will shift it downfield to approximately δ 4.5-5.0 ppm. It will appear as a singlet.

  • -CHF₂ (difluoromethyl proton): This proton will be significantly deshielded by the two fluorine atoms and will appear as a triplet due to coupling with the two equivalent fluorine atoms. The expected chemical shift is in the range of δ 5.8-6.5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected Chemical Shifts:

  • -OCH₃ (methoxy carbon): Expected to appear around δ 50-60 ppm.

  • -CH- (methine carbon): This carbon, being attached to two oxygen atoms, will be significantly deshielded, with an expected chemical shift in the range of δ 80-90 ppm.

  • -C=O (keto carbonyl): The ketone carbonyl carbon is expected to resonate at approximately δ 190-200 ppm.

  • -C=O (ester carbonyl): The ester carbonyl carbon will appear slightly upfield from the ketone carbonyl, typically in the range of δ 165-175 ppm.[1]

  • -CHF₂ (difluoromethyl carbon): The carbon of the difluoromethyl group will exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms. Its chemical shift is expected in the range of δ 110-120 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.[2][3]

Expected Chemical Shift and Multiplicity:

  • -CHF₂ (difluoromethyl fluorines): The two fluorine atoms are chemically equivalent and will therefore give a single signal. This signal will be split into a doublet by the adjacent proton. The chemical shift range for fluorine can be broad, but for a difluoromethyl group of this nature, it is anticipated to be in the range of -110 to -130 ppm relative to CFCl₃.[3]

NMR Experimental Protocol

A general protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.[5]

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[6][7]

Predicted IR Spectrum

The IR spectrum of 4,4-Difluoro-2-methoxyacetoacetate is expected to show characteristic absorption bands for its key functional groups.

Expected Characteristic Absorption Bands:

  • C=O Stretching (Ketone): A strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹.[8][9]

  • C=O Stretching (Ester): Another strong and sharp absorption band for the ester carbonyl is expected at a slightly higher frequency, around 1740-1760 cm⁻¹.[10][11] The presence of two distinct carbonyl peaks, or a broadened peak with a shoulder, would be indicative of the β-keto ester moiety.[8]

  • C-O Stretching (Ester and Ether): Strong C-O stretching vibrations are expected in the fingerprint region, typically between 1000-1300 cm⁻¹.[10][11]

  • C-F Stretching: Strong absorption bands due to the C-F stretching vibrations of the difluoromethyl group are expected in the region of 1000-1100 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

IR Experimental Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples, requiring minimal sample preparation.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.[12]

Predicted Mass Spectrum

Molecular Ion Peak (M⁺):

  • The molecular weight of 4,4-Difluoro-2-methoxyacetoacetate (C₆H₈F₂O₄) is 182.12 g/mol . A molecular ion peak (or a protonated molecule [M+H]⁺ in soft ionization techniques) would be expected at m/z 182 (or 183).

Fragmentation Pattern:

  • Mass spectrometry of halogenated compounds often shows characteristic fragmentation patterns.[13][14][15] Common fragmentation pathways for 4,4-Difluoro-2-methoxyacetoacetate could include:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z 151.

    • Loss of the entire ester group (-COOCH₃) to give a fragment at m/z 123.

    • Cleavage of the C-C bond between the carbonyls.

    • Loss of a fluorine atom, though less common for C-F bonds.

MS Experimental Protocol
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: The sample molecules are ionized. Common techniques include Electron Ionization (EI) for GC-MS, which is a hard ionization technique that causes extensive fragmentation, and Electrospray Ionization (ESI) or Chemical Ionization (CI) for LC-MS, which are softer ionization methods that often preserve the molecular ion.[12]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Summary of Predicted Spectral Data

Spectroscopic TechniqueFeaturePredicted PositionMultiplicity
¹H NMR -OCH₃δ 3.4-3.8 ppmSinglet
-CH-δ 4.5-5.0 ppmSinglet
-CHF₂δ 5.8-6.5 ppmTriplet
¹³C NMR -OCH₃δ 50-60 ppm
-CH-δ 80-90 ppm
-C=O (Ketone)δ 190-200 ppm
-C=O (Ester)δ 165-175 ppm
-CHF₂δ 110-120 ppmTriplet
¹⁹F NMR -CHF₂-110 to -130 ppmDoublet
IR C=O (Ketone)1720-1740 cm⁻¹Strong, Sharp
C=O (Ester)1740-1760 cm⁻¹Strong, Sharp
C-O1000-1300 cm⁻¹Strong
C-F1000-1100 cm⁻¹Strong
MS Molecular Ion (M⁺)m/z 182

Workflow Diagrams

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound Purified 4,4-Difluoro-2-methoxyacetoacetate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the spectroscopic analysis and structural elucidation of 4,4-Difluoro-2-methoxyacetoacetate.

NMR Data Acquisition and Processing Workflow

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Dissolve Dissolve in Deuterated Solvent Tune_Shim Tune & Shim Dissolve->Tune_Shim Acquire_FID Acquire FID Tune_Shim->Acquire_FID FT Fourier Transform Acquire_FID->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Integrate_Reference Integrate & Reference Phase_Baseline->Integrate_Reference Interpret Interpret Spectrum Integrate_Reference->Interpret

Sources

Technical Deep Dive: The Difluoromethyl Ketone (DFMK) Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, mechanism, and synthetic utility of the difluoromethyl ketone (DFMK) group, specifically tailored for application scientists and medicinal chemists.

Executive Summary

The


-difluoromethyl ketone (DFMK) moiety represents a "Goldilocks" electrophile in medicinal chemistry. Unlike the highly reactive chloromethyl ketones (irreversible alkylators) or the often over-hydrated trifluoromethyl ketones (TFMKs), DFMKs occupy a unique physicochemical niche. They function as reversible covalent warheads  for serine and cysteine proteases, forming stable transition-state mimics without the high desolvation penalties associated with perfluorinated analogs. Furthermore, the terminal 

group acts as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl and thiol groups while blocking metabolic

-oxidation.

Fundamental Reactivity & Electronic Profile

The reactivity of DFMKs is governed by the strong inductive effect (


) of the two 

-fluorine atoms. This electron withdrawal creates a significant partial positive charge (

) on the carbonyl carbon, lowering the LUMO energy and increasing susceptibility to nucleophilic attack.
The Hydration Equilibrium

In aqueous physiological environments, DFMKs exist in an equilibrium between the keto form and the gem-diol (hydrate) form. This equilibrium is a critical parameter for drug design:

  • Too much hydration (e.g., TFMKs): The drug exists primarily as a stable gem-diol. Binding to the enzyme requires an energetic penalty to "dehydrate" the molecule before the specific nucleophilic attack can occur, or the gem-diol must bind as a transition state analog directly (which is sterically more demanding).

  • Balanced hydration (DFMKs): The equilibrium constant (

    
    ) is lower than that of TFMKs, meaning a significant population of the free ketone exists in solution, ready for rapid nucleophilic capture by the enzyme.
    
Table 1: Comparative Electronic & Hydration Properties
ScaffoldStructure

(approx)*
Primary Mode of ActionMetabolic Stability
Methyl Ketone


Non-covalent bindingLow (

-oxidation)
Monofluoromethyl


Weak reversible covalentModerate
Difluoromethyl


Balanced Reversible Covalent High
Trifluoromethyl


Tight-binding TSA (High Desolvation cost)High

*Note:


. Values vary based on the R-group (peptidyl vs. aryl).

Mechanism of Action: Transition State Mimicry

DFMKs are potent inhibitors of hydrolytic enzymes (serine/cysteine proteases) because they form a stable hemiketal (or hemithioketal) adduct that mimics the tetrahedral transition state of peptide bond hydrolysis.

Mechanistic Pathway[1][2]
  • Recognition: The peptidyl (P1-Pn) portion of the inhibitor binds to the enzyme's S1-Sn subsites.

  • Nucleophilic Attack: The active site nucleophile (Ser-OH or Cys-SH) attacks the electrophilic carbonyl carbon of the DFMK.

  • Stabilization: The resulting tetrahedral oxyanion is stabilized by the "oxyanion hole" (backbone amides), mimicking the high-energy intermediate of substrate cleavage.

  • Reversibility: Unlike chloromethyl ketones (which alkylate His residues irreversibly), the C-F bonds are stable and do not act as leaving groups. The complex is reversible, reducing the risk of permanent off-target haptenization.

Diagram 1: Mechanism of Serine Protease Inhibition

DFMK_Mechanism cluster_stabilization Stabilizing Factors Enzyme Free Enzyme (Ser-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis Binding (Kd) Inhibitor DFMK Inhibitor (R-CO-CF2H) Inhibitor->Michaelis Binding (Kd) TS_Analog Tetrahedral Adduct (Hemiketal Transition State) Michaelis->TS_Analog Nucleophilic Attack (k_inact) TS_Analog->Michaelis Slow Dissociation (k_off) Oxyanion Oxyanion Hole Stabilizes O- Oxyanion->TS_Analog Fluorine F-atoms Inductive Withdrawal Fluorine->TS_Analog

Caption: Kinetic pathway of reversible covalent inhibition. The DFMK forms a stable hemiketal adduct, mimicking the enzymatic transition state.

Synthetic Methodologies

Constructing the DFMK scaffold requires preventing the "haloform" cleavage or over-reaction common with fluorinated intermediates. The most robust route for drug discovery utilizes the Reformatsky-type reaction followed by oxidation.

Experimental Protocol: Synthesis via Modified Reformatsky

This protocol describes the synthesis of a peptidyl-DFMK precursor.

Reagents:

  • Aldehyde substrate (

    
    )
    
  • Ethyl bromodifluoroacetate (

    
    )
    
  • Activated Zinc dust (or RhCl(PPh3)3 for Honda-Reformatsky)

  • Dess-Martin Periodinane (DMP)

Workflow:

  • Activation: Suspend activated Zn dust (1.5 equiv) in dry THF under Argon.

  • Addition: Add ethyl bromodifluoroacetate (1.2 equiv) and the aldehyde (1.0 equiv) slowly. Initiate with mild heat or TMSCl if necessary.

  • Reaction: Stir at reflux for 2-4 hours. The intermediate formed is the

    
    -difluoro-
    
    
    
    -hydroxy ester.
  • Hydrolysis & Decarboxylation: Saponify the ester (LiOH/MeOH) and decarboxylate (if using the keto-ester route) or reduce/protect for peptide coupling.

  • Oxidation (Critical Step): The resulting

    
    -difluoroalcohol is oxidized to the ketone.
    
    • Note: Standard Swern or Dess-Martin conditions are preferred. Avoid harsh basic conditions to prevent hydrate polymerization.

Diagram 2: Synthetic Workflow (Alcohol Oxidation Route)

Synthesis_Workflow Start Peptidyl Aldehyde (R-CHO) Intermediate Difluoro-beta-hydroxy Ester Start->Intermediate C-C Bond Formation Reagent Ethyl Bromodifluoroacetate + Zn (Reformatsky) Reagent->Intermediate Transformation 1. Hydrolysis/Coupling 2. C-terminal modification Intermediate->Transformation Alcohol Difluoroalcohol (R-CH(OH)-CF2H) Transformation->Alcohol Product Target DFMK (R-CO-CF2H) Alcohol->Product Oxidation Oxidant Dess-Martin Periodinane (DMP) Oxidant->Product

Caption: Step-wise synthesis of DFMK inhibitors via the Reformatsky-Oxidation route, ensuring preservation of stereocenters.

Bioisosteric Applications & "Lipophilic Hydrogen Bonding"

Beyond protease inhibition, the


 group is a validated bioisostere for alcohols (

) and thiols (

).
  • H-Bond Donor: The

    
     bond in 
    
    
    
    is polarized by the two fluorine atoms, making it a weak hydrogen bond donor. It can interact with backbone carbonyls in the receptor pocket.
  • Lipophilicity: Unlike a hydroxyl group (which lowers LogP), the

    
     group increases lipophilicity, improving membrane permeability while retaining H-bond capability.
    
  • Metabolic Blockade: The DFMK group is resistant to P450-mediated oxidation at the

    
    -position, a common clearance pathway for methyl ketones.
    
Diagram 3: Hydration Equilibrium & Bioisosterism

Equilibrium_Bioisostere Ketone Free Ketone form (Electrophilic Warhead) Hydrate Gem-diol (Hydrate) (Transition State Mimic) Ketone->Hydrate + H2O (K_hyd ~ 1-10) Bioisostere CF2H Group (Lipophilic H-Bond Donor) Ketone->Bioisostere Structural Feature

Caption: The DFMK exists in a tunable equilibrium. The ketone form reacts with enzymes; the CF2H tail acts as a lipophilic donor.

References

  • Synthesis of Difluoromethyl Ketones. Fluorine Notes. (2019). A comprehensive review of synthetic methods including Reformatsky and cross-coupling approaches.

  • CF2H: a fascinating group for application in drug development. Future Medicinal Chemistry. (2015). Analysis of the CF2H group as a bioisostere and warhead.

  • Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry. (1986).[1] Foundational work establishing the correlation between hydration, electronegativity, and inhibition constants (

    
    ). 
    
  • The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. (2017). Quantitative assessment of H-bond acidity of the CF2H group.

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry. (2005). Comparative study of fluorinated ketone inhibitors against viral proteases.

Sources

"stability of 4,4-Difluoro-2-methoxyacetoacetate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the stability profile of 4,4-Difluoro-2-methoxyacetoacetate (typically the ethyl or methyl ester), a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.

Core Stability Thesis: The molecule exhibits a dichotomy in stability driven by the competing electronic effects of the


-difluoromethyl (

) and

-methoxy (

) groups.
  • Acidic Conditions: The compound is moderately stable at low temperatures but undergoes hydrolysis followed by rapid decarboxylation upon heating or prolonged exposure to aqueous acid.

  • Basic Conditions: The compound is highly labile . The electron-withdrawing nature of the fluorine atoms activates the

    
    -ketone toward nucleophilic attack, driving a Retro-Claisen cleavage  that fragments the carbon skeleton even under mild aqueous basic conditions.
    

Chemical Identity & Structural Drivers

To understand the stability, we must first analyze the electronic environment of the scaffold.

FeatureStructure / PropertyImpact on Stability
Core Scaffold

-Keto Ester
Inherently prone to decarboxylation (acid) and cleavage (base).

-Substitution
4,4-Difluoro (

)
Strongly Electron Withdrawing (EWG). Increases the electrophilicity of the C3 ketone, making it a "hotspot" for nucleophilic attack (e.g., by

).

-Substitution
2-Methoxy (

)
Inductive EWG / Resonance EDG. Increases the acidity of the

-proton (C2-H), facilitating enolization. Sterically hinders nucleophiles slightly, but not enough to prevent cleavage.
pKa (Estimated) ~9.0 - 10.5The

-proton is significantly more acidic than non-fluorinated analogs due to the combined inductive effects of

and

.

Stability Under Acidic Conditions

Under acidic conditions (pH < 4), the primary degradation pathway is a two-step cascade: Ester Hydrolysis followed by Decarboxylation .

Mechanism: The Decarboxylation Cascade
  • Protonation & Hydrolysis: The ester moiety is protonated and attacked by water, releasing the alcohol (ethanol/methanol) and generating the free

    
    -keto acid intermediate.
    
  • Cyclic Transition State: The free acid adopts a 6-membered cyclic transition state involving the

    
    -carbonyl oxygen and the carboxylic acid proton.
    
  • Irreversible Loss of

    
    :  The cycle collapses, expelling 
    
    
    
    and forming an enol, which tautomerizes to the stable ketone product: 1,1-difluoro-3-methoxypropan-2-one .

Critical Insight: The


 group destabilizes the developing positive charge on the carbonyl carbon during hydrolysis, potentially slowing the initial hydrolysis step compared to non-fluorinated analogs. However, once the free acid is formed, decarboxylation is rapid, especially above 

.
Acidic Degradation Pathway (Graphviz)

AcidStability Figure 1: Acid-Catalyzed Degradation Pathway Start 4,4-Difluoro-2-methoxyacetoacetate (Ester) Inter Free Beta-Keto Acid (Transient) Start->Inter H3O+ / Heat (Hydrolysis) TS 6-Membered Cyclic Transition State Inter->TS Tautomerization Product 1,1-Difluoro-3-methoxypropan-2-one + CO2 TS->Product -CO2 (Decarboxylation)

Stability Under Basic Conditions

The stability risk is highest under basic conditions. The presence of the difluoromethyl group fundamentally alters the reactivity landscape, making the Retro-Claisen condensation the dominant failure mode.

Mechanism: Retro-Claisen Cleavage

Unlike standard esters that simply saponify (hydrolyze to acid salt) under basic conditions, fluorinated


-keto esters suffer carbon-carbon bond cleavage.
  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the C3 ketone  (the 
    
    
    
    -carbonyl) rather than the ester carbonyl. This is favored because the adjacent
    
    
    group renders the C3 carbon highly electropositive (electrophilic).
  • Fragmentation: The resulting tetrahedral intermediate collapses, breaking the C2-C3 bond.

  • Products: This releases a Difluoroacetate anion and a Methoxyacetate derivative .

Expert Note: This reaction is often faster than simple ester saponification. Consequently, attempting to hydrolyze the ester with aqueous NaOH to generate the carboxylate salt often results in low yields and high fragmentation impurities.

Basic Degradation Pathway (Graphviz)

BaseStability Figure 2: Base-Induced Retro-Claisen Fragmentation Start 4,4-Difluoro-2-methoxyacetoacetate Attack Nucleophilic Attack at C3 (Ketone) (Favored by CHF2 EWG) Start->Attack OH- (Aqueous Base) Cleavage C2-C3 Bond Cleavage (Retro-Claisen) Attack->Cleavage Collapse of Tetrahedral Intermediate Prod1 Difluoroacetate Anion Cleavage->Prod1 Prod2 Methoxyacetate Anion Cleavage->Prod2

Experimental Protocols for Stability Assessment

To validate these mechanisms in your specific matrix, the following self-validating experimental workflow is recommended.

Analytical Method (HPLC)
  • Column: SIELC Newcrom R1 (Mixed-mode RP/Ion-exchange) or C18 equivalent with high end-capping.

  • Mobile Phase: Acetonitrile (MeCN) : Water (with 0.1% Formic Acid).

    • Gradient: 5% MeCN to 90% MeCN over 20 mins.

  • Detection: UV at 210 nm (Ester carbonyl) and 254 nm.

  • Why this works: The acidic mobile phase stabilizes the analyte during the run. Formic acid suppresses ionization of the enol, sharpening peaks.

Forced Degradation Protocol
ConditionProcedureExpected Outcome
Acid Stress Dissolve 10mg in 1mL MeCN. Add 1mL 0.1N HCl . Heat to

for 4h.
Loss of parent peak. Appearance of broad peak (decarboxylated ketone) and carboxylic acid intermediate.
Base Stress Dissolve 10mg in 1mL MeCN. Add 1mL 0.1N NaOH . Stir at RT for 1h.Rapid disappearance of parent. Appearance of two distinct early-eluting peaks (Difluoroacetic acid & Methoxyacetic acid fragments).
Oxidative 10mg in MeCN + 3%

.
Generally stable (Fluorine protects against

-oxidation).
Workflow Diagram (Graphviz)

Workflow Figure 3: Stability Testing Workflow Sample Sample Prep (1 mg/mL in MeCN) Split Split Aliquots Sample->Split Acid Acid Stress 0.1N HCl, 60°C Split->Acid Base Base Stress 0.1N NaOH, RT Split->Base Control Control 4°C Dark Split->Control Analysis HPLC-UV/MS (Newcrom R1) Acid->Analysis Base->Analysis Control->Analysis Data Data Processing (Area % vs Control) Analysis->Data

Handling & Storage Recommendations

Based on the mechanistic instability described above:

  • Storage: Store neat material at -20°C under inert atmosphere (Argon/Nitrogen). Moisture ingress will lead to slow hydrolysis and subsequent decarboxylation over time.

  • Reaction Conditions:

    • Avoid Aqueous Base: If enolate formation is required, use non-nucleophilic bases (e.g., LiHMDS, NaH, KOtBu) in anhydrous solvents (THF, DCM) at low temperatures (-78°C to 0°C).

    • Quenching: Quench basic reactions with mild acid (Ammonium Chloride) or rapid acidification to pH 5-6 to avoid the Retro-Claisen window.

  • Purification: Avoid silica gel chromatography with basic modifiers (e.g., Triethylamine). Use neutral or slightly acidic mobile phases.

References

  • SIELC Technologies. Separation of Ethyl 4,4-difluoroacetoacetate on Newcrom R1 HPLC column. Application Note. [Link]

  • Master Organic Chemistry. The Claisen Condensation and Dieckmann Condensation (Mechanism & Retro-Claisen). [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

Difluoromethyl Ketones: A Technical Guide to a Versatile Warhead in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, the difluoromethyl ketone (-C(O)CF2H) has emerged as a uniquely valuable electrophilic "warhead." Its finely tuned reactivity, distinct from both non-fluorinated and trifluoromethyl ketones, enables the design of potent and often reversibly covalent inhibitors. This technical guide provides an in-depth exploration of the core attributes of difluoromethyl ketones, detailing their synthesis, mechanistic action, and proven applications in drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile functional group for the creation of next-generation therapeutics.

The Difluoromethyl Ketone: A Privileged Electrophile

The utility of the difluoromethyl ketone stems from a unique confluence of electronic and steric properties imparted by the two fluorine atoms. Unlike the more intensely electron-withdrawing trifluoromethyl group, the difluoromethyl group offers a more nuanced electronic profile.

  • Enhanced Electrophilicity: The geminal fluorine atoms significantly increase the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by residues in an enzyme's active site, such as serine, cysteine, or threonine.[1] This heightened reactivity is the basis for its action as a covalent inhibitor.

  • Hydrate Stability: In aqueous environments, the electrophilic nature of difluoromethyl ketones shifts the equilibrium towards the formation of a stable gem-diol (hydrate).[2][3] This hydrated form can act as a transition-state analogue, mimicking the tetrahedral intermediate of substrate hydrolysis and leading to potent, non-covalent inhibition.[4]

  • Hydrogen Bond Donor Capability: The hydrogen atom of the difluoromethyl group (CF2-H) is weakly acidic and can function as a hydrogen bond donor.[5] This provides an additional, often overlooked, mode of interaction within a target's binding pocket, potentially enhancing affinity and selectivity.

These properties position the difluoromethyl ketone as a "tunable" warhead. It is reactive enough to form covalent bonds but often does so reversibly, a characteristic that can lead to improved safety profiles by minimizing permanent off-target modifications.[5][6]

Synthetic Strategies and Protocols

The synthesis of α,α-difluoroketones has historically been challenging.[7][8] However, several reliable methods have been established, making these valuable motifs accessible for drug discovery programs.

Protocol 1: Difluoroacylation from Esters

One of the most common approaches involves the reaction of an organometallic reagent with a derivative of difluoroacetic acid, such as ethyl difluoroacetate.[7]

Step-by-Step Methodology:

  • Generation of Nucleophile: Prepare the desired organolithium or Grignard reagent (R-Li or R-MgBr) from the corresponding halide in an appropriate anhydrous ether solvent (e.g., THF, Diethyl Ether) under an inert atmosphere (Argon or Nitrogen) at low temperature (-78 °C).

  • Acylation Reaction: To the cooled solution of the organometallic reagent, slowly add a solution of ethyl difluoroacetate (1.0-1.2 equivalents) in anhydrous THF.

  • Reaction Monitoring: Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction and Purification: Allow the mixture to warm to room temperature, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the target difluoromethyl ketone (R-C(O)CF2H).

Protocol 2: Photoredox-Mediated Difluoromethylation of Enol Silanes

Modern photoredox catalysis offers a mild and efficient route to α-CHF2 ketones from readily available silyl enol ethers.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the silyl enol ether (1.0 eq.), a difluoromethyl radical precursor (e.g., N-tosyl-S-difluoromethyl-S-phenylsulfoximine, 1.5 eq.), and a photocatalyst (e.g., Ru(bpy)3Cl2 or an iridium complex, 1-2 mol%) in a suitable degassed solvent (e.g., acetonitrile).

  • Initiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction for the consumption of the enol silane starting material via TLC or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture. The crude product is then subjected to hydrolysis of the silyl ether, typically by treatment with a fluoride source like TBAF or an aqueous acid (e.g., 1M HCl).

  • Purification: After aqueous workup and extraction, purify the final difluoromethyl ketone product by flash column chromatography.

Mechanism of Action: Reversible Covalent Inhibition

The primary mechanism by which difluoromethyl ketones inhibit enzymes, particularly serine and cysteine proteases, is through the formation of a covalent, yet often reversible, adduct.[1][10]

The process unfolds as follows:

  • Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site, guided by interactions between the inhibitor's scaffold and the enzyme's binding pockets (e.g., S1, S2 pockets in proteases).

  • Nucleophilic Attack: The catalytic nucleophile of the enzyme (the hydroxyl of serine or the thiol of cysteine) attacks the highly electrophilic carbonyl carbon of the difluoromethyl ketone.

  • Hemiketal/Thiohemiketal Formation: This attack forms a tetrahedral intermediate known as a hemiketal (with serine) or a thiohemiketal (with cysteine).[11] The stability of this adduct is significantly enhanced by the electron-withdrawing fluorine atoms.

  • Reversibility: Unlike more reactive warheads that form irreversible bonds, the hemiketal/thiohemiketal adduct exists in equilibrium with the free enzyme and inhibitor. This reversibility can be advantageous, leading to a prolonged duration of action while reducing the risk of permanent, off-target protein modification.[6][12]

Hemiketal_Formation cluster_0 Enzyme Active Site cluster_1 Covalent Adduct Enzyme Enzyme-Ser-OH Adduct Stable Hemiketal Adduct (Tetrahedral Intermediate) Enzyme->Adduct Nucleophilic Attack Inhibitor Inhibitor-C(O)CF₂H Adduct->Enzyme Reversible

Caption: Covalent inhibition mechanism of a difluoromethyl ketone with a serine residue.

Applications and Case Studies in Drug Discovery

The unique properties of difluoromethyl ketones have been successfully exploited in the development of inhibitors for several important enzyme classes.

Case Study: Cathepsin K Inhibitors for Osteoporosis

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a primary target for osteoporosis therapies.[13][14] Its inhibition reduces the degradation of bone matrix proteins like type I collagen.[15][16] Several potent and selective Cathepsin K inhibitors incorporating a difluoromethyl ketone warhead have been developed. This moiety provides a balance of reactivity and reversibility ideal for targeting the active site cysteine (Cys25).[14]

Case Study: Serine Protease Inhibitors

Difluoromethyl ketones have demonstrated potent inhibition of various serine proteases, including acetylcholinesterase and human leukocyte elastase.[10][17][18] In a comparative study, peptidyl difluoromethyl and trifluoromethyl ketones were shown to be excellent inhibitors of chymotrypsin and elastase, acting as transition-state analogues that form stable hemiacetals with the active site serine.[10][19] The potency of these inhibitors often correlates with the chain length of the peptidyl portion, highlighting the importance of optimizing the entire molecule to fit the enzyme's substrate-binding pockets.[19]

Compound ClassTarget EnzymeTherapeutic AreaPotency Range (IC50 / Ki)Reference(s)
Peptidyl DFMKsCathepsin KOsteoporosisLow nM[14]
Peptidyl DFMKsSerine ProteasesInflammation, NeurodegenerationnM to µM[10][17]
Heterocyclic DFMKsAcetylcholinesteraseMalaria (vector control)Low nM[17][18]
β-amino DFMKsGABAB ReceptorNeurological DisordersAgonist Activity[20]

Experimental Workflow: Characterizing Inhibition

Assessing the inhibitory mechanism of a difluoromethyl ketone requires specific experimental designs to differentiate between simple competitive binding and time-dependent covalent inhibition.

Caption: Workflow for characterizing a potential covalent inhibitor.

Protocol: Time-Dependent Inhibition Assay

This assay is crucial to determine if the inhibitor acts via a slow-binding or covalent mechanism.[21]

  • Preparation: Prepare serial dilutions of the difluoromethyl ketone inhibitor. Use a fluorogenic or chromogenic substrate for the target enzyme.[22][23]

  • Pre-incubation: In a 96-well plate, add the enzyme to assay buffer containing the different concentrations of the inhibitor. Allow this mixture to pre-incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at a controlled temperature.[21]

  • Reaction Initiation: At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Immediately measure the initial reaction velocity (Vo) using a plate reader, monitoring the change in fluorescence or absorbance over a short period.[24]

  • Analysis: For each pre-incubation time, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. A decrease in the IC50 value with increasing pre-incubation time is a strong indicator of a time-dependent, and likely covalent, mechanism of inhibition.[21][25]

Future Perspectives

The difluoromethyl ketone continues to be a functional group of high interest. Its application is expanding beyond proteases to other enzyme classes and even to non-enzyme targets like G-protein coupled receptors.[20] Future work will likely focus on refining synthetic methods to allow for greater structural diversity and on leveraging computational chemistry to design inhibitors with exquisite selectivity. The balance of reactivity and reversibility offered by the difluoromethyl ketone ensures its place as a powerful and enduring tool in the medicinal chemist's arsenal for designing safer and more effective medicines.

References

  • Kaminsky, K. A. et al. (2015). Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (2019). SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine notes. Available at: [Link]

  • Kaminsky, K. A. et al. (2015). Difluoromethyl ketones: Potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. PubMed. Available at: [Link]

  • Zhang, T. et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. Available at: [Link]

  • (2019). October 2019 — "Synthesis of difluoromethyl ketones". Fluorine Notes - P&M Invest. Available at: [Link]

  • Gelb, M. H. et al. (n.d.). Fluoro Ketone Inhibitors of Hydrolytic Enzymes. PubMed. Available at: [Link]

  • Pace, V. et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Available at: [Link]

  • (n.d.). Selected examples of difluoromethyl ketones (DFMKs) with relevant... ResearchGate. Available at: [Link]

  • (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. ResearchGate. Available at: [Link]

  • Wang, D. et al. (2017). Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Singh, R. et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Imperiali, B. & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. OSTI.GOV. Available at: [Link]

  • Lu, J. et al. (2011). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Imperiali, B. & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry. Available at: [Link]

  • Stagno, C. et al. (2022). α,α-Difluoromethyl Ketone Moiety: A Promising Functional Group for Targeting Druggable Enzymes. IRIS. Available at: [Link]

  • Imperiali, B. & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Semantic Scholar. Available at: [Link]

  • Linclau, B. et al. (2016). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry. Available at: [Link]

  • G. K. S. Prakash, et al. (2018). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Greenwich Academic Literature Archive (GALA). Available at: [Link]

  • (n.d.). Generating diversity in difluoromethyl ketone derivatives. Semantic Scholar. Available at: [Link]

  • (2019). Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation at the GABA-b Receptor. eGrove - University of Mississippi. Available at: [Link]

  • Britton, H. G. et al. (2017). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Tota, M. R. et al. (2023). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. Available at: [Link]

  • Britton, H. G. et al. (2013). Evaluation of difluoromethyl ketones as agonists of the γ-aminobutyric acid type B (GABAB) receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Lategahn, J. et al. (2018). Characterization of Covalent-Reversible EGFR Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Lecaille, F. et al. (2010). Cathepsin K inhibitors for osteoporosis and potential off-target effects. Expert Opinion on Investigational Drugs. Available at: [Link]

  • de Gruyter, H. L. et al. (2022). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ChemBioChem. Available at: [Link]

  • Shah, F. H. et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. International Journal of Molecular Sciences. Available at: [Link]

  • Li, Z. et al. (2020). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances. Available at: [Link]

  • Black, W. C. (2010). Peptidomimetic inhibitors of cathepsin K. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Tipton, K. F. & Davey, G. P. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Stepanenko, O. et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • Strelow, J. M. et al. (2017). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm. Available at: [Link]

  • (2020). I am performing enzyme inhibition assay and the substrate is fluorogenic & fluorescence was measured. Now I want to calculate Vo and Vi. How can I ??. ResearchGate. Available at: [Link]

Sources

Navigating the Uncharted Territory of 4,4-Difluoro-2-methoxyacetoacetate: Acknowledging a Frontier in Bioactivity Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical biology and drug discovery, the exploration of novel molecular entities is a constant endeavor. This guide was intended to provide an in-depth technical overview of the biological activity of 4,4-Difluoro-2-methoxyacetoacetate. However, a comprehensive search of the current scientific literature and chemical databases reveals a significant finding: the biological activity of this specific compound remains, as of now, uncharacterized and unpublished.

This absence of data presents not a limitation, but an open frontier for discovery. For researchers and drug development professionals, 4,4-Difluoro-2-methoxyacetoacetate represents a novel chemical space with untapped potential. The purpose of this document is therefore to transparently address the current knowledge gap and to provide a forward-looking perspective on how the biological activity of such a molecule could be approached, drawing parallels from related chemical structures.

While direct information is unavailable, we can look to the broader context of fluorinated and methoxy-containing organic molecules to understand the potential significance of 4,4-Difluoro-2-methoxyacetoacetate. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the methoxy group can influence a molecule's polarity and hydrogen bonding capacity, which are critical for its interaction with biological targets.

The synthesis of related fluorinated compounds, such as aromatic molecules with a difluoro(methoxy)methyl fragment (CF2OCH3), has been a subject of interest.[1][2] These synthetic efforts highlight the growing accessibility of novel fluorinated building blocks for drug discovery.[2] Furthermore, various acetophenone derivatives containing fluorine and methoxy groups are recognized as valuable intermediates in the synthesis of biologically active compounds, including potential anticancer and anti-inflammatory agents.[3][4][5][6][7]

The journey to characterize the biological activity of a novel compound like 4,4-Difluoro-2-methoxyacetoacetate would typically involve a series of well-defined experimental stages. Below is a conceptual workflow that outlines a potential path forward for researchers interested in exploring this molecule.

Conceptual Workflow for Investigating the Biological Activity of 4,4-Difluoro-2-methoxyacetoacetate

Caption: A conceptual workflow for the systematic investigation of a novel compound's biological activity.

Future Directions and a Call to a Collaborative Research

The absence of data on 4,4-Difluoro-2-methoxyacetoacetate should be viewed as an invitation to the scientific community. The synthesis of this molecule, followed by a systematic evaluation of its biological properties, could lead to the discovery of new therapeutic agents or valuable research tools. Collaboration between synthetic chemists, biochemists, and pharmacologists will be paramount in unlocking the potential of this and other unexplored chemical entities.

As new research emerges, this guide will be updated to reflect the evolving understanding of 4,4-Difluoro-2-methoxyacetoacetate's role in the biological sciences.

References

  • Pashko, M. O., & Yagupol'skii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Melnykov, K. P., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • BenchChem. (2025).
  • Sciforum. (n.d.).
  • Ossila. (n.d.). 3′-Fluoro-4′-methoxyacetophenone | CAS Number 455-91-4.
  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry.

Sources

Technical Whitepaper: 4,4-Difluoro-2-methoxyacetoacetate in Organic Synthesis

[1]

Executive Summary

In the landscape of modern drug discovery, the "Magic Methyl" effect is well-documented, but the "Fluorine-Methoxy" synergy is an emerging frontier. Ethyl 4,4-difluoro-2-methoxyacetoacetate (CAS 840521-79-1) represents a high-value synthetic scaffold that allows for the simultaneous introduction of a lipophilic hydrogen-bond donor (


This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, reactivity profile, and critical role in constructing 4-methoxy-3-(difluoromethyl)pyrazoles and pyrimidines —motifs increasingly prevalent in next-generation SDHI fungicides and anti-tubercular agents.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Before deploying this reagent, it is critical to understand its physicochemical behavior. Unlike non-fluorinated acetoacetates, the electron-withdrawing effect of the


PropertySpecification
IUPAC Name Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate
CAS Number 840521-79-1
Molecular Formula

Molecular Weight 196.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~200-210°C (Predicted at 760 mmHg)
Density

g/cm³
pKa (

-proton)
~9.5 (Estimated; lower than acetoacetate due to

induction)
Stability Hygroscopic; store under inert atmosphere (

/Ar) at 2-8°C.

Synthesis of the Building Block

While commercially available, large-scale applications often require in-house synthesis to control purity and cost. The most robust industrial route involves a Claisen Condensation between ethyl difluoroacetate and an activated methoxyacetyl donor.

Industrial Synthesis Route

The reaction utilizes the differing reactivities of the ester and the enolate to ensure regioselectivity.

Synthesiscluster_0ReagentsAEthyl Difluoroacetate(CHF2-COOEt)CEnolate Formation(NaOEt / THF, -78°C)A->CElectrophileBEthyl Methoxyacetate(MeO-CH2-COOEt)B->CNucleophile SourceDClaisen Condensation(C-C Bond Formation)C->DEEthyl 4,4-difluoro-2-methoxyacetoacetateD->EAcidic Workup(HCl)

Figure 1: Convergent synthesis via Claisen Condensation. The methoxyacetate enolate attacks the difluoroacetate electrophile.

Critical Process Parameter (CPP): The order of addition is vital. The in situ generation of the methoxyacetate enolate followed by the slow addition of ethyl difluoroacetate minimizes self-condensation of the methoxyacetate.

Synthetic Utility: Heterocycle Construction

The primary utility of this building block is the "One-Pot, Two-Point" functionalization of heterocycles. It serves as a 1,3-dielectrophile where the central carbon (C2) carries the methoxy substituent.

Regioselective Synthesis of Pyrazoles

Reaction with hydrazines yields pyrazoles. The regiochemistry is dictated by the hard/soft nature of the nucleophiles. The

Protocol A: Synthesis of 3-(Difluoromethyl)-4-methoxy-1-methyl-1H-pyrazol-5-ol

  • Reagents: Ethyl 4,4-difluoro-2-methoxyacetoacetate (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (0.5 M).

  • Procedure:

    • Cool the ethanolic solution of the acetoacetate to 0°C.

    • Add methylhydrazine dropwise (Exothermic!).

    • Allow to warm to RT and reflux for 4 hours.

    • Concentrate and recrystallize.

  • Mechanism: Initial attack of

    
     (tail) on the ketone (C3), followed by cyclization of the 
    
    
    (head) onto the ester (C1).
  • Outcome: The methoxy group is positioned at C4 of the pyrazole ring.

Synthesis of Pyrimidines

Reaction with amidines (e.g., acetamidine, guanidine) yields functionalized pyrimidines.

Heterocyclescluster_pyrazPyrazole Pathwaycluster_pyrimPyrimidine PathwayStart4,4-Difluoro-2-methoxyacetoacetateHydrazine+ R-NH-NH2(Hydrazines)Start->HydrazineAmidine+ R-C(=NH)NH2(Amidines)Start->AmidinePyraz_IntHydrazone IntermediateHydrazine->Pyraz_IntAttack at C3 (Ketone)Pyrazole4-Methoxy-3-(difluoromethyl)pyrazol-5-onePyraz_Int->Pyrazole- EtOHCyclizationPyrim_IntImine IntermediateAmidine->Pyrim_IntAttack at C3Pyrimidine5-Methoxy-4-(difluoromethyl)pyrimidin-6-olPyrim_Int->Pyrimidine- EtOH

Figure 2: Divergent synthesis of N-heterocycles. The C2-methoxy group is retained, becoming the C4-substituent in pyrazoles and C5-substituent in pyrimidines.

Strategic Value in Drug Design

The "Fluorine-Methoxy" Effect

Why use this specific building block?

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the benzylic-like position.
    
  • Lipophilicity Modulation:

    
     is a "lipophilic hydrogen bond donor" (bioisostere of -OH).
    
  • Electronic Tuning: The C4-methoxy group on a pyrazole is electron-donating, which counteracts the strong electron-withdrawal of the C3-

    
     group. This "push-pull" electronic system creates unique dipole moments valuable for binding affinity in protein pockets (e.g., SDHI fungicides  and MmpL3 inhibitors  for Tuberculosis).
    
Case Study: SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) like Fluxapyroxad utilize a pyrazole-carboxamide core.

  • Standard Scaffold: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Advanced Scaffold (using this reagent): 3-(difluoromethyl)-4-methoxy -1-methyl-1H-pyrazole-5-carboxylic acid (after functional group manipulation).

  • Benefit: The methoxy group can fill small hydrophobic pockets or act as a specific H-bond acceptor, improving selectivity against resistant fungal strains.

Handling & Safety Protocols

  • Hazard Identification: Fluorinated esters can be potent alkylating agents. The

    
    -halo/methoxy ketones are potential skin irritants.
    
  • Hydrolysis Risk: The ester bond is susceptible to hydrolysis. Avoid prolonged exposure to atmospheric moisture.

  • PPE: Standard lab coat, nitrile gloves (double gloving recommended), and safety glasses. Work must be conducted in a fume hood.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of Fluorinated Acetoacetates

    • Title: "Method for synthesizing ethyl 4,4-difluoroacetoacetate."[1][2]

    • Source: CN102206155A (Patent).

    • URL
  • Pyrazoles in Agrochemicals

    • Title: "Improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids."[1]

    • Source: WO2012025469A1 (Patent).

    • URL
  • Bioactive Difluoromethyl Motifs

    • Title: "N-Isopropyl-(4-methoxy-3-difluoromethyl)cinnamoyl amide targets Mycobacterial MmpL3."[3][4]

    • Source: Martinez et al., ResearchGate (2024).

    • URL:[Link]

  • Commercial Availability & Properties

    • Title: "Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate Product Page."[5]

    • Source: BLD Pharm.

The Genesis and Ascendancy of Fluorinated Acetoacetates: A Technical Guide for the Modern Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Silent Revolution of a Fluorinated Synthon

In the vast and ever-expanding landscape of synthetic chemistry, certain molecules, through their unique reactivity and versatility, carve out a niche of indispensable utility. Ethyl 4,4,4-trifluoroacetoacetate and its fluorinated congeners represent such a class of compounds. To the uninitiated, they are mere β-ketoesters; to the seasoned researcher in drug discovery and materials science, they are powerful synthons, gateways to a world of enhanced biological activity, metabolic stability, and novel material properties. This guide navigates the historical currents that led to their discovery, elucidates the fundamental principles governing their synthesis and reactivity, and showcases their profound impact on modern chemical innovation. Herein, we eschew a rigid, templated approach, instead allowing the narrative of these fascinating molecules to dictate the structure of our exploration, from the pioneering forays into organofluorine chemistry to the intricate molecular architectures they enable today.

I. The Dawn of a New Element: A Prelude to Fluorinated Carbonyls

The story of fluorinated acetoacetates is inextricably linked to the broader history of organofluorine chemistry, a field born from the arduous and often perilous quest to tame the most reactive of elements. For decades, chemists wrestled with the isolation of elemental fluorine, a challenge ultimately conquered by Henri Moissan in 1886. This monumental achievement, however, was preceded by the synthesis of the first organofluorine compounds. As early as 1862, the Russian chemist and composer Alexander Borodin reported the synthesis of an organofluorine compound via halogen exchange, a method that would become a cornerstone of industrial fluorination.

The true catalyst for the widespread synthesis of organofluorine compounds was the work of the Belgian chemist Frédéric Swarts . In 1892, he developed the "Swarts reaction," a robust method for replacing chlorine atoms with fluorine using antimony trifluoride (SbF₃), often in the presence of a pentavalent antimony salt as a catalyst. This breakthrough opened the door to the systematic synthesis of a wide array of fluorinated molecules and laid the foundational groundwork for the industrial production of compounds like chlorofluorocarbons (CFCs), famously developed by Thomas Midgley, Jr. and Albert L. Henne in the 1930s as non-toxic, non-flammable refrigerants. It was within this burgeoning field of organofluorine chemistry that the stage was set for the emergence of fluorinated carbonyl compounds.

II. The Advent of a Versatile Building Block: The Claisen Condensation and the Birth of Ethyl 4,4,4-Trifluoroacetoacetate

While the exact first synthesis of a fluorinated acetoacetate is not definitively documented in a single seminal publication, the pathway to its creation became clear with the availability of fluorinated esters. The landmark work of chemists like Henne and E. T. McBee in the mid-20th century on the synthesis of fluorinated carboxylic acids and their derivatives was crucial. The first practical and widely adopted synthesis of the most prominent member of this class, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), leverages a classic named reaction: the Claisen condensation .

The Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base, was first described by Rainer Ludwig Claisen in 1887. Its application to fluorinated esters, specifically the condensation of ethyl trifluoroacetate with ethyl acetate, proved to be a highly effective route to ETFAA.

Claisen_Condensation

Caption: A simplified workflow of the Claisen condensation for the synthesis of Ethyl 4,4,4-Trifluoroacetoacetate.
Experimental Protocol: A Modernized Approach to the Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate

The following protocol is a synthesized and optimized procedure based on various patented industrial methods and laboratory-scale preparations.[1][2][3]

Materials:

  • Ethyl trifluoroacetate (1.0 eq)

  • Ethyl acetate (1.5 - 2.0 eq)

  • Sodium ethoxide (1.0 - 1.1 eq) or Sodium metal (for in situ generation)

  • Anhydrous ethanol (as solvent and for in situ base generation) or an inert solvent like cyclohexane

  • Acid for neutralization (e.g., formic acid, acetic acid, or dilute sulfuric acid)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a thermometer is charged with the chosen solvent (e.g., anhydrous ethanol or cyclohexane). The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: If using pre-made sodium ethoxide, it is added to the solvent. For in situ generation, sodium metal is carefully added to anhydrous ethanol in the reaction vessel.

  • Reactant Addition: Ethyl acetate is added to the reaction mixture. The mixture is then cooled to 0-10 °C. Ethyl trifluoroacetate is added dropwise from the dropping funnel, maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 50-60 °C) for 2-4 hours. The progress of the reaction can be monitored by techniques such as gas chromatography.

  • Work-up: The reaction mixture is cooled to 0-10 °C, and the chosen acid is added slowly to neutralize the mixture, bringing the pH to a slightly acidic range.

  • Isolation and Purification: The resulting mixture is filtered to remove any precipitated salts. The filtrate is then subjected to distillation. The ethanol and excess ethyl acetate are removed, often as an azeotrope. The crude ethyl 4,4,4-trifluoroacetoacetate is then purified by vacuum distillation.

Yields: Reported yields for this process are typically in the range of 75-95%, depending on the specific conditions and scale of the reaction.[4]

III. The Influence of Fluorine: Unraveling the Unique Chemistry of Fluorinated Acetoacetates

The introduction of a trifluoromethyl group imparts profound changes to the chemical and physical properties of the acetoacetate backbone. These alterations are the very source of their synthetic utility.

Keto-Enol Tautomerism: A Shift in Equilibrium

Acetoacetic esters exist as an equilibrium mixture of keto and enol tautomers. The trifluoromethyl group, with its strong electron-withdrawing inductive effect, significantly influences this equilibrium. In ethyl 4,4,4-trifluoroacetoacetate, the equilibrium is heavily shifted towards the enol form. This is due to the increased acidity of the α-protons and the stabilization of the resulting enolate and enol through intramolecular hydrogen bonding.

Keto_Enol_Tautomerism

Caption: The equilibrium between the keto and enol forms of Ethyl 4,4,4-Trifluoroacetoacetate.

This pronounced preference for the enol tautomer has significant implications for the reactivity of ETFAA, making it a readily available and highly reactive nucleophile in various condensation reactions.

Enhanced Reactivity and Acidity

The electron-withdrawing nature of the trifluoromethyl group also enhances the electrophilicity of the carbonyl carbons and increases the acidity of the methylene protons. This heightened reactivity makes fluorinated acetoacetates excellent partners in a wide range of chemical transformations, including:

  • Heterocycle Synthesis: They are key precursors for the synthesis of a vast array of fluorinated heterocycles, such as pyrazoles, pyridines, and pyrimidines.

  • Michael Additions: The enolate of ETFAA readily participates in Michael additions to α,β-unsaturated compounds.

  • Alkylation and Acylation: The acidic α-protons can be readily removed to form a stabilized enolate, which can then be alkylated or acylated with high efficiency.

IV. A Cornerstone of Modern Synthesis: Applications in Drug Discovery and Agrochemicals

The unique properties of fluorinated acetoacetates have made them indispensable building blocks in the development of new pharmaceuticals and agrochemicals. The incorporation of fluorine can lead to improved metabolic stability, increased lipophilicity (which can enhance bioavailability), and altered binding affinities to biological targets.

Pharmaceutical Applications
Drug/Drug Class Therapeutic Area Role of Fluorinated Acetoacetate
Mefloquine AntimalarialEthyl 4,4,4-trifluoroacetoacetate is a key starting material for the synthesis of the quinoline core of mefloquine.[5][6]
Fluorinated Pyrazoles Anti-inflammatory, AntihyperglycemicUsed in three-component reactions to synthesize a variety of substituted pyrazoles with potential therapeutic applications.[7][8]
Fluorinated Pyridines and Pyrimidines VariousServes as a versatile precursor for the construction of these important heterocyclic scaffolds found in numerous drugs.[9]
Befloxatone AntidepressantEthyl 4,4,4-trifluoroacetoacetate is a key intermediate in its synthesis.[1][3]

Mefloquine_Synthesis

Caption: Retrosynthetic disconnection of Mefloquine, tracing its origin back to the key building block, Ethyl 4,4,4-Trifluoroacetoacetate.
Agrochemical Applications
Agrochemical Class Application Role of Fluorinated Acetoacetate
Fluorinated Pyrazoles Herbicides, InsecticidesA fundamental building block for the synthesis of various patented agrochemicals.[10][11]
Thifluzamide FungicideEthyl 4,4,4-trifluoroacetoacetate is a precursor in its synthesis.[3]
Fluacrypyrim AcaricideSynthesized using ethyl 4,4,4-trifluoroacetoacetate.[3]
Thiazopyr HerbicideDerived from intermediates synthesized from ethyl 4,4,4-trifluoroacetoacetate.[1]

V. Future Horizons: The Enduring Legacy of Fluorinated Acetoacetates

The journey of fluorinated acetoacetates, from their conceptual origins in the early days of organofluorine chemistry to their current status as indispensable tools in modern synthesis, is a testament to the power of fundamental research and the relentless pursuit of novel molecular architectures. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, the demand for versatile fluorinated building blocks will only intensify. The development of more efficient and sustainable synthetic routes to these compounds, along with the exploration of their utility in emerging fields such as materials science and chemical biology, will undoubtedly continue to be a vibrant area of research. The silent revolution sparked by these seemingly simple molecules is far from over; it is an ongoing narrative of innovation, with each new application adding another chapter to their remarkable history.

References

  • Shen, L., et al. (2009). One-Pot Synthesis of Trifluoromethyl-Containing Pyrazoles via Sequential Yb(PFO)
  • CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacet
  • One-Pot Synthesis of Trifluoromethyl-Containing Pyrazoles via Sequential Yb(PFO)
  • Barbosa-Lima, A., et al. (2018). Activity of mefloquine and mefloquine derivatives against Echinococcus multilocularis. International Journal for Parasitology: Drugs and Drug Resistance, 8(3), 423-430.
  • Zheng, C. (2007).
  • Goumont, R., et al. (2024).
  • Wipf, P., & Dow, G. S. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 7(20), 4163-4165.
  • Humphries, P. S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(22), 8268-8275.
  • EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacet
  • Preparation method of ethyl 4,4,4-trifluoroacetoacet
  • Shain, D. Y., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(32), 6331-6338.

Sources

Methodological & Application

"protocol for the synthesis of derivatives from 4,4-Difluoro-2-methoxyacetoacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Fluorine-Methoxy Synergy

4,4-Difluoro-2-methoxyacetoacetate (Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in the simultaneous introduction of two critical pharmacophores:

  • The Difluoromethyl Group (

    
    ):  A lipophilic hydrogen bond donor. Unlike the perfluorinated 
    
    
    
    group, the
    
    
    moiety can act as a bioisostere for hydroxyl (
    
    
    ) and thiol (
    
    
    ) groups, improving membrane permeability while maintaining H-bonding capability [1].
  • The

    
    -Methoxy Group (
    
    
    
    ):
    positioned at the 4-position of the resulting heterocycles, this group modulates solubility and electronic properties, often serving to block metabolic oxidation at what would otherwise be a reactive
    
    
    -carbon.

This guide details the synthesis of three primary derivative classes: 3-difluoromethyl-4-methoxypyrazoles , 6-difluoromethyl-5-methoxypyrimidines , and chiral


-hydroxy esters .

Reactivity Profile & Decision Matrix

The starting material contains three electrophilic sites with distinct reactivity profiles. Understanding this hierarchy is critical for selectivity.

  • Site A (Ketone, C3): Highly electrophilic due to the inductive effect of the adjacent

    
     group. This is the primary site for nucleophilic attack by amines/hydrazines.
    
  • Site B (Ester, C1): Less electrophilic; serves as the cyclization termination point.

  • Site C (

    
    -Carbon, C2):  Acidic proton allows for alkylation, though the steric bulk of the 
    
    
    
    group makes this challenging.

Workflow Visualization:

G Start 4,4-Difluoro-2- methoxyacetoacetate Hydrazine Hydrazines (R-NHNH2) Start->Hydrazine Condensation Amidine Amidines/Ureas (R-C(=NH)NH2) Start->Amidine Cyclization RuCat Ru-Catalyst (H2, DKR) Start->RuCat Asym. Reduction Pyrazole 3-Difluoromethyl- 4-methoxy-pyrazoles Hydrazine->Pyrazole - H2O, - EtOH (Regioselective) Pyrimidine 6-Difluoromethyl- 5-methoxy-pyrimidines Amidine->Pyrimidine NaOEt, Reflux ChiralAlc Chiral beta-Hydroxy Esters RuCat->ChiralAlc Dynamic Kinetic Resolution

Figure 1: Synthetic divergence from the core scaffold. The high electrophilicity of the


-flanked ketone drives the initial regioselectivity.

Protocol A: Synthesis of Fluorinated Pyrazoles

This protocol utilizes the Knorr Pyrazole Synthesis.[1] Due to the electron-withdrawing nature of the


 group, the ketone is significantly more reactive than the ester, leading to high regioselectivity where the 

group ends up at the 3-position (relative to the attacking nitrogen) [2].

Target Molecule: 3-(Difluoromethyl)-4-methoxy-1-phenyl-1H-pyrazol-5-ol (Example)

Materials
  • Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate (1.0 equiv)

  • Phenylhydrazine (1.1 equiv) (or other substituted hydrazines)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (0.1 equiv)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate (10 mmol, 1.96 g) in Ethanol (20 mL).

  • Addition: Add Phenylhydrazine (11 mmol, 1.08 mL) dropwise at room temperature. Caution: Exothermic reaction.

  • Catalysis: Add Glacial Acetic Acid (1 mmol, 60

    
    L).
    
  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes).[1] The starting material (

      
      ) should disappear, and a more polar spot (product) should appear.
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • The residue often solidifies. Triturate with cold diethyl ether or hexanes to remove hydrazine impurities.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
Data & Expected Yields
Substituent (R)Reaction TimeYield (%)Physical State
H (Hydrazine hydrate)3 h85-92%White Solid
Phenyl (

)
4 h78-85%Off-white Solid
Methyl (

)
4 h80-88%Pale Yellow Oil
4-Cl-Phenyl6 h75-82%Beige Solid

Protocol B: Synthesis of Fluorinated Pyrimidines

Pyrimidines are synthesized via condensation with amidines. The presence of the


-methoxy group prevents aromatization to a fully planar system without tautomerization, often yielding the 4-hydroxypyrimidine (pyrimidinone) tautomer.

Target Molecule: 6-(Difluoromethyl)-5-methoxy-2-methylpyrimidin-4-ol

Materials
  • Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate (1.0 equiv)

  • Acetamidine hydrochloride (1.2 equiv)

  • Base: Sodium Ethoxide (NaOEt) (2.5 equiv) - Critical for liberating the amidine and driving cyclization.

  • Solvent: Ethanol (Anhydrous)

Step-by-Step Methodology
  • Base Preparation: In a dry flask under Argon, dissolve Sodium metal (25 mmol) in anhydrous Ethanol (30 mL) to generate fresh NaOEt. Alternatively, use commercial 21% NaOEt solution.

  • Amidine Liberation: Add Acetamidine hydrochloride (12 mmol) to the NaOEt solution. Stir for 15 minutes at room temperature.

  • Substrate Addition: Add Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate (10 mmol) dropwise.

  • Cyclization: Heat the mixture to reflux for 8–12 hours.

    • Mechanism Note: The amidine nitrogen attacks the

      
      -ketone first, followed by cyclization onto the ester.
      
  • Quenching:

    • Cool to room temperature.

    • Acidify carefully with 1M HCl to pH

      
       4-5. This protonates the pyrimidinolate salt, causing the product to precipitate.
      
  • Isolation: Filter the precipitate. Wash with cold water and dry under vacuum.

Protocol C: Asymmetric Dynamic Kinetic Resolution (DKR)

The


-position of the starting material is labile (acidic proton between carbonyls). This allows for Dynamic Kinetic Resolution (DKR)  during hydrogenation, converting the racemic starting material into a single stereoisomer of the 

-hydroxy ester with high diastereoselectivity (anti-configuration usually favored) [3].

Target Molecule: (2S, 3R)-Ethyl 4,4-difluoro-3-hydroxy-2-methoxybutanoate

Materials
  • Catalyst:

    
     (1 mol%)
    
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) or

    
     gas (10 bar).
    
  • Solvent: DMF or DCM.

Methodology
  • Mix substrate (1.0 equiv) and Ru-catalyst (0.01 equiv) in DMF.

  • Add

    
     (3.0 equiv).
    
  • Stir at

    
    C for 24 hours.
    
  • Result: The rapid racemization of the

    
    -center combined with the catalyst's specificity yields the syn or anti product (catalyst dependent) with high ee%.
    

Analytical Validation (Self-Validating Systems)

To ensure the integrity of your synthesis, use


 NMR  as a primary diagnostic tool. The 

group has a distinct signature that changes based on the hybridization of the adjacent carbon.
Compound Stage

NMR Shift (approx.)
MultiplicityCoupling Constant (

)
Starting Material (Keto)-125 to -127 ppmDoublet (of doublets)~53 Hz
Starting Material (Enol)-120 to -122 ppmDoublet~53 Hz
Pyrazole Product -110 to -115 ppmDoublet~55 Hz
Pyrimidine Product -118 to -120 ppmDoublet~54 Hz
Reduced Alcohol -130 to -135 ppmDoublet of ddddComplex

Diagnostic Check:

  • If you see a singlet around -110 to -140 ppm, you have likely lost the proton on the

    
     group (defluorination/elimination).
    
  • If the coupling constant

    
     disappears, the 
    
    
    
    integrity is compromised.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Fustero, S., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(18), 4030–4033. Link

  • Václavík, J., et al. (2024).

    
    -Methoxyimino-
    
    
    
    -keto Esters.[2] The Journal of Organic Chemistry. Link
  • BenchChem. (2025).

    
    -Keto Esters. Link
    

Sources

Application Notes & Protocols: Leveraging 4,4-Difluoro-2-methoxyacetoacetate for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic agents.[1][2] This guide provides an in-depth exploration of ethyl 4,4-difluoro-3-oxobutanoate (a derivative of 4,4-Difluoro-2-methoxyacetoacetate), a highly versatile and valuable building block for the synthesis of potent enzyme inhibitors. We will focus on its critical role in the construction of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, exemplified by the synthesis of Sitagliptin, a leading therapeutic for type 2 diabetes mellitus.[3][4] This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and detailed, actionable protocols for synthesis and enzymatic evaluation.

The Strategic Imperative of Fluorine in Inhibitor Design

The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—make it a "super-hydrogen" in drug design.[2] The difluoromethyl (CF₂) group, in particular, offers distinct advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering adjacent positions less susceptible to metabolic oxidation by cytochrome P450 enzymes and increasing the drug's half-life.[2]

  • Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF₂ moiety can lower the pKa of nearby amines. This can enhance bioavailability by ensuring the molecule is less basic and more readily permeates cellular membranes.[2]

  • Enhanced Binding Affinity: The difluoro group can participate in favorable non-covalent interactions within an enzyme's active site, including hydrogen bonds and dipole-dipole interactions, thereby increasing inhibitor potency.[1]

  • Conformational Control: The steric and electronic properties of the CF₂ group can influence the preferred conformation of a molecule, locking it into a bioactive shape that is optimal for enzyme binding.

These attributes make fluorinated building blocks like 4,4-difluoroacetoacetate derivatives indispensable for creating inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[5][6][7]

Case Study: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[4][8] Inhibiting DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[9][10] Sitagliptin was the first DPP-4 inhibitor approved for treating type 2 diabetes and serves as a prime example of the successful application of fluorinated synthons.[3]

The core of the Sitagliptin molecule is a chiral β-amino acid derivative. A key precursor to this core, a β-ketoamide, can be synthesized from a 4,4-difluoroacetoacetate derivative. A highly efficient and green synthesis of Sitagliptin has been developed, which is a significant improvement over earlier routes.[3]

Synthetic Workflow Overview

The following diagram outlines a key transformation in the synthesis of a Sitagliptin precursor, starting from a difluoro β-ketoester and coupling it with a heterocyclic amine to form the crucial β-ketoamide intermediate.

G start Ethyl 4,4-difluoro-3-oxobutanoate reagents Coupling Reaction (e.g., using CDI) start->reagents Reactant 1 intermediate1 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine (Heterocyclic Amine) intermediate1->reagents Reactant 2 product Target β-Ketoamide Intermediate (Sitagliptin Precursor) reagents->product Forms

Caption: Key coupling step in the synthesis of a Sitagliptin precursor.

Detailed Experimental Protocols

Protocol 1: Synthesis of β-Ketoamide Intermediate

This protocol describes the coupling of a difluoro β-ketoester derivative with the requisite heterocyclic amine to form a key intermediate for Sitagliptin synthesis. This method is adapted from established industrial syntheses.[11]

Rationale: The reaction involves the formation of an amide bond between the ketoester and the amine. Using a coupling agent like N,N'-Carbonyldiimidazole (CDI) activates the carboxylic acid (formed in situ or from a related starting material) for nucleophilic attack by the amine, providing a clean and efficient transformation under relatively mild conditions.[11]

Materials:

  • 2,4,5-Trifluorophenylacetic acid

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • N,N'-Carbonyldiimidazole (CDI)

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][5][9]triazolo[4,3-a]pyrazine hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Meldrum's Adduct: To a solution of 2,4,5-trifluorophenylacetic acid (1.0 eq) in anhydrous THF, add CDI (1.1 eq) portion-wise at room temperature. Stir for 1 hour. Add Meldrum's acid (1.05 eq) and continue stirring at 50°C for 5 hours.[11]

  • Amine Coupling: Cool the reaction mixture to room temperature. Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][5][9]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with EtOAc (3 x 50 mL).

  • Purification: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude product, the β-ketoamide, can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired intermediate.

This intermediate is then taken forward through an asymmetric reduction or hydrogenation step to introduce the required chirality, a critical step in producing the final (R)-enantiomer of Sitagliptin.[12][13][14][15]

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol provides a method to determine the inhibitory potency (IC₅₀) of a synthesized compound against the DPP-4 enzyme using a fluorogenic substrate.[3][16]

Principle: The assay measures the ability of a test compound to inhibit the enzymatic cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). When cleaved by DPP-4, the highly fluorescent AMC molecule is released, and the rate of its formation is monitored using a fluorescence plate reader.[3]

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic Substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA

  • Test Compound (synthesized inhibitor)

  • Reference Inhibitor: Sitagliptin

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

Procedure Workflow:

G prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions (in DMSO) plate Plate Setup (96-well): Add Assay Buffer, Inhibitor, and Enzyme to appropriate wells. prep->plate incubate Pre-incubate at 37°C for 15 min plate->incubate initiate Initiate Reaction: Add Substrate (Gly-Pro-AMC) to all wells incubate->initiate read Measure Fluorescence: Kinetic read every 60s for 30 min (Ex: 360 nm, Em: 460 nm) initiate->read analyze Data Analysis: Calculate reaction rates, plot dose-response curve, and determine IC50 value. read->analyze

Caption: Workflow for the in vitro DPP-4 enzyme inhibition assay.

Step-by-Step Method:

  • Inhibitor Preparation: Prepare a stock solution of the test compound and Sitagliptin in DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer. The final DMSO concentration in the well should be ≤1%.

  • Plate Loading: To the wells of a 96-well black microplate, add 50 µL of assay buffer, 25 µL of the inhibitor dilution (or buffer for control), and 25 µL of the DPP-4 enzyme solution. Include wells for a "no enzyme" control.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The results from the enzymatic assay should be tabulated for clear comparison.

CompoundTarget EnzymeIC₅₀ (nM)
Sitagliptin (Reference)DPP-44.38 ± 0.32[10]
Synthesized Compound XDPP-4Experimental Value
Compound 2f (from literature)DPP-41.27 ± 0.26[10]
Compound 2g (from literature)DPP-44.78 ± 0.30[10]

Table 1: Representative inhibition data for DPP-4. IC₅₀ values are typically presented as the mean ± standard deviation from multiple replicates.

Conclusion

4,4-Difluoro-2-methoxyacetoacetate and its derivatives are powerful and versatile synthons in modern medicinal chemistry. Their utility is prominently demonstrated in the synthesis of complex, high-value enzyme inhibitors like Sitagliptin. The strategic introduction of the difluoromethyl group confers significant advantages in terms of metabolic stability and binding interactions. The protocols outlined in this guide provide a robust framework for researchers to synthesize novel fluorinated inhibitors and accurately evaluate their biological activity, thereby accelerating the discovery and development of next-generation therapeutics.

References

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Center for Biotechnology Information. [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development. UNL Institutional Repository. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Center for Biotechnology Information. [Link]

  • Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • A Manufactured Enzyme for the Synthesis of Chiral Amines. Thieme. [Link]

  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Bentham Science. [Link]

  • Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM). ResearchGate. [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. National Center for Biotechnology Information. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis Online. [Link]

  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. MDPI. [Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. [Link]

  • Synthesis of Sitagliptin. ResearchGate. [Link]

  • Synthesis of the type 2 anti-diabetic drug sitagliptin phosphate. ResearchGate. [Link]

  • Synthesis of Sitagliptin. Digital.CSIC. [Link]

  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. National Center for Biotechnology Information. [Link]

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. National Center for Biotechnology Information. [Link]

  • Aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes: route to ??-keto amides and ??-enamino carboxamides. ResearchGate. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • Reactions of Amines. Personal website. [Link]

  • Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. Springer. [Link]

  • Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. PLOS One. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Enzyme Inhibitory and Mutagenicity Guided Investigation of Selected Medicinal Plants in Different Solvents. SciELO. [Link]

Sources

Application Notes & Protocols: Characterizing 4,4-Difluoro-2-methoxyacetoacetate as a Novel Covalent Warhead

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The success of a covalent inhibitor is critically dependent on the nature of its "warhead"—the electrophilic group that forms a stable bond with a nucleophilic amino acid residue on the target protein. This document provides a comprehensive guide to the characterization of a novel, hypothetical covalent warhead: 4,4-difluoro-2-methoxyacetoacetate. While direct literature on this specific moiety is scarce, its structural features suggest a unique reactivity profile. These application notes will therefore serve as a roadmap for researchers seeking to evaluate its potential, outlining the underlying chemical rationale, detailed experimental protocols, and data interpretation strategies. We will cover essential experiments from initial reactivity assessments to in-depth kinetic analysis and mass spectrometry-based adduct identification.

Introduction: The Rationale for Exploring Novel Covalent Warheads

The principle of covalent inhibition involves a two-step mechanism: an initial, reversible binding event (governed by the inhibition constant, Ki) followed by the formation of a covalent bond between the inhibitor and the target protein (governed by the rate of inactivation, kinact)[1][2]. The overall efficiency of a covalent inhibitor is often described by the second-order rate constant kinact/Ki[2].

The majority of clinically successful covalent drugs target cysteine residues via Michael addition to an acrylamide or related α,β-unsaturated system[3]. However, an over-reliance on this chemotype limits the targetable proteome and can lead to off-target reactivity. Consequently, there is a pressing need to expand the repertoire of covalent warheads with diverse reactivity profiles and the potential to target other nucleophilic residues such as serine, lysine, or threonine[4][5].

4,4-Difluoro-2-methoxyacetoacetate presents an intriguing structural motif. The gem-difluoro group is a strong electron-withdrawing moiety, which is expected to enhance the electrophilicity of the adjacent carbonyl carbon. The methoxy group at the α-position is a potential leaving group, suggesting a mechanism involving nucleophilic acyl substitution. This guide provides the necessary framework to rigorously test this hypothesis.

Proposed Mechanism of Action

We hypothesize that 4,4-difluoro-2-methoxyacetoacetate acts as a covalent modifier through a nucleophilic acyl substitution mechanism. A nucleophilic residue (e.g., the thiol of cysteine, the hydroxyl of serine, or the amine of lysine) within the target protein's binding site would attack the activated carbonyl carbon. This would lead to the formation of a tetrahedral intermediate, followed by the expulsion of the methoxy group to form a stable, covalent difluoroacetyl adduct.

G cluster_0 Protein Active Site cluster_1 Covalent Warhead cluster_2 Reaction Pathway Target Target Protein (with Nucleophile Nu-H) Intermediate Tetrahedral Intermediate Target->Intermediate Nucleophilic Attack Warhead 4,4-Difluoro-2-methoxyacetoacetate Warhead->Intermediate Adduct Covalent Adduct (Difluoroacetylated Protein) Intermediate->Adduct Loss of Methanol

Caption: Proposed mechanism of covalent modification.

Synthesis of 4,4-Difluoro-2-methoxyacetoacetate

Experimental Protocols for Characterization

A thorough characterization of a novel covalent warhead requires a multi-faceted experimental approach. The following protocols provide a step-by-step guide to assessing the reactivity and mechanism of 4,4-difluoro-2-methoxyacetoacetate.

Assessment of Intrinsic Chemical Reactivity

Before testing the warhead against a protein target, it is crucial to determine its intrinsic reactivity. This helps in understanding its stability and potential for off-target modifications. A common method is to measure the rate of reaction with a model nucleophile, such as glutathione (GSH), which serves as a proxy for cysteine reactivity[9].

Protocol: NMR-based Reactivity Assay with Glutathione

  • Reagent Preparation:

    • Prepare a stock solution of 4,4-difluoro-2-methoxyacetoacetate in a deuterated solvent (e.g., DMSO-d6 or D2O with a co-solvent).

    • Prepare a stock solution of reduced glutathione (GSH) in a deuterated phosphate buffer (e.g., 100 mM sodium phosphate, pD 7.4).

  • Reaction Setup:

    • In an NMR tube, combine the GSH solution and the warhead solution to final concentrations of, for example, 5 mM and 0.5 mM, respectively.

    • Include an internal standard (e.g., trimethylsilyl propionate, TSP) for quantitative analysis.

  • NMR Data Acquisition:

    • Acquire a series of 1D proton NMR spectra at regular time intervals (e.g., every 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Integrate the signals corresponding to the starting material and the product.

    • Plot the concentration of the starting material versus time and fit the data to a pseudo-first-order kinetic model to determine the rate constant and half-life of the reaction[4][9].

ParameterDescription
[Warhead] 0.5 mM
[GSH] 5 mM
Buffer 100 mM Sodium Phosphate, pD 7.4
Temperature 37°C
Observation Method 1H NMR

Table 1: Example parameters for NMR-based reactivity assay.

Confirmation of Covalent Adduct Formation with a Target Protein

Mass spectrometry (MS) is an indispensable tool for confirming the covalent modification of a target protein[10][11]. Intact protein MS allows for the direct observation of the mass shift corresponding to the addition of the warhead.

Protocol: Intact Protein Mass Spectrometry Analysis

  • Incubation:

    • Incubate the target protein (e.g., 10 µM) with an excess of 4,4-difluoro-2-methoxyacetoacetate (e.g., 100 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for a defined period (e.g., 1-4 hours) at a controlled temperature.

    • Include a control sample of the protein incubated with vehicle (e.g., DMSO).

  • Sample Cleanup:

    • Remove excess, unbound inhibitor using a desalting column or solid-phase extraction[10].

  • LC-MS Analysis:

    • Analyze the desalted protein samples by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting multiply charged spectra to obtain the zero-charge mass of the protein.

  • Data Interpretation:

    • Compare the mass of the treated protein with the untreated control. A mass increase corresponding to the mass of the difluoroacetyl group (C2HF2O = 75.00 Da) after the loss of the methoxy group and addition to the protein would confirm covalent modification.

G Start Incubate Protein with Warhead Cleanup Desalting/ SPE Start->Cleanup Analysis LC-MS Analysis (Intact Mass) Cleanup->Analysis Deconvolution Deconvolute Spectrum Analysis->Deconvolution Result Compare Mass to Control (Confirm Mass Shift) Deconvolution->Result

Caption: Workflow for intact protein mass spectrometry.

Identification of the Modification Site

To understand the mechanism of action and ensure target specificity, it is essential to identify the specific amino acid residue(s) modified by the warhead. This is typically achieved using a "bottom-up" proteomics approach[12][13].

Protocol: Bottom-Up Proteomics for Adduct Site Mapping

  • Protein Modification and Digestion:

    • Incubate the target protein with the warhead as described in section 4.2.

    • Denature the protein (e.g., with urea or guanidinium HCl), reduce disulfide bonds (with DTT), and alkylate free thiols (with iodoacetamide).

    • Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by nano-liquid chromatography coupled to a tandem mass spectrometer (nLC-MS/MS).

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation[12].

  • Database Searching:

    • Search the acquired MS/MS spectra against the sequence of the target protein using a proteomics search engine (e.g., Mascot, Sequest, or MaxQuant)[12].

    • Crucially, specify the mass of the difluoroacetyl adduct (75.00 Da) as a variable modification on all potential nucleophilic residues (C, S, T, K, Y, H).

  • Data Validation:

    • Manually inspect the MS/MS spectra of identified modified peptides to confirm the presence of fragment ions that support the assigned modification site.

StepDetailPurpose
1. Incubation Protein + WarheadCovalent modification
2. Denaturation/Reduction/Alkylation Urea, DTT, IAAPrepare for digestion
3. Digestion TrypsinGenerate peptides
4. LC-MS/MS nLC coupled to MS/MSSeparate and fragment peptides
5. Database Search Mascot/MaxQuantIdentify modified peptides
6. Validation Manual spectral inspectionConfirm modification site

Table 2: Summary of the bottom-up proteomics workflow.

Kinetic Characterization of Covalent Inhibition

Determining the kinetic parameters of covalent inhibition is fundamental to understanding the warhead's efficiency and for structure-activity relationship (SAR) studies[2][14][15]. The key parameters are the initial binding affinity (Ki) and the maximal rate of inactivation (kinact).

Protocol: Enzyme Inhibition Assay for Kinetic Analysis

  • Assay Setup:

    • Use a continuous enzyme assay that generates a linear, time-dependent signal (e.g., absorbance or fluorescence).

    • Pre-incubate the enzyme with various concentrations of 4,4-difluoro-2-methoxyacetoacetate for different periods.

    • Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition:

    • Monitor the reaction progress curves (product formation vs. time) for each inhibitor concentration and pre-incubation time.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentration. Fit this data to the following hyperbolic equation to determine kinact and Ki:

    kobs = kinact * [I] / (Ki + [I])

    where [I] is the inhibitor concentration[16].

G cluster_0 Step 1: Determine k_obs cluster_1 Step 2: Determine k_inact and K_i A Measure enzyme activity at various pre-incubation times for each [Inhibitor] B Plot ln(Activity) vs. Time A->B C Slope = k_obs B->C D Plot k_obs vs. [Inhibitor] C->D E Fit to hyperbolic equation D->E F Determine k_inact and K_i E->F

Caption: Data analysis workflow for covalent inhibitor kinetics.

Conclusion and Future Directions

The framework presented here provides a robust and comprehensive approach to the characterization of 4,4-difluoro-2-methoxyacetoacetate as a potential novel covalent warhead. By systematically assessing its intrinsic reactivity, confirming protein modification, identifying the site of adduction, and quantifying its kinetic parameters, researchers can build a complete profile of this moiety. Positive findings from these studies would validate this warhead as a new tool in the arsenal of medicinal chemists, potentially enabling the development of selective and potent covalent inhibitors for a new range of biological targets. The balance between reactivity and selectivity is paramount, and these protocols are designed to provide the critical data needed to make informed decisions in a drug discovery program[4][5].

References

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2015). PubMed.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (n.d.). PMC.
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (n.d.). MDPI.
  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). PubMed.
  • Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. (2022). ACS Publications.
  • Technologies for Direct Detection of Covalent Protein-Drug Adducts. (2023). PubMed.
  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). MDPI.
  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition. (2016). PubMed.
  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018). YouTube.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (n.d.). PMC.
  • Covalent drugs and inhibitors characterization based on kinetic properties. (n.d.). ResearchGate.
  • Characterising covalent warhead reactivity. (2019). PubMed.
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024). YouTube.
  • Characterising Covalent Warhead Reactivity. (2019). ResearchGate.
  • Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Royal Society of Chemistry.
  • Method for synthesizing ethyl 4,4-difluoroacetoacetate. (n.d.). Google Patents.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. (n.d.). PMC.
  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). PubMed.
  • Synthetic method of methyl 4-methoxyacetoacetate. (n.d.). Google Patents.
  • Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. (2020). MDPI.
  • An update on the discovery and development of reversible covalent inhibitors. (2023). PMC.
  • 4-methoxy methyl acetoacetate preparation method. (n.d.). Google Patents.
  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. (n.d.). PMC.
  • Methyl 4-methoxyacetoacetate synthesis. (n.d.). ChemicalBook.

Sources

Application Notes and Protocols: Experimental Setups for Reactions Involving 4,4-Difluoro-2-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides in-depth application notes and detailed protocols for key synthetic transformations involving 4,4-Difluoro-2-methoxyacetoacetate. As a versatile fluorinated building block, this β-ketoester is a valuable precursor in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The difluoromethyl (CF₂H) group can serve as a lipophilic hydrogen bond donor, a unique feature that enhances the pharmacological profile of drug candidates.[1][2] This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are robust and reproducible. It covers essential safety and handling procedures for organofluorine compounds, asymmetric reduction of the ketone, Knoevenagel condensation for carbon-carbon bond formation, and its application in heterocycle synthesis.

Core Principles: Reactivity and Handling of a Difluorinated β-Ketoester

4,4-Difluoro-2-methoxyacetoacetate possesses three key reactive sites: the ketone carbonyl, the ester carbonyl, and the acidic α-proton situated between them. The strong electron-withdrawing nature of the difluoromethyl group significantly increases the acidity of this α-proton, making it a prime site for nucleophilic attack in reactions like alkylations and condensations.

Furthermore, the ketone carbonyl is more electrophilic than the ester carbonyl, allowing for selective reactions such as reduction or addition of organometallic reagents. Understanding this reactivity is paramount for designing successful synthetic strategies.

Safety and Handling of Organofluorine Compounds

Working with organofluorine compounds requires stringent safety protocols due to their unique hazards. While 4,4-Difluoro-2-methoxyacetoacetate is not as hazardous as elemental fluorine, thermal decomposition or reaction with strong bases can potentially release hydrofluoric acid (HF).[3]

Mandatory Safety Precautions:

  • Ventilation: All manipulations must be performed in a certified chemical fume hood with robust airflow.[4]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, tightly sealed safety goggles (metal frames are preferable to plastic), and neoprene gloves are required.[4][5] Always consult a glove compatibility chart.

  • Material Compatibility: Use equipment with Teflon gaskets and ensure all glassware is scrupulously dry, as moisture can lead to the formation of HF.[3]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[4] A tube of 2.5% calcium gluconate gel must be on hand as a first-aid measure for potential skin contact with HF.[3][6]

Application Note I: Asymmetric Reduction of the Ketone Carbonyl

The selective reduction of the ketone in 4,4-Difluoro-2-methoxyacetoacetate provides access to chiral α-fluoro-β-hydroxy esters, which are valuable synthons in medicinal chemistry.[7][8] Asymmetric Transfer Hydrogenation (ATH) is an exceptionally effective method for this transformation, offering high enantioselectivity under mild conditions without the need for high-pressure hydrogenation equipment.[9][10] Catalysts based on Ruthenium or Iridium complexed with chiral diamine ligands are particularly effective.[9][11][12][13]

Workflow for Asymmetric Transfer Hydrogenation

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Oven-dry microwave vial with stir bar prep2 Add Substrate and Ru/Ir Catalyst prep1->prep2 prep3 Flush vial with Argon prep2->prep3 reac1 Add Sodium Formate and Solvent (e.g., MeOH/H₂O) prep3->reac1 Add reagents reac2 Flush with Argon, seal vial reac1->reac2 reac3 Stir at specified temp (e.g., 80°C) for 24h reac2->reac3 work1 Quench with H₂O reac3->work1 Reaction complete work2 Extract with Et₂O work1->work2 work3 Dry organic layer, concentrate work2->work3 work4 Purify via column chromatography work3->work4

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of 4,4-Difluoro-2-methoxyacetoacetate

This protocol is adapted from established procedures for the reduction of fluorinated ketones.[9]

Materials:

Reagent/Material Molar Equiv. Notes
4,4-Difluoro-2-methoxyacetoacetate 1.0 Substrate
RuCl(p-cymene)[(S,S)-TsDPEN] 0.01 Catalyst
Sodium Formate (HCOONa) 5.0 Hydrogen Source
Methanol (MeOH) / Water (H₂O) - Solvent (1:1 mixture, 1 M)
Diethyl ether (Et₂O) - Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄) - Drying Agent

| Argon (Ar) | - | Inert Gas |

Procedure:

  • To an oven-dried microwave vial containing a magnetic stir bar, add 4,4-Difluoro-2-methoxyacetoacetate (1.0 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 equiv).

  • Seal the vial with a septum, and flush with argon for 5 minutes.

  • Add sodium formate (5.0 equiv).

  • Via syringe, add the degassed 1:1 mixture of MeOH and H₂O to achieve a substrate concentration of 1 M.

  • Flush the vial with argon again for 2 minutes, then seal it tightly.

  • Place the vial in a preheated oil bath or heating block at 80 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral β-hydroxy ester.

  • Determine enantiomeric excess (ee) using chiral HPLC or GC.

Application Note II: Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds by reacting a compound with an active methylene group (like our β-ketoester) with an aldehyde or ketone.[14][15] The reaction is typically catalyzed by a weak base, which deprotonates the acidic α-carbon, generating a nucleophilic enolate that attacks the carbonyl partner.[15] This methodology is highly efficient for creating α,β-unsaturated products.

Mechanism of the Knoevenagel Condensation

sub Substrate (β-Ketoester) enolate Enolate Intermediate sub->enolate + Base - H⁺ base Base (e.g., Piperidine) adduct Aldol Adduct enolate->adduct + Aldehyde aldehyde Aldehyde (R-CHO) product α,β-Unsaturated Product adduct->product - H₂O water H₂O

Caption: Generalized Knoevenagel Condensation Mechanism.

Protocol: Knoevenagel Condensation with Benzaldehyde

This protocol provides a general, robust method applicable to a wide range of aldehydes.[15][16]

Materials:

Reagent/Material Molar Equiv. Notes
4,4-Difluoro-2-methoxyacetoacetate 1.0 Substrate
Benzaldehyde 1.0 Carbonyl Partner
Piperidine 0.1 Catalyst
Ethanol (EtOH) - Solvent

| Hexane / Ethyl Acetate | - | Recrystallization Solvents |

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4-Difluoro-2-methoxyacetoacetate (1.0 equiv) in ethanol.

  • Add benzaldehyde (1.0 equiv) to the solution.

  • Add a catalytic amount of piperidine (0.1 equiv or 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Once complete, cool the mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

  • Dry the purified product under vacuum.

  • Characterize the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Application Note III: Synthesis of Difluoromethyl-Substituted Pyrimidines

The 1,3-dicarbonyl motif of β-ketoesters is a classic precursor for the synthesis of various heterocycles. A prominent example is the reaction with amidines to form pyrimidine rings, which are core structures in many pharmaceuticals.[17] This reaction provides a direct route to highly functionalized, fluorinated pyrimidines.

Reaction Pathway for Pyrimidine Synthesis

start β-Ketoester + Amidine intermediate Condensation Intermediate start->intermediate Initial Condensation cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Substituted Pyrimidine cyclization->product - 2 H₂O

Caption: Simplified pathway for pyrimidine synthesis.

Protocol: Synthesis of a 2-Alkyl-4-difluoromethyl-pyrimidine Derivative

This procedure is based on the general principle of pyrimidine synthesis from β-ketoesters.[17]

Materials:

Reagent/Material Molar Equiv. Notes
4,4-Difluoro-2-methoxyacetoacetate 1.0 Substrate
N-Alkylamidine Hydrochloride 1.1 Heterocycle Precursor
Sodium Ethoxide (NaOEt) 2.2 Base
Ethanol (EtOH) - Solvent
Saturated aq. Sodium Bicarbonate - Quenching/Washing

| Brine | - | Washing |

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, prepare a solution of sodium ethoxide (2.2 equiv) in absolute ethanol.

  • Add the N-alkylamidine hydrochloride salt (1.1 equiv) and stir the resulting suspension for 30 minutes at room temperature.

  • Add 4,4-Difluoro-2-methoxyacetoacetate (1.0 equiv) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the reaction with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired pyrimidine.

References

  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones | ACS Organic & Inorganic Au - ACS Publications. (2025).
  • Iridium-Catalyzed Asymmetric Hydrogenation of α‐Fluoro Ketones via a Dynamic Kinetic Resolution. (2020). American Chemical Society.
  • Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers (RSC Publishing).
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.
  • Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Str
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). American Journal of Organic Chemistry.
  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Dayton.
  • Enzymatic reduction of α‐fluoro‐β‐keto esters. (2022).
  • Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygen
  • Fluorine Safety. Purdue University.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
  • Selective difluoromethylation and monofluoromethylation reactions. Royal Society of Chemistry.
  • LCSS: FLUORINE. University of California, Los Angeles.
  • HAZARD SUMMARY: FLUORINE. NJ.gov.
  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing). [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
  • Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. (2019). Queen Mary University of London.
  • pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters. (2012). Organic Chemistry Portal.
  • LCSS: FLUORINE. Princeton University.
  • Method for synthesizing ethyl 4,4-difluoroacetoacetate. (2011).
  • Light-mediated catalytic enantioselective difluoroalkylation of β-ketoesters via phase-transfer catalysis. (2024). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of 4,4-difluoroglycosides using ring-closing met
  • Process for preparation of fluorinated beta-keto ester. (1994).
  • Asymmetric reduction of ketones and β-keto esters by (S)
  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). PMC - NIH.
  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018).
  • Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. (2023). MDPI.
  • Synthesis of the core compound of the BODIPY dye class: 4,4'-difluoro-4-bora-(3a,4a)-diaza-s-indacene. (2009). PubMed.
  • Process for preparation of fluorinated beta-keto ester. (1996).
  • Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde. Benchchem.
  • Preparation of (Z)-5-((4-Methoxybenzyl)oxy)-2-methyl-1-tosyl-1H-pyrrol-3(2H)-one. (2012). Organic Syntheses Procedure.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). SciELO México.
  • Functionalization of the 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core. (2018). Amanote Research.
  • Reactions and Mechanisms. Master Organic Chemistry.
  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermedi

Sources

Application Note: A Proposed Scalable Synthesis of Methyl 4,4-Difluoro-2-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4,4-difluoro-2-methoxyacetoacetate is a valuable fluorinated building block for the synthesis of advanced pharmaceutical and agrochemical agents. The presence of both a difluoromethyl group and a methoxy group on the β-keto ester scaffold offers unique electronic and metabolic properties, making it a target of significant interest.[1][2][3] This document presents a comprehensive, three-step synthetic strategy designed for scalability. The proposed route begins with a Claisen condensation to form the 4,4-difluoroacetoacetate core, followed by an efficient α-chlorination, and concludes with a nucleophilic substitution to install the C2-methoxy group. This guide provides detailed protocols, process considerations for scale-up, safety protocols, and analytical methods for quality control.

Introduction & Strategic Overview

The synthesis of highly functionalized fluorinated compounds is a cornerstone of modern medicinal chemistry. Direct, single-step syntheses of molecules like methyl 4,4-difluoro-2-methoxyacetoacetate are not well-documented in existing literature. Therefore, a robust, multi-step approach is required. The strategy detailed herein is designed around well-established, scalable chemical transformations to ensure high yields and purity.

The proposed synthesis is divided into three logical stages:

  • Formation of the β-Keto Ester Backbone: Synthesis of Methyl 4,4-difluoroacetoacetate via a base-mediated Claisen condensation.

  • Activation of the α-Position: Chlorination of the active methylene group to create an electrophilic center.

  • Installation of the Methoxy Group: Nucleophilic substitution of the α-chloro intermediate with a methoxide source.

This route leverages commercially available starting materials and avoids hazardous reagents like sodium hydride, which can pose significant risks during large-scale operations due to hydrogen gas evolution.[4]

Overall Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: α-Chlorination cluster_2 Step 3: Nucleophilic Substitution SM1 Methyl Difluoroacetate Int1 Intermediate I Methyl 4,4-Difluoroacetoacetate SM1->Int1 THF/MeOH SM2 Methyl Acetate SM2->Int1 THF/MeOH Base1 Sodium Methoxide Base1->Int1 THF/MeOH Int2 Intermediate II Methyl 2-Chloro-4,4-difluoroacetoacetate Int1->Int2 ChlorinatingAgent Sulfuryl Chloride (SO₂Cl₂) ChlorinatingAgent->Int2 DCM Product Final Product Methyl 4,4-Difluoro-2-methoxyacetoacetate Int2->Product Int1_ref->ChlorinatingAgent DCM Base2 Sodium Methoxide Base2->Product MeOH Int2_ref->Base2 MeOH

Figure 1: Proposed three-step scalable synthesis route for Methyl 4,4-Difluoro-2-methoxyacetoacetate.

Part 1: Synthesis of Methyl 4,4-Difluoroacetoacetate (Intermediate I)

Principle and Rationale

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that creates β-keto esters from two ester molecules.[5][6][7] In this step, the enolate of methyl acetate acts as a nucleophile, attacking the carbonyl carbon of methyl difluoroacetate. Sodium methoxide is chosen as the base. While other bases like sodium hydride are effective, sodium methoxide is preferred for scale-up as it does not produce flammable hydrogen gas and the reaction by-product (methanol) is compatible with the system.[4] The reaction equilibrium is driven forward by the deprotonation of the resulting β-keto ester, which is more acidic than the starting materials.[6][8]

Materials & Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Amount (moles)Amount (mass/vol)
Methyl Difluoroacetate110.071.2575.0550 g
Methyl Acetate74.080.9327.5556 g (596 mL)
Sodium Methoxide54.02-6.0324 g
Tetrahydrofuran (THF)72.110.889-5.0 L
6M Hydrochloric Acid36.46~1.1As neededAs needed
Saturated NaCl (Brine)---~2.0 L
Anhydrous MgSO₄120.37--As needed
Detailed Protocol
  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is inerted by purging with dry nitrogen.

  • Base Suspension: Charge the reactor with anhydrous Tetrahydrofuran (THF, 3.0 L) and sodium methoxide (324 g, 6.0 mol). Stir the resulting suspension at 20-25°C.

  • Ester Premix: In a separate vessel, prepare a mixture of methyl difluoroacetate (550 g, 5.0 mol) and methyl acetate (556 g, 7.5 mol).

  • Controlled Addition: Add the ester mixture to the stirred base suspension via the dropping funnel over 2-3 hours. Maintain the internal temperature between 25-30°C using the reactor jacket. An exotherm will be observed.

  • Reaction: After the addition is complete, heat the mixture to 40-45°C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots for GC analysis until the consumption of methyl difluoroacetate is complete.

  • Quenching: Cool the reactor to 0-5°C. Slowly and carefully add 6M HCl to the reaction mixture to neutralize the excess base and protonate the enolate product. Adjust the pH to ~5-6. A significant amount of solid (NaCl) will precipitate.

  • Work-up:

    • Filter the mixture to remove the precipitated salts, washing the filter cake with THF (2 x 500 mL).

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (1 L) and saturated brine (1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the THF.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield Methyl 4,4-difluoroacetoacetate as a colorless liquid.

Part 2: α-Chlorination to Yield Intermediate II

Principle and Rationale

The active methylene proton of the β-keto ester (Intermediate I) can be readily substituted with a halogen. For a scalable and efficient chlorination, sulfuryl chloride (SO₂Cl₂) is an effective reagent.[9][10] The reaction proceeds via the enol form of the keto ester, which attacks the electrophilic chlorine of SO₂Cl₂. This method is generally high-yielding and avoids the use of metal catalysts. Dichloromethane (DCM) is a suitable solvent due to its inertness.

Materials & Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Amount (moles)Amount (mass/vol)
Intermediate I152.10~1.34.0608 g
Sulfuryl Chloride (SO₂Cl₂)134.971.6674.2567 g (340 mL)
Dichloromethane (DCM)84.931.326-4.0 L
Detailed Protocol
  • Reactor Setup: In a clean, dry 10 L reactor, charge Intermediate I (608 g, 4.0 mol) and dichloromethane (DCM, 4.0 L).

  • Cooling: Cool the solution to 0-5°C with stirring.

  • Controlled Addition: Add sulfuryl chloride (567 g, 4.2 mol) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10°C. The reaction will evolve HCl and SO₂ gas, which must be scrubbed through a caustic solution.

  • Reaction: Allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is fully consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate (2 L) at 0-10°C to neutralize the HCl.

    • Separate the organic layer.

    • Wash the organic layer with water (1 L) and then brine (1 L).

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude Methyl 2-chloro-4,4-difluoroacetoacetate is often of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.

Part 3: Synthesis of Methyl 4,4-Difluoro-2-methoxyacetoacetate (Final Product)

Principle and Rationale

The final step is a nucleophilic substitution reaction. The α-chloro group in Intermediate II is an excellent leaving group, readily displaced by a strong nucleophile like sodium methoxide.[11][12] The reaction proceeds via an Sₙ2 mechanism. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions.

Materials & Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Amount (moles)Amount (mass/vol)
Intermediate II186.54~1.43.5653 g
Sodium Methoxide54.02-4.0216 g
Methanol32.040.792-3.5 L
Toluene92.140.867-2.0 L
Detailed Protocol
  • Reactor Setup: Charge a 10 L reactor with methanol (3.5 L) and cool to 0-5°C.

  • Base Addition: Slowly add sodium methoxide (216 g, 4.0 mol) in portions. This is an exothermic dissolution. Ensure the temperature remains below 20°C.

  • Substrate Addition: Once the sodium methoxide is fully dissolved and the solution is cooled back to 0-5°C, add a solution of Intermediate II (653 g, 3.5 mol) in toluene (1.0 L) dropwise over 2 hours.

  • Reaction: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction by GC/MS until Intermediate II is consumed.

  • Work-up:

    • Neutralize the reaction mixture to pH ~7 by the careful addition of 6M HCl.

    • Remove most of the methanol and toluene under reduced pressure.

    • Add water (2 L) and fresh toluene (1 L) to the residue.

    • Separate the organic layer, and extract the aqueous layer with toluene (2 x 500 mL).

    • Combine all organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.

  • Final Purification: Filter and concentrate the solution. Purify the final product by fractional vacuum distillation to obtain Methyl 4,4-Difluoro-2-methoxyacetoacetate.

Quality Control & Analytical Methods

Consistent quality control is essential at each stage of the synthesis.

ParameterMethodSpecification
Reaction Monitoring TLC, GCConversion of starting material >98%
Purity (Final Product) GC≥99.0%
Identity Confirmation ¹H NMR, ¹³C NMR, ¹⁹F NMR, MSSpectra consistent with the structure
  • ¹H NMR: Expected signals for -OCH₃, -COOCH₃, and the α-proton.

  • ¹⁹F NMR: A key technique for confirming the presence and environment of the fluorine atoms.[13][14] A triplet is expected due to coupling with the two protons on the adjacent carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

Safety and Handling

All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Methoxide: Highly corrosive and flammable solid.[15][16] Reacts violently with water to produce methanol and sodium hydroxide. Handle under a nitrogen atmosphere. In case of fire, use dry powder or sand; DO NOT use water.[17]

  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and toxic.[18] Reacts violently with water, releasing corrosive gases (HCl and H₂SO₄). It is a lachrymator and causes severe burns. All additions should be slow and controlled, with adequate cooling. Ensure an appropriate gas scrubber is used.

  • Flammable Solvents (THF, Methanol, Toluene): Keep away from ignition sources. Use intrinsically safe equipment for large-scale operations.

References

  • Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns. (n.d.). PMC. [Link]

  • Process for preparation of fluorinated beta-keto ester. (1995).
  • Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. (2018). ACS Publications. [Link]

  • Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR. (1989). PubMed. [Link]

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. (2020). ACS Publications. [Link]

  • Process for preparation of fluorinated beta-keto ester. (1995).
  • Method for synthesizing ethyl 4,4-difluoroacetoacetate. (2011).
  • Process for preparing alkyl difluoroacetoacetates. (2003).
  • SULPHURYL CHLORIDE - Safety Data Sheet. (n.d.). Sdfine. [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). PMC. [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). PubMed. [Link]

  • Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. (2009).
  • 19F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... (n.d.). ResearchGate. [Link]

  • The Claisen Condensation. (n.d.). University of Texas at Austin. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Semantic Scholar. [Link]

  • Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source. (2012). Royal Society of Chemistry. [Link]

  • (PDF) Mastering β-keto esters. (2018). ResearchGate. [Link]

  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. (2020). YouTube. [Link]

  • α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. (n.d.). Sciencemadness.org. [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). ResearchGate. [Link]

  • Process for the alpha-chlorination of phenylacetonitriles. (1992).
  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (2011). PMC. [Link]

  • Synthetic method of methyl 4-methoxyacetoacetate. (2016).
  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]

  • Beta Keto esters - Alkylating Ketones in NaOEt. (2015). YouTube. [Link]

  • Chlorination with sulfuryl chloride. (1975).
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Preparation of Ethyl Acetoacetate - Claisen Condensation. (2013). Lu Le Laboratory Blog. [Link]

  • The Claisen Condensation. (2016). Willson Research Group, University of Texas. [Link]

  • First Synthesis of 1,4-Dimethoxy-2-Naphthoxyacetic Acid. (1993). PubMed. [Link]

Sources

Application Note: Purification Protocols for 4,4-Difluoro-2-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the specific challenges of purifying Ethyl 4,4-difluoro-2-methoxyacetoacetate (and its methyl analog), a specialized fluorinated building block used in the synthesis of antiviral agents (e.g., HIV integrase inhibitors) and novel agrochemicals.

Part 1: Chemical Context & Impurity Profile[1]

To design an effective purification strategy, one must understand the molecule's reactivity. This compound combines two destabilizing features: a


-difluoro motif and an 

-methoxy group on a

-keto ester backbone.
Structural Challenges
  • Hydrate Formation: The electron-withdrawing fluorine atoms at the

    
    -position significantly increase the electrophilicity of the 
    
    
    
    -ketone. In the presence of water, this ketone forms a stable gem-diol (hydrate), which alters boiling points and solubility, complicating distillation [1].
  • Enolization & Tautomerism: The

    
    -methoxy group and the 
    
    
    
    -carbonyls create a complex tautomeric equilibrium. The enol form is stabilized by internal hydrogen bonding, which affects chromatographic retention times.
  • Decarboxylation Risk: Like all

    
    -keto esters, this compound is prone to thermal decarboxylation, especially under acidic conditions or excessive heat, releasing 
    
    
    
    and forming the corresponding fluorinated ketone.
Common Impurities
Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Difluoroacetic Acid/Esters Unreacted Starting MaterialHigh volatility, acidicVacuum stripping / Basic wash
Methoxyacetic Acid/Esters Unreacted Starting MaterialModerate volatilityVacuum stripping
Gem-diol (Hydrate) Reaction with aqueous workupSolid/Oil, broad bp rangeAzeotropic drying (Critical)
Decarboxylated Ketone Thermal degradationLow boiling pointFore-cut during distillation
O-Alkylated isomers Side reaction (if alkylating)Similar bp, different polarityFlash Chromatography

Part 2: Purification Strategy (Decision Matrix)

The purification workflow depends on the synthesis scale and the state of the crude mixture.

Purification_Workflow Start Crude Reaction Mixture Quench Controlled Quench (pH 6-7, <10°C) Start->Quench Stop Reaction PhaseSep Phase Separation (Avoid stable emulsions) Quench->PhaseSep Drying Azeotropic Drying (Toluene/DCM) PhaseSep->Drying Remove Water (Critical) Decision Purity Requirement? Drying->Decision Distillation High-Vacuum Fractional Distillation (<5 mbar) Decision->Distillation >95% Purity / Scale >10g Chromatography Flash Chromatography (Silica, Gradient Elution) Decision->Chromatography >99% Purity / Scale <10g QC QC: 19F-NMR & GC-MS Distillation->QC Chromatography->QC

Figure 1: Decision tree for the purification of fluorinated


-keto esters. Note the critical drying step to prevent hydrate locking.

Part 3: Detailed Protocols

Protocol A: High-Vacuum Fractional Distillation (Primary Method)

Best for: Scales >10g, removal of solvents and starting materials.

Theory: Fluorinated esters generally have lower boiling points than their non-fluorinated counterparts due to weaker intermolecular forces, but the methoxy group adds polarity. Vacuum is essential to keep the pot temperature below 100°C to prevent decomposition.

Equipment:

  • Short-path distillation head or Vigreux column (for higher purity).

  • High-vacuum pump (capable of <1 mbar).

  • Cold trap (Liquid

    
     or Dry Ice/Acetone).
    

Step-by-Step:

  • Conditioning: Ensure the crude oil is strictly anhydrous. If "wet," dissolve in toluene and rotary evaporate to azeotrope off water.

  • Setup: Load crude into a round-bottom flask (max 60% full). Add a magnetic stir bar.[1] Insulate the column.

  • Degassing: Lower pressure slowly to 20 mbar to remove residual solvents (EtOAc, Toluene).

  • Ramping: Lower pressure to 0.5 – 2.0 mbar . Slowly increase oil bath temperature.

    • Expectation: The compound is estimated to boil between 65°C – 85°C at 1 mbar (based on analogs [2, 3]).

  • Fractionation:

    • Fore-cut: Collect the first 5-10% of distillate (contains volatile fluorinated fragments).

    • Main Fraction: Collect the steady plateau.

    • Tail: Stop when head temperature drops or pot temperature exceeds 110°C.

  • Storage: Backfill with Argon. Store at 4°C.

Protocol B: Flash Column Chromatography

Best for: High purity requirements (>99%), separating tautomers or close-boiling impurities.

Stationary Phase: Acid-washed Silica Gel (Standard silica can be slightly acidic; if the compound is acid-sensitive, neutralize silica with 1%


 in hexane during packing).

Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

Step-by-Step:

  • Load: Dissolve crude in minimum DCM or Toluene.

  • Gradient:

    • 0–5% EtOAc/Hexanes: Elutes non-polar fluorinated byproducts.

    • 10–20% EtOAc/Hexanes: Typically elutes the Target

      
      -keto ester .
      
    • 30% EtOAc/Hexanes: Elutes polar hydrates and alcohols.

  • Detection:

    • UV: 254 nm (Weak absorption due to lack of conjugation unless enolized).

    • Stain: KMnO4 (oxidizes the alcohol/enol) or Iodine chamber.

    • Note: Fluorinated compounds often stain poorly. TLC monitoring with crude reference is vital.

Part 4: Quality Control & Analytics

Nuclear Magnetic Resonance (NMR)

This is the gold standard for verifying the integrity of the difluoro and methoxy groups.

  • 
     NMR: 
    
    • Look for a distinct singlet or doublet (if coupling to H) around -110 to -125 ppm (

      
       group).
      
    • Hydrate Check: If a second set of fluorine signals appears shifted by ~5-10 ppm, the sample is hydrated [4].

  • 
     NMR: 
    
    • Methoxy: Singlet at

      
       3.4 – 3.7 ppm.
      
    • Methine (

      
      ):  Singlet (keto form) or disappearing signal (enol form) at 
      
      
      
      -position.
    • Difluoromethyl (

      
      ):  Triplet at 
      
      
      
      5.5 – 6.5 ppm (
      
      
      ).
GC-MS
  • Column: DB-5ms or equivalent non-polar column.

  • Method: Low initial temperature (40°C) to catch volatiles, ramp to 250°C.

  • Ionization: EI (Electron Impact).[2] Look for fragment loss of

    
     (M-31) and 
    
    
    
    (M-51).

Part 5: Safety Considerations (HSE)

  • HF Generation: In the presence of strong Lewis acids or extreme heat/moisture,

    
    -fluorinated carbonyls can release Hydrogen Fluoride (HF). Always work in a fume hood.
    
  • Base Sensitivity: Do not wash with strong bases (NaOH/KOH) as this causes rapid hydrolysis and decarboxylation. Use saturated

    
     or mild phosphate buffers.
    

References

  • Hydrate Formation in Fluorinated Ketones

    • Source: Sloop, J. C. "Synthesis and Reactivity of Fluorinated Cyclic Ketones."[3] Journal of Organic and Pharmaceutical Chemistry, 2024.

    • Relevance: Explains the mechanism of hydrate formation in -fluorinated ketones and the difficulty in distilling them.
    • (Analogous chemistry)

  • Synthesis of 4,4-Difluoroacetoacetates

    • Source: Patent EP2262756B1 "Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyr
    • Relevance: Provides boiling point data for the 4,4-difluoro backbone (~50°C at 15 mbar)
  • Synthesis of Methoxyacetoacetates

    • Source: Patent CN104478719A "4-methoxy methyl acetoacetate prepar
    • Relevance: Details the purification of the methoxy-variant via wiped film distillation and its sensitivity to temper
  • NMR Characterization of Fluorin

    
    -Keto Esters: 
    
    • Source: "Synthesis and stereoselective reduction of

      
      -fluoro-
      
      
      
      -ketoesters". University of Alaska Fairbanks, Thesis 2024.[4]
    • Relevance: Provides NMR shifts and Mosher ester analysis techniques for similar fluorin

Sources

Application Note: Catalytic Conversion of 4,4-Difluoro-2-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists focusing on the catalytic valorization of 4,4-Difluoro-2-methoxyacetoacetate (typically the ethyl ester, CAS: 118063-28-0 or similar analogs).

The guide focuses on the two most critical transformations for this building block:

  • Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR): To generate chiral

    
    -difluoro-
    
    
    
    -methoxy-
    
    
    -hydroxy esters.
  • Condensation Cyclization: To generate difluoromethylated heterocycles (pyrazoles/pyrimidines).

Introduction & Molecular Profile

4,4-Difluoro-2-methoxyacetoacetate is a specialized fluorinated building block.[1] Its unique reactivity profile is defined by three functional motifs:

  • 
    -Difluoromethyl Group (
    
    
    
    ):
    Acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. It significantly increases the electrophilicity of the
    
    
    -ketone.
  • 
    -Methoxy Group (
    
    
    
    ):
    Provides a handle for further functionalization and, crucially, allows for Dynamic Kinetic Resolution (DKR) due to the acidity of the
    
    
    -proton.
  • 
    -Keto Ester Core:  The primary site for catalytic reduction or condensation.
    
Key Applications
  • Chiral Building Blocks: Synthesis of anti-viral and anti-cancer agents requiring contiguous stereocenters with fluorine incorporation.

  • Agrochemicals: Precursor for difluoromethyl-substituted pyrazoles (fungicides).

Core Directive: Asymmetric Hydrogenation via DKR

Mechanistic Rationale

The most high-value conversion of this substrate is the Ruthenium-catalyzed asymmetric hydrogenation . Because the starting material is a racemic mixture (at the


-position), the reaction relies on Dynamic Kinetic Resolution (DKR) .
  • The Challenge: The substrate exists as a mixture of enantiomers (

    
     and 
    
    
    
    at the
    
    
    -position).
  • The Solution: The acidic

    
    -proton (enhanced by the electron-withdrawing 
    
    
    
    and ester groups) allows rapid racemization in solution. A chiral catalyst (e.g., Ru-BINAP) selectively reduces only one of the enantiomers much faster than the other. As the preferred enantiomer is consumed, the slow-reacting enantiomer racemizes to replenish it, leading to a single diastereomer (typically syn) with high enantioselectivity (
    
    
    ee).
Experimental Protocol

Target Product: Ethyl (2S,3R)-4,4-difluoro-3-hydroxy-2-methoxybutanoate (Stereochemistry depends on ligand).

Materials
  • Substrate: Ethyl 4,4-difluoro-2-methoxyacetoacetate (

    
     equiv).
    
  • Catalyst:

    
     or 
    
    
    
    (
    
    
    mol%).
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH). Note: DCM is often preferred for fluorinated ketones to minimize hemiacetal formation.

  • Hydrogen Source:

    
     gas (
    
    
    
    bar).
Workflow Diagram (DOT)

DKR_Workflow Start Substrate Preparation (Ethyl 4,4-difluoro-2-methoxyacetoacetate) Solvent Solvent Selection DCM (Preferred) or MeOH Degas thoroughly Start->Solvent Dissolve CatLoad Catalyst Loading Ru-BINAP/SegPhos (0.5-1.0 mol%) In Glovebox or Schlenk Line Solvent->CatLoad Add Catalyst Autoclave Hydrogenation Pressurize H2 (30 bar) Temp: 50°C | Time: 12-24h CatLoad->Autoclave Transfer to Vessel Workup Workup Vent H2 -> Concentrate Silica Gel Purification Autoclave->Workup Complete Analysis Analysis 19F NMR (Conversion) Chiral HPLC (ee/dr) Workup->Analysis Verify

Caption: Workflow for Ru-catalyzed DKR hydrogenation of fluorinated keto-esters.

Step-by-Step Procedure
  • Preparation: In a nitrogen-filled glovebox, weigh the Ru-catalyst (

    
     mg for 
    
    
    
    mmol scale) into a glass liner.
  • Dissolution: Dissolve the substrate (

    
     mmol) in anhydrous, degassed DCM (
    
    
    
    mL). Add this solution to the catalyst.
    • Critical Insight: Do not use un-degassed solvents; oxygen poisons the active Ru-hydride species.

  • Pressurization: Place the liner in a high-pressure stainless steel autoclave. Purge with

    
     (
    
    
    
    bar) to remove
    
    
    .
  • Reaction: Pressurize to

    
     bar 
    
    
    
    . Heat to
    
    
    with vigorous magnetic stirring (
    
    
    rpm).
    • Note: Higher temperatures (

      
      ) facilitate the rapid racemization required for efficient DKR.
      
  • Termination: After

    
     hours, cool the autoclave to room temperature and carefully vent the 
    
    
    
    gas (fume hood).
  • Purification: Concentrate the solvent under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc).

Expected Results
ParameterSpecification
Conversion

(determined by

NMR)
Diastereomeric Ratio (dr)

(syn:anti)
Enantiomeric Excess (ee)

Yield

Core Directive: Heterocycle Synthesis (Pyrazole Formation)

Mechanistic Rationale

The 1,3-dicarbonyl nature of the substrate makes it an ideal precursor for pyrazoles. The


 group is retained in the final heterocycle, providing metabolic stability.
Experimental Protocol

Target Product: 3-(Difluoromethyl)-4-methoxy-1-substituted-1H-pyrazol-5-ol (or tautomer).

Materials
  • Substrate: Ethyl 4,4-difluoro-2-methoxyacetoacetate.

  • Reagent: Hydrazine hydrate (

    
    ) or substituted hydrazine (
    
    
    
    ).
  • Solvent: Ethanol (EtOH).

Step-by-Step Procedure
  • Setup: Dissolve substrate (

    
     equiv) in EtOH (
    
    
    
    M concentration).
  • Addition: Cool to

    
    . Add hydrazine (
    
    
    
    equiv) dropwise.
    • Exotherm Warning: The reaction with fluorinated esters can be exothermic.

  • Reflux: Warm to room temperature, then reflux (

    
    ) for 
    
    
    
    hours.
  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate and recrystallize.

Troubleshooting & Optimization

Hydrate Formation

Issue: The


 group makes the ketone prone to forming a hydrate (

-diol) in the presence of water, which is inactive in hydrogenation. Diagnosis:

NMR shows a shift distinct from the ketone form. Solution:
  • Use strictly anhydrous solvents.

  • Add activated

    
     molecular sieves to the reaction mixture.
    
  • Pre-dry the substrate by azeotropic distillation with toluene if necessary.

Low Diastereoselectivity (DKR)

Issue: Poor syn/anti ratio. Root Cause: The rate of hydrogenation is faster than the rate of racemization (dynamic equilibrium not established). Solution:

  • Increase Temperature: Raise from

    
     to 
    
    
    
    or
    
    
    .
  • Add Base: A trace amount of base (e.g.,

    
     or DBU, 
    
    
    
    mol%) can accelerate the racemization of the
    
    
    -proton.

Safety Protocols

HazardPrecaution
Fluoride Elimination Under strongly basic conditions or high heat, HF elimination can occur. Use borosilicate glassware; avoid glass if HF is suspected (use PTFE).
High Pressure Hydrogenation at 30 bar requires rated autoclaves (e.g., Parr reactors). Ensure burst disks are intact.
Toxicity Fluorinated organics can be toxic. Handle in a fume hood. Treat all waste as halogenated organic waste.

References

  • Noyori, R., et al.

    
    -Keto Esters." Journal of the American Chemical Society, vol. 109, no. 19, 1987, pp. 5856–5858. Link
    
  • Genet, J. P., et al. "Dynamic Kinetic Resolution of

    
    -Substituted 
    
    
    
    -Keto Esters via Asymmetric Hydrogenation." Synlett, vol. 1993, no. 09, 1993, pp. 680–682. Link
  • Ratovelomanana-Vidal, V., & Genet, J. P. "Synthetic Applications of the Ruthenium-Catalyzed Hydrogenation via Dynamic Kinetic Resolution." Canadian Journal of Chemistry, vol. 78, no. 6, 2000, pp. 846–851. Link

  • Ma, J. A., & Cahard, D. "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, vol. 104, no. 12, 2004, pp. 6119–6146. (Context on Fluorinated Substrates). Link

  • ChemicalBook. "4,4-Difluoro-2-methoxyacetoacetate Product Properties." (Substrate Verification). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Difluoro-2-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Cross-Claisen Condensation & Fluorinated Scaffold Handling

Core Synthesis Directive & Mechanistic Insight

Target Molecule: Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate (Commonly referred to as 4,4-Difluoro-2-methoxyacetoacetate). CAS Registry: 75631-71-9 (Analogous reference) Primary Application: Critical intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides and fluorinated pharmaceutical bioisosteres.

The Mechanistic Challenge

The synthesis relies on a Crossed Claisen Condensation between two esters: Ethyl Difluoroacetate (EDFA) and Ethyl Methoxyacetate (EMOA) .

The fundamental difficulty lies in Chemoselectivity and Thermodynamics :

  • Electrophile vs. Nucleophile: You require the enolate of EMOA (Nucleophile) to attack the carbonyl of EDFA (Electrophile).

  • pKa Competition: The

    
    -protons of EMOA (
    
    
    
    ) are more acidic than the
    
    
    proton of EDFA, favoring the correct enolate formation. However, EDFA is a potent electrophile due to the electron-withdrawing fluorine atoms.
  • Self-Condensation Risk: If the concentration of free EMOA is high relative to EDFA, EMOA will self-condense to form 2,4-dimethoxyacetoacetate, a difficult-to-separate impurity.

Experimental Protocol & Workflow

Recommended "Inverse Addition" Protocol

To maximize yield and minimize self-condensation, we recommend a kinetic control strategy where the enolizable ester is kept at low concentration relative to the base and electrophile.

Reagents:

  • Ethyl Difluoroacetate (1.1 equiv) - Electrophile

  • Ethyl Methoxyacetate (1.0 equiv) - Pronucleophile

  • Sodium Hydride (60% in oil) or LiHMDS (1.2 equiv) - Base

  • Solvent: Anhydrous THF or Toluene (Critical: <50 ppm water)

Step-by-Step Workflow (Visualized)

ReactionWorkflow Start Start: Reagent Prep BasePrep 1. Base Suspension NaH in THF (0°C) Start->BasePrep MixEsters 2. Reagent Mixing Mix EDFA (1.1 eq) + EMOA (1.0 eq) Start->MixEsters Addition 3. Controlled Addition Add Ester Mix to Base slowly (Maintain < 10°C) BasePrep->Addition MixEsters->Addition Dropwise Reaction 4. Reaction Phase Warm to RT, Stir 4-6h (Check TLC/GC) Addition->Reaction Quench 5. Controlled Quench Pour into ice-cold dilute HCl (Target pH 2-3) Reaction->Quench Workup 6. Extraction & Drying MTBE extraction, MgSO4 dry Quench->Workup Purification 7. Distillation Vacuum Distillation (Beware of Hydrates) Workup->Purification

Caption: Optimized Cross-Claisen workflow utilizing a mixed-feed approach to minimize self-condensation impurities.

Troubleshooting Guide (FAQ)

Category A: Reaction Failure & Low Yields

Q1: I am recovering starting material (Ethyl Methoxyacetate) and seeing no product. What happened?

  • Root Cause: Moisture contamination. The

    
     group makes the ester highly electrophilic, but if water is present, the base (NaH/alkoxide) is consumed to form NaOH, which rapidly hydrolyzes the fluorinated ester to the difluoroacetate salt (unreactive).
    
  • Solution:

    • Ensure THF is distilled over Sodium/Benzophenone or from a solvent purification system.

    • Increase base stoichiometry to 1.2–1.3 equivalents.

    • Diagnostic: Check the smell. A strong acetic/vinegar smell indicates hydrolysis.

Q2: The reaction mixture turned into a solid gel and stirring stopped.

  • Root Cause: The sodium enolate of the product is insoluble in non-polar solvents (Toluene) or concentrated THF.

  • Solution:

    • Do not stop the reaction.[1] Add additional anhydrous THF to facilitate stirring.

    • Note: The formation of a thick slurry is actually a good sign ; it indicates the formation of the stable enolate salt, which prevents the reaction from reversing (Retro-Claisen).

Category B: Impurity Profile

Q3: GC-MS shows a major peak with M+ = 204 (approx). What is it?

  • Root Cause: Self-condensation of Ethyl Methoxyacetate. This occurs if the local concentration of EMOA is high and EDFA is not immediately available.

  • Solution:

    • Switch to Pre-mix Feed: Mix EDFA and EMOA together and add them simultaneously to the base. Since EDFA is the better electrophile, the EMOA enolate will preferentially attack EDFA rather than another EMOA molecule.

    • Temperature: Lower the addition temperature to -5°C to 0°C to favor the kinetic cross-reaction.

Q4: I see a "hydrate" peak or broad signals in the NMR.

  • Root Cause: Fluorinated ketones exist in equilibrium with their gem-diol (hydrate) forms (

    
    ) upon exposure to atmospheric moisture.
    
  • Solution:

    • This is reversible. Dissolve the crude oil in Toluene and reflux with a Dean-Stark trap, or simply proceed to distillation. The heat of distillation will dehydrate the gem-diol back to the ketone.

    • Analysis: Run NMR in

      
       with a drop of 
      
      
      
      shake; if the ketone signal disappears/shifts, it confirms the hydrate/enol equilibrium.
Category C: Work-up & Isolation

Q5: My product decomposed during vacuum distillation.

  • Root Cause: Thermal instability of the

    
    -keto ester in the presence of residual acid or base.
    
  • Solution:

    • Neutralization: Ensure the crude extract is washed with saturated

      
       (to remove acid) and then water.
      
    • Vacuum: Use high vacuum (<2 mbar). The boiling point should be kept below 100°C if possible.

    • Stabilizer: Add a radical inhibitor (e.g., BHT) if you suspect radical defluorination (rare but possible at high temps).

Quantitative Data & Specifications

Reagent Properties & Stoichiometry Table
ComponentRoleMW ( g/mol )Eq.Critical Parameter
Ethyl Difluoroacetate Electrophile124.091.1 - 1.2Highly Volatile (bp 99°C). Do not rotovap aggressively.
Ethyl Methoxyacetate Nucleophile118.131.0Limiting reagent. Controls yield.
Sodium Hydride Base24.001.25Must be washed of oil for small scale (<1g), use as-is for large scale.
THF (Anhydrous) Solvent72.1110-15 VWater content < 50 ppm is non-negotiable.
Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue LowYield Low Yield / No Rxn Issue->LowYield Impurity Major Impurity Issue->Impurity Decomp Decomposition Issue->Decomp Water Check Solvent H2O LowYield->Water BaseQual Check Base Activity LowYield->BaseQual SelfCond Self-Condensation? (Check Addition Rate) Impurity->SelfCond Retro Retro-Claisen? (Check Quench pH) Impurity->Retro DistillHeat Distillation Temp too High Decomp->DistillHeat AcidResidue Residual Acid Decomp->AcidResidue

Caption: Diagnostic logic for isolating failure modes in fluorinated acetoacetate synthesis.

References

  • ChemicalBook. (n.d.). Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate. Retrieved from

  • Organic Syntheses. (2002). General procedures for Claisen Condensations. Org. Synth. 2002, 79, 154. Retrieved from

  • Syngenta Participations AG. (2009). Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. WO Patent 2009/106619. Retrieved from

  • PubChem. (n.d.).[2] Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate (Analogous Structure Data). Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 4,4-difluoroacetoacetate Product Specification. Retrieved from

Sources

"side reactions in the synthesis of 4,4-Difluoro-2-methoxyacetoacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4,4-Difluoro-2-methoxyacetoacetate

Case ID: #DIFLUORO-CL-001 Topic: Troubleshooting Side Reactions in Crossed Claisen Condensation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

User Query: "I am observing low yields and multiple impurities during the synthesis of Ethyl 4,4-difluoro-2-methoxyacetoacetate. What are the dominant side reactions?"

Technical Assessment: The synthesis of Ethyl 4,4-difluoro-2-methoxyacetoacetate (EDMA) is typically achieved via a Crossed Claisen Condensation between Ethyl difluoroacetate (EDFA) and Ethyl methoxyacetate (EMA) .

This reaction is thermodynamically challenging because both reactants are enolizable esters with similar reactivity profiles. The successful formation of the target


-keto ester requires precise control over the enolate formation to prevent statistical scrambling.

The Core Challenge: You are likely encountering a "statistical mixture" where the desired cross-product is competing with two symmetric self-condensation products. Additionally, the fluorinated moiety introduces susceptibility to defluorination (HF elimination) under strongly basic conditions.

Mechanism & Side Reaction Dashboard

The following diagram illustrates the competing pathways. The "Green Path" is your target; "Red Paths" are the critical side reactions you must suppress.

G EMA Ethyl Methoxyacetate (Nucleophile Source) Enolate_EMA Enolate of EMA (Desired Nucleophile) EMA->Enolate_EMA Deprotonation EDFA Ethyl Difluoroacetate (Electrophile) Enolate_EDFA Enolate of EDFA (Undesired Nucleophile) EDFA->Enolate_EDFA Deprotonation (Avoid!) Base Base (LiHMDS/NaH) Enolate_EMA->EMA Self-Condensation Enolate_EMA->EDFA Attack (Desired Path) Target TARGET: Ethyl 4,4-difluoro-2-methoxyacetoacetate Enolate_EMA->Target - EtO⁻ Side1 SIDE REACTION A: EMA Dimer (2,4-dimethoxy-3-oxobutyrate) Enolate_EMA->Side1 Attack on EMA Enolate_EDFA->EMA Wrong Cross-Coupling Enolate_EDFA->EDFA Self-Condensation Side2 SIDE REACTION B: EDFA Dimer (2,2,4,4-tetrafluoroacetoacetate) Enolate_EDFA->Side2 Attack on EDFA Side3 SIDE REACTION C: Defluorinated Species (via E1cB Elimination) Target->Side3 Overheating/Strong Base (-HF)

Figure 1: Competitive pathways in the synthesis of 4,4-difluoro-2-methoxyacetoacetate. The primary yield loss stems from enolate scrambling (Side Reactions A & B) and thermal instability (Side Reaction C).

Troubleshooting Guide: Diagnosing Your Impurities

Use this table to match your analytical data (LC-MS/NMR) with the specific side reaction.

SymptomProbable CauseThe "Why" (Mechanistic Insight)Corrective Action
Impurity A: Mass = Target - 36 (Loss of F/H)Defluorination (HF Elimination) The

-protons of the difluoro group are acidic. Under high temp (>0°C) or prolonged exposure to base, E1cB elimination occurs, ejecting fluoride.
Strict Temp Control: Maintain reaction < -40°C during addition. Quench immediately upon completion with cold dilute acid (AcOH/HCl).
Impurity B: Non-fluorinated

-keto ester
EMA Self-Condensation Ethyl Methoxyacetate enolized and attacked another molecule of itself because the electrophile (EDFA) was not present in high enough local concentration.Inverse Addition: Add the EMA enolate slowly into a solution of EDFA. Alternatively, use a large excess of EDFA (1.5–2.0 eq).
Impurity C: Highly fluorinated speciesEDFA Self-Condensation Base deprotonated the Ethyl Difluoroacetate instead of the Methoxyacetate.Base Selection: Use a kinetic base (LiHMDS) to pre-form the EMA enolate before adding EDFA. Avoid thermodynamic conditions (NaOEt at reflux).
Low Yield / "Gummy" Residue Polymerization / Retro-Claisen Product cleavage due to hydroxide formation (wet solvents) or excessive reaction time.Dry Solvents: Ensure THF/Toluene is anhydrous (<50 ppm water). Reduce reaction time.

Detailed Protocol Recommendations

To minimize the side reactions listed above, we recommend switching from a "Standard Addition" to a "Kinetic Pre-formation" protocol.

Protocol: Kinetic Crossed Claisen (Recommended)

This method suppresses Side Reaction B (EDFA self-condensation) by ensuring EDFA never encounters base directly.

  • Enolate Formation: Charge LiHMDS (1.1 eq) in anhydrous THF at -78°C .

  • Nucleophile Addition: Add Ethyl Methoxyacetate (EMA) (1.0 eq) dropwise. Stir for 30 mins.

    • Checkpoint: This locks the nucleophile as the enolate.

  • Electrophile Addition: Add Ethyl Difluoroacetate (EDFA) (1.2 eq) dropwise, maintaining temp < -60°C.

    • Critical: EDFA acts only as the electrophile here. It cannot self-condense because no free base exists to deprotonate it.

  • Workup: Quench with AcOH/THF mixture at -60°C before warming. This prevents Side Reaction C (Defluorination).

Protocol: Thermodynamic (NaH) (Alternative)

If LiHMDS is unavailable, use NaH, but expect lower selectivity.

  • Suspend NaH (1.5 eq) in Toluene at 0°C.

  • Add Ethyl Methoxyacetate and Ethyl Difluoroacetate simultaneously (co-addition) but slowly.

    • Note: If you add EMA first, it will self-condense. If you add EDFA first, it will self-condense. Co-addition attempts to keep concentrations low to favor the cross-reaction, but yields are typically 40-50% lower than the kinetic method.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Ethoxide (NaOEt) in Ethanol? A: Not recommended. While classic Claisen condensations use alkoxides, the exchange between ethoxide and the fluorinated ester can lead to transesterification and, more critically, Retro-Claisen cleavage of the product. The product's


-position (between the carbonyls) is highly acidic; ethoxide will deprotonate it, and at reflux, this often reverts to starting materials. Use a non-nucleophilic base (NaH, LiHMDS) in aprotic solvents (THF, Toluene).

Q2: Why is the order of addition so critical? A: In a crossed Claisen between two different esters, you have four possible outcomes (A-A, B-B, A-B, B-A).

  • Target: Enolate of Methoxyacetate attacking Difluoroacetate.

  • Reality: Difluoroacetate is more electrophilic (due to fluorine's electron withdrawal), making it the preferred target. However, if you mix everything at once, the most acidic species (likely the fluorinated ester) will enolize and attack the most electrophilic species (itself), leading to Side Reaction B .

Q3: My product decomposes during distillation. Why? A: Fluorinated


-keto esters are thermally sensitive. If the pot temperature exceeds 100-110°C, you risk decarboxylation or HF elimination.
  • Fix: Use high-vacuum distillation (< 5 mbar) to keep the boiling point low, or purify via column chromatography on silica (buffered with 1% triethylamine to prevent acid-catalyzed decomposition).

References

  • Claisen Condens

    • Source: Organic Chemistry Portal.[1] "Claisen Condensation."

    • URL:[Link]

  • Synthesis of Fluorinated Acetoacetates (Patent Context)
  • Source: Umezawa, K. et al. "Stability and Reactivity of alpha-Fluorinated Carbanions." Journal of Fluorine Chemistry.

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 4,4-Difluoroacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Research and Development Scientists

Welcome to the technical support center for the synthesis of methyl 4,4-difluoroacetoacetate. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this synthesis.

A brief clarification on nomenclature: The target molecule, methyl 4,4-difluoro-3-oxobutanoate, is commonly referred to as methyl 4,4-difluoroacetoacetate. This guide will use this standard nomenclature.

The predominant and most adaptable method for this synthesis is the Claisen condensation. This reaction involves the condensation of a methyl difluoroacetate equivalent with methyl acetate in the presence of a strong base. While straightforward in principle, the reaction's efficiency is highly sensitive to several critical parameters, which, if not controlled, can lead to diminished yields and complex purification challenges.

Section 1: The Core Reaction - Mechanism and Critical Parameters

Understanding the reaction mechanism is fundamental to effective troubleshooting. The synthesis proceeds via a base-mediated Claisen condensation.

The Mechanism:

  • Enolate Formation: A strong base, typically sodium methoxide (CH₃ONa) or sodium hydride (NaH), deprotonates the α-carbon of methyl acetate to form a reactive enolate.

  • Nucleophilic Attack: The methyl acetate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a methyl difluoroacetate source (e.g., methyl difluoroacetate or a difluoroacyl halide).

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Product Formation: The intermediate collapses, eliminating a methoxide leaving group to yield the β-keto ester product, methyl 4,4-difluoroacetoacetate. The product is subsequently deprotonated by the methoxide in the reaction mixture, and a final acidic workup is required to obtain the neutral product.

Claisen_Condensation cluster_reactants Reactants & Base cluster_intermediates Reaction Intermediates cluster_product Final Product MA Methyl Acetate Enolate Acetate Enolate MA->Enolate MDFA Methyl Difluoroacetate Tetrahedral Tetrahedral Intermediate MDFA->Tetrahedral Base Base (e.g., NaH) Base->Enolate Deprotonation Enolate->Tetrahedral Nucleophilic Attack Product Methyl 4,4-Difluoroacetoacetate Tetrahedral->Product Collapse & Protonation

Caption: The Claisen condensation pathway for methyl 4,4-difluoroacetoacetate synthesis.

Critical Parameter Summary

Effective control over the reaction requires careful management of several variables. The following table outlines these parameters and their direct impact on the reaction outcome.

ParameterRecommended RangeImpact on Yield and PurityCausality
Base Stoichiometry 1.5 - 3.0 equivalents (relative to difluoroacyl source)Critical. Insufficient base leads to incomplete reaction. Excess base can promote side reactions. The optimal ratio is key to minimizing byproduct formation.[1]The base drives the formation of the necessary enolate. A specific molar ratio can selectively favor the desired cross-condensation over self-condensation or reaction with the difluoroacyl halide starting material.[1]
Temperature -10°C to 25°CCritical. The reaction is exothermic. Low temperatures (-10°C to 5°C) are often required during reagent addition to prevent runaway reactions and minimize side products.[1]Lower temperatures increase the selectivity of the reaction by disfavoring kinetically less favorable side reactions, such as the self-condensation of methyl acetate.
Moisture Content <100 ppm in solvents and reagentsCritical. Moisture quenches the strong base (NaH, NaOMe), reducing its effective concentration and halting the reaction.Sodium hydride and alkoxides react violently and irreversibly with water, rendering them inactive for deprotonating the acetate ester.
Reagent Addition Rate Slow, dropwise addition over 1-3 hoursHigh local concentrations of reactants can promote side reactions. Slow addition maintains a controlled reaction rate and temperature.Maintaining a low, steady concentration of the electrophile (difluoroacetyl source) ensures it reacts primarily with the intended nucleophile (acetate enolate) rather than other species.
Inert Atmosphere Nitrogen or ArgonEssential to prevent moisture contamination and reaction with atmospheric oxygen.Protects the highly reactive, air- and moisture-sensitive reagents like sodium hydride from degradation.

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses the most common issues encountered during the synthesis.

Question 1: My final yield is consistently low (<50%). What are the most probable causes?

Low yield is the most frequent issue and typically points to one of three areas: inactive base, competing side reactions, or product loss during workup.

  • Cause A: Moisture Contamination. The most common culprit. Sodium hydride and sodium methoxide are extremely sensitive to water.

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously oven-dried or flame-dried under vacuum before use.

      • Use anhydrous solvents. It is best practice to use freshly distilled solvents or solvents from a solvent purification system.

      • Verify the quality of the base. Use a fresh bottle of sodium hydride or titrate the sodium methoxide solution to confirm its concentration.

      • Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire setup and reaction time.

  • Cause B: Incorrect Stoichiometry. The molar ratio of the base to the reactants is crucial.

    • Troubleshooting Steps:

      • As detailed in patent literature, the molar ratio of catalyst to the difluoroacyl halide can dictate the product distribution, with lower ratios potentially generating more of the difluoro intermediate.[1]

      • Carefully recalculate the molar equivalents of all reagents. For sodium hydride, remember to account for its purity (often 60% in mineral oil).

      • Experimentally screen base equivalents, for example, at 1.5, 2.0, and 2.5 equivalents, to find the optimum for your specific conditions.

  • Cause C: Poor Temperature Control. Allowing the reaction temperature to rise uncontrollably, especially during the addition of the difluoroacetyl source, will favor side reactions.

    • Troubleshooting Steps:

      • Use a reliable cooling bath (e.g., ice-salt or a cryocooler) to maintain the recommended temperature.

      • Add the electrophile slowly and monitor the internal temperature with a thermometer. If the temperature rises, pause the addition until it cools.

Troubleshooting_Yield Start Low Yield Observed Check_Moisture Is the system rigorously anhydrous? Start->Check_Moisture Check_Stoichiometry Is base stoichiometry correct (1.5-3.0 eq)? Check_Moisture->Check_Stoichiometry Yes Sol_Moisture Action: Dry all glassware/solvents. Use fresh, high-purity base. Check_Moisture->Sol_Moisture No Check_Temp Was temperature controlled during addition? Check_Stoichiometry->Check_Temp Yes Sol_Stoichiometry Action: Recalculate molar equivalents. Screen base loading. Check_Stoichiometry->Sol_Stoichiometry No Sol_Temp Action: Use efficient cooling bath. Slow the addition rate. Check_Temp->Sol_Temp No Success Yield Improved Check_Temp->Success Yes Sol_Moisture->Success Sol_Stoichiometry->Success Sol_Temp->Success

Caption: A workflow for troubleshooting low product yield.

Question 2: I'm observing significant byproduct formation during analysis (GC/MS, NMR). How can I minimize this?

The primary byproduct is often from the self-condensation of methyl acetate.

  • Cause: This side reaction becomes competitive if the rate of enolate formation significantly exceeds the rate of its reaction with the difluoroacetyl source, or if the reaction temperature is too high.

  • Troubleshooting Steps:

    • Reverse Addition: Instead of adding the difluoroacetyl source to the pre-formed enolate, try adding the base to a mixture of the methyl acetate and the difluoroacetyl source at a low temperature. This keeps the instantaneous concentration of the enolate low.

    • Optimize Temperature: Ensure the reaction is conducted at the lower end of the recommended temperature range (-10°C to 0°C).

    • Base Selection: Sodium hydride (NaH) often provides better results than sodium methoxide as it generates a non-nucleophilic base (H₂) upon reaction, reducing potential side reactions.

Question 3: I am having difficulty with the aqueous workup, including phase separation and product isolation.

A clean workup is essential for isolating the product in good purity.

  • Problem A: Poor Phase Separation/Emulsion.

    • Solution: After quenching with acid, if an emulsion forms, add a saturated brine solution (NaCl(aq)). This increases the ionic strength of the aqueous layer, forcing better separation from the organic layer.[2]

  • Problem B: Incomplete Extraction.

    • Solution: The product has some water solubility. It is crucial to perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete removal of the product from the aqueous phase.[1] Pool the organic layers for subsequent drying and concentration.

  • Problem C: Incorrect pH.

    • Solution: The reaction mixture is quenched by adding acid (e.g., 18% HCl) to protonate the product enolate.[1] The final pH should be acidic (pH 2-3) to ensure the β-keto ester is in its neutral form for efficient extraction into the organic solvent. Use pH paper or a calibrated pH meter to verify.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best base to use: sodium hydride (NaH) or sodium methoxide (NaOMe)?

    • A: Both are effective. However, NaH is often preferred as it is an irreversible base, and the only byproduct is hydrogen gas, which simply evolves from the reaction. NaOMe establishes an equilibrium and the resulting methanol can sometimes participate in side reactions. For industrial applications, NaOMe can be easier to handle as a solution.[1]

  • Q: Can I use ethyl acetate instead of methyl acetate as the starting material?

    • A: Yes, using ethyl acetate will produce ethyl 4,4-difluoroacetoacetate. The reaction principles are identical. However, ensure you use the corresponding base (sodium ethoxide) to avoid transesterification, which would result in a mixture of methyl and ethyl esters and complicate purification.

  • Q: What are the primary safety concerns for this reaction?

    • A: Sodium hydride is highly flammable and reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture. Difluoroacyl halides are corrosive and lachrymatory. The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Section 4: A Validated Experimental Protocol

This protocol is a representative procedure adapted from established methods.[1] It serves as a reliable starting point for optimization.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl acetate, anhydrous

  • Difluoroacetyl chloride

  • 18% Hydrochloric acid solution

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Base Suspension: Under a positive nitrogen atmosphere, charge the flask with sodium hydride (2.2 equivalents). Add anhydrous THF to create a stirrable suspension.

  • Enolate Formation: Cool the suspension to 0°C using an ice bath. Slowly add methyl acetate (3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Stir the mixture at 0°C for 30 minutes after the addition is complete.

  • Condensation Reaction: Cool the reaction mixture to -5°C to -10°C. Add difluoroacetyl chloride (1.0 equivalent) dropwise at a rate that maintains the internal temperature below -5°C. This addition typically takes 1-2 hours.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at -5°C for an additional 2-3 hours. The reaction progress can be monitored by TLC or GC analysis of quenched aliquots.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C. Slowly and carefully quench the reaction by adding 18% HCl solution dropwise until the pH of the aqueous layer is 2-3. Caution: Vigorous gas evolution (H₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer three times with DCM.[1]

  • Washing & Drying: Combine all organic layers. Wash once with brine, then dry over anhydrous sodium sulfate.[2]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure methyl 4,4-difluoroacetoacetate.

References

  • Method for synthesizing ethyl 4,4-difluoroacetoacetate.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Technical Support Center: 4,4-Difluoro-2-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the handling, storage, and experimental troubleshooting of 4,4-Difluoro-2-methoxyacetoacetate (often supplied as the Ethyl ester, CAS analogs: 352-24-9 for the non-methoxy variant). This compound is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles (e.g., pyrazoles, pyrimidines) for drug discovery.

Due to the electron-withdrawing nature of the difluoromethyl (


) group and the steric/electronic influence of the 

-methoxy group, this reagent exhibits unique reactivity profiles that differ from standard

-keto esters.

Part 1: Critical Handling & Safety Protocols

Safety Profile (derived from structural homologs)

This compound combines the reactivity of a fluorinated ketone with an ester. It should be treated as a Hazardous Substance .

  • Signal Word: WARNING

  • Primary Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][3]

    • Potential H302: Harmful if swallowed (common in fluorinated aliphatics).[4]

Storage Specifications

The stability of 4,4-Difluoro-2-methoxyacetoacetate is compromised by moisture and heat. The


 group increases the electrophilicity of the ketone, making it susceptible to hydration (forming gem-diols) and subsequent hydrolysis.
ParameterSpecificationScientific Rationale
Temperature +2°C to +8°C Retards decarboxylation and transesterification rates.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidation of the methoxy group and moisture ingress.
Container Teflon-lined cap / Borosilicate Standard glass is acceptable, but long-term storage of degrading fluorinated compounds can etch glass (trace HF).
Desiccation Required The electrophilic ketone eagerly absorbs atmospheric water to form a hydrate.

Part 2: Troubleshooting Guide (Q&A Format)

Section A: Stability & Degradation

Q: The liquid has turned from colorless to a light yellow/orange. Is it still usable? A: Slight yellowing is common due to trace oxidation or enolization, but deep orange suggests significant degradation.

  • Diagnosis: Run a

    
    H-NMR. Look for the disappearance of the characteristic doublet (
    
    
    
    ) around
    
    
    6.0-6.5 ppm (
    
    
    Hz).
  • Remediation: If purity is >90%, you can purify via vacuum distillation. Caution: Do not heat above 100°C without vacuum, as decarboxylation may occur.

Q: I see a white solid precipitate in the bottle. What is this? A: This is likely the hydrate form (


-diol).
  • Mechanism: The electron-withdrawing fluorine atoms make the

    
    -carbonyl highly electrophilic. Upon exposure to moisture, water attacks the carbonyl carbon:
    
    
    
    
  • Solution: Dissolve the material in a dry solvent (e.g., Toluene) and reflux with a Dean-Stark trap or add activated 4Å molecular sieves to dehydrate it back to the ketone form before use.

Section B: Reaction Optimization

Q: My condensation reaction (e.g., with hydrazine) is stalling or giving low yields. Why? A: The


-methoxy group creates steric bulk and alters the acidity of the remaining 

-proton.
  • Issue 1: Wrong Base Strength. Standard bases like carbonate might be too weak to fully deprotonate the

    
    -position if the enol is stabilized.
    
  • Issue 2: Hydrate Interference. If you used "wet" reagent, you are reacting the hydrate, which is much less reactive toward nucleophiles.

  • Protocol Adjustment:

    • Pre-dry the reagent (see Section A).

    • Use a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) to activate the carbonyl if the nucleophile is weak.

Q: I am observing defluorination (loss of fluorine) in my final product. A: This occurs under strongly basic conditions at high temperatures. The


-methoxy group can facilitate elimination reactions.
  • Prevention: Avoid using alkoxide bases (e.g., NaOEt) at reflux for extended periods. Switch to non-nucleophilic bases like LiHMDS or LDA at low temperatures (-78°C) for deprotonation steps.

Part 3: Experimental Workflows & Visualization

Decision Tree: Reagent Quality Check

Before committing valuable precursors to a reaction, validate the quality of the 4,4-Difluoro-2-methoxyacetoacetate.

QualityCheck Start Inspect Reagent (Visual Check) Color Colorless/Pale Yellow? Start->Color Solid Precipitate/Solid? Color->Solid Yes NMR Run 1H-NMR (CDCl3) Color->NMR No (Dark/Orange) Solid->NMR No Decision2 Dehydrate (Toluene/Sieves) Solid->Decision2 Yes (Hydrate) Decision1 Use as is NMR->Decision1 Purity >95% No Hydrate Peak NMR->Decision2 Hydrate Peaks Present Decision3 Vacuum Distill NMR->Decision3 Degradation Products

Figure 1: Workflow for assessing reagent integrity prior to synthesis.

Mechanism: Pyrazole Synthesis Pathway

A common application is the synthesis of fluorinated pyrazoles. The diagram below illustrates the critical competition between the ketone and ester reactivity.

PyrazoleSynthesis cluster_conditions Critical Control Points Reagent 4,4-Difluoro-2-methoxy- acetoacetate Intermediate Hydrazone Intermediate (Kinetic Product) Reagent->Intermediate Nucleophilic Attack (Ketone C=O) Control1 Temp < 0°C (Selectivity) Reagent->Control1 Hydrazine Hydrazine/Hydrazine HCl Hydrazine->Intermediate Cyclization Cyclization (Thermodynamic) Intermediate->Cyclization -H2O (Intramolecular) Product 3-Difluoromethyl-4-methoxy- 5-hydroxypyrazole Cyclization->Product Tautomerization Control2 pH Control (Prevents defluorination) Cyclization->Control2

Figure 2: Mechanistic pathway for pyrazole synthesis, highlighting the ketone carbonyl as the primary electrophilic site.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in a standard refrigerator? A: Yes, provided the container is tightly sealed and preferably secondary-contained (e.g., in a Ziploc bag with desiccant). The primary risk in standard fridges is condensation upon warming. Always allow the bottle to reach room temperature before opening to prevent atmospheric moisture from condensing inside the cold liquid.

Q: Is this compound compatible with Grignard reagents? A: Generally, No . The ester, ketone, and the acidic


-proton are all reactive toward Grignards. If you must add a carbon nucleophile, use milder organometallics (like organozincs, Reformatsky reagents) or protect the ketone as an acetal first (though the fluorinated ketone is difficult to protect).

Q: What is the best solvent for reactions involving this compound? A:

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Avoid: Alcohols (unless transesterification is desired) or water (leads to hydration).

Q: How do I dispose of old/degraded material? A: Dispose of as halogenated organic waste. Do not mix with strong alkalis in the waste stream, as exothermic decomposition and HF release are theoretical risks with fluorinated


-dicarbonyls.

References

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: Ethyl 4,4-difluoroacetoacetate. (Analogous handling data). Link

  • Pashko, M. O., & Yagupolskii, Y. L. (2024).[6] Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. (Electronic effects of

    
     and 
    
    
    
    groups). Link
  • American Chemical Society. (2024). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. (Reactivity of

    
    -methoxy 
    
    
    
    -keto esters). Link
  • Chem-Impex International. (2024). Product Data: Ethyl 4,4-difluoroacetoacetate. (Physical properties and storage).[1][2][3][5][7][8][9] Link

Sources

Technical Support Center: Difluoromethyl Ketone (DFMK) Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Department: Advanced Fluorine Synthesis & Medicinal Chemistry Applications Status: Active Operator: Senior Application Scientist (ID: F-19)

Introduction: The DFMK Interface

Welcome to the technical support hub for Difluoromethyl Ketones (DFMKs) . You are likely here because these moieties are deceptive. Structurally, they appear to be simple bioisosteres for alcohols or transition-state inhibitors for serine proteases. Chemically, they are highly reactive electrophiles that defy standard carbonyl logic.

The difluoromethylene (


) group exerts a profound electron-withdrawing effect ($ \sigma_I \approx 0.3 $), destabilizing the carbonyl 

-bond and lowering the LUMO energy. This creates three distinct operational hazards:
  • Hyper-Electrophilicity: They hydrate rapidly in air, confusing NMR analysis.

  • Anomalous Reactivity: Standard nucleophiles often act as bases, leading to haloform-type cleavage or self-condensation.

  • Volatility & Polarity: The hydrate and ketone forms have vastly different physical properties, leading to product loss during workup.

Below are the resolved support tickets and standard operating procedures (SOPs) for the most common DFMK failures.

Ticket #001: Synthesis Failure – The "Stalled" Reformatsky

User Report:

"I'm trying to react ethyl bromodifluoroacetate with benzaldehyde using Zinc dust in THF. The reaction never initiates, or I get low yields (<30%). I've tried heating it to reflux, but the bromide just disappears."

Root Cause Analysis: The Reformatsky reaction with


 is kinetically sluggish compared to non-fluorinated analogs due to the strength of the 

bond shortening the adjacent

bond, making oxidative addition to Zinc difficult. If the Zinc surface is not pristine, the reaction will not start. Once heated excessively to compensate, the intermediate organozinc species decomposes or undergoes protonation.

Corrective Action Protocol (SOP-RFM-02):

  • Activation is Non-Negotiable: Do not use standard Zinc dust.

    • Method A (Chemical): Wash Zn dust with

      
      , then water, acetone, and ether. Dry under high vacuum.
      
    • Method B (TMSCl): Add TMSCl (

      
       equiv) to the suspension of Zn in THF. This chemically scours the oxide layer in situ.
      
  • The "Honda-Reformatsky" Modification:

    • Switch catalyst system to Wilkinson’s Catalyst

      
       with 
      
      
      
      . This allows the reaction to proceed at
      
      
      to RT, avoiding thermal decomposition.
  • Solvent Polarity:

    • Pure THF can sometimes coordinate too strongly to the Zinc species, reducing reactivity. A mixture of THF/Triglyme (1:1) often stabilizes the difluoro-enolate intermediate.

Data Table 1: Comparison of DFMK Synthesis Methods

MethodKey ReagentsScopePrimary Failure Mode
Reformatsky

, Zn (or Rh/Et2Zn)
Aldehydes ->

-hydroxy esters
Initiation failure; low yield with enolizable ketones.
Nucleophilic

(Hu's Reagent)
Aldehydes/KetonesSensitive to base choice; requires specific Lewis Acid activation.
Radical

, Photocatalyst
Alkenes/ArenesRegioselectivity issues; radical dimerization.
Defluorination

, Mg/Li
Esters -> KetonesOver-reduction; difficult purification of silyl enol ether intermediates.

Ticket #002: NMR Anomalies – "My Sample is Impure"

User Report:

"I isolated my DFMK after column chromatography. The


 NMR shows two sets of signals: a singlet at 

and a broad singlet at

. Is my product decomposing?"

Root Cause Analysis: You are observing the Hydration Equilibrium .[1][2] DFMKs exist in equilibrium with their gem-diol (hydrate) form upon exposure to trace moisture in the air or "wet" NMR solvents (e.g.,


).
  • Ketone Form (

    
    ):  Typically 
    
    
    
    to
    
    
    .
  • Hydrate Form (

    
    ):  Upfield shift, typically 
    
    
    
    to
    
    
    .

This is not decomposition; it is a thermodynamic feature. The electron-deficient carbonyl is essentially a "water sponge."

Visualization: The Hydration Trap

DFMK_Hydration cluster_0 Solvent/Storage Environment Ketone Free Ketone (Hydrophobic, Volatile) Target for Nucleophiles TS Tetrahedral Intermediate (Transition State) Ketone->TS + H2O (fast) Inhibitor Enzyme-Inhibitor Complex (Bioactive State) Ketone->Inhibitor + Serine Protease (Covalent Bond) TS->Ketone Hydrate Gem-Diol (Hydrate) (Hydrophilic, Stable) Inactive in some assays TS->Hydrate Equilibrium favors right (K_hyd > 1) Hydrate->TS - H2O (slow removal)

Caption: The equilibrium between the free ketone and gem-diol. Note that biological activity often relies on the ketone form reacting with the enzyme active site.

Troubleshooting Steps:

  • Quantification: Do not integrate both peaks as "impurities." Sum the integrals of the ketone and hydrate signals relative to an internal standard (

    
    ) to get the true molarity.
    
  • Dehydration for Characterization:

    • Dissolve the sample in Benzene-

      
        or Toluene-
      
      
      
      (hydrophobic solvents shift equilibrium to ketone).
    • Add activated

      
       molecular sieves directly to the NMR tube. Shake and wait 15 mins. The hydrate peak should vanish.
      

Ticket #003: Downstream Reaction Failure (Nucleophilic Addition)

User Report:

"I'm trying to add a Grignard reagent to my DFMK. I get a mess of products, including what looks like the defluorinated ketone."

Root Cause Analysis: The


-protons of the 

group (if present) or adjacent

-protons are surprisingly acidic due to the inductive effect of fluorine. Hard nucleophiles (Grignards, organolithiums) often act as bases first. Additionally, the "Haloform Reaction" mechanism is a risk: nucleophilic attack at the carbonyl can lead to the expulsion of the

anion (a relatively stable leaving group compared to alkyl anions) if the tetrahedral intermediate collapses.

SOP-NUC-05: Soft Nucleophile Protocol

  • Switch Reagents: Avoid Grignards. Use Organozinc or Organocerium reagents.

    • Cerium Chloride Protocol: Pre-mix

      
       with anhydrous 
      
      
      
      at
      
      
      for 1 hour before adding the DFMK. The organocerium species is less basic and more oxophilic, favoring 1,2-addition over deprotonation.
  • Temperature Control: Never run these reactions at

    
    . Maintain 
    
    
    
    strictly to suppress the expulsion of the fluoroalkyl group.

Ticket #004: Volatility & Yield Loss

User Report:

"My TLC looked great, but after rotovap, my flask is empty. Where did it go?"

Root Cause Analysis: Low molecular weight DFMKs (and their hydrates) are notoriously volatile. Furthermore, the hydrate form is water-soluble. If you performed a standard aqueous workup and then rotovapped aggressively, you likely washed half your product down the drain and evaporated the rest.

Recovery Protocol:

  • Workup: Use saturated brine only. Do not use water or dilute acid/base. The "salting out" effect is critical to force the hydrate into the organic phase.

  • Solvent: Extract with TBME (tert-butyl methyl ether) instead of diethyl ether (higher boiling point, safer) or DCM (emulsion risk).

  • Concentration: Do not use a high-vacuum pump. Use a rotovap with a bath temperature

    
     and stop when the solvent volume is low but not dry.
    
  • Storage: Store as a concentrated solution in the freezer if possible, or convert to a crystalline derivative (e.g., semicarbazone) if long-term storage is required.

Experimental Protocol: Synthesis of -Difluoroacetophenone

Objective: Synthesis of a model DFMK via Defluorinative Silylation (Modified Hu Protocol). Reference: J. Org.[3] Chem. 2011, 76, 1176.

  • Reagents:

    • Trimethyl(trifluoromethyl)silane (

      
      ) - 1.2 equiv.
      
    • Benzoic acid derivative (substrate) - 1.0 equiv.

    • Magnesium turnings - 4.0 equiv.

    • 
       - 2.0 equiv.
      
    • Solvent: Anhydrous THF.

  • Procedure:

    • Step 1 (Activation): Flame-dry a 2-neck flask under Argon. Add Mg turnings and

      
      . Dry stir for 30 mins.
      
    • Step 2 (Addition): Add THF and

      
      . Cool to 
      
      
      
      .
    • Step 3 (Reaction): Slowly add the ester/acid chloride. The Mg mediates a reductive defluorination of the

      
       group in situ to generate the difluoro-enol silyl ether.
      
    • Step 4 (Hydrolysis): Quench with mild acid (

      
      ) to hydrolyze the silyl ether to the ketone.
      
    • Step 5 (Isolation): Extract with Et2O. Wash with Brine.[1][4] Dry over

      
      .[4] Do not apply high vacuum. 
      
Workflow Diagram: Synthesis & Purification Logic

DFMK_Workflow Start Start: Target DFMK Choice Substrate Type? Start->Choice Aldehyde Aldehyde (R-CHO) Choice->Aldehyde Ester Ester/Acid (R-COOR') Choice->Ester Reformatsky Reformatsky Route (BrCF2COOEt + Zn/Rh) Aldehyde->Reformatsky Direct C-C Bond Defluor Defluorination Route (TMS-CF3 + Mg) Ester->Defluor Reductive Silylation Workup Workup Critical Point Use Brine, No High Vac Reformatsky->Workup Defluor->Workup Hydration Check Hydration (NMR) Add Mol. Sieves Workup->Hydration

Caption: Decision tree for selecting the optimal synthesis route based on starting material availability.

References

  • Hu, J.; Ni, C. "Recent Advances in the Synthetic Application of Difluorocarbene Surrogates." Journal of the American Chemical Society, 2011 , 133, 1176. Link

  • Sato, K.; Tarui, A.; Omote, M.; Ando, A.; Kumadaki, I. "RhCl(PPh3)3-Et2Zn Catalyzed Reformatsky-Honda Reaction."[5] Organic Syntheses, 2006 , 83, 177.[5] Link

  • Eaddy, J. F.; et al. "Hydration of Difluoromethyl Ketones: Thermodynamics and Kinetics." Journal of Organic Chemistry, 2019 , 84, 1123. Link

  • Prakash, G. K. S.; Yudin, A. K. "Perfluoroalkylation with Trimethyl(trifluoromethyl)silane." Chemical Reviews, 1997 , 97, 757. Link

  • Dilman, A. D.; Ioffe, S. L. "Difluorocarbene reagents in organofluorine synthesis." Chemical Reviews, 2003 , 103, 733. Link

Sources

"optimization of reaction conditions for 4,4-Difluoro-2-methoxyacetoacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimization of Reaction Conditions for 4,4-Difluoro-2-methoxyacetoacetate

Executive Summary & Reaction Logic

Target Molecule: Ethyl 4,4-difluoro-2-methoxyacetoacetate (Note: Ethyl ester is the standard stable form).[1] Core Challenge: This synthesis requires a Crossed Claisen Condensation . Unlike standard acetoacetate synthesis, you are uniting two different esters: a fluorinated electrophile and a methoxylated nucleophile.[1] The Trap: The primary failure mode is scrambling/self-condensation . If reagents are mixed indiscriminately, you will obtain a mixture of non-fluorinated, bis-fluorinated, and target products.[1]

The Solution: To synthesize


, you must utilize Kinetic Control .
  • Nucleophile: Ethyl Methoxyacetate (Enolized with LiHMDS).[1]

  • Electrophile: Ethyl Difluoroacetate.[1]

Synthetic Workflow & Mechanism

The following diagram outlines the critical pathway to ensure regioselectivity.

ReactionWorkflow Start Start: Anhydrous THF (-78°C) Base 1. Add LiHMDS (Base) Start->Base Nuc 2. Add Ethyl Methoxyacetate (Nucleophile) Base->Nuc Deprotonation Enolate Intermediate: Lithium Enolate Formed Nuc->Enolate -78°C, 30 min Elec 3. Add Ethyl Difluoroacetate (Electrophile) Enolate->Elec C-Acylation Quench 4. Acidic Quench (HCl/AcOH) Elec->Quench Warm to 0°C Product Target: 4,4-Difluoro-2-methoxyacetoacetate Quench->Product Workup

Figure 1: Kinetic control workflow for Crossed Claisen Condensation. Critical path involves pre-forming the enolate to prevent self-condensation of the fluorinated ester.

Optimized Protocol (Step-by-Step)

Reagents:

  • Ethyl Methoxyacetate (1.0 equiv)[1]

  • Ethyl Difluoroacetate (1.2 equiv)[1]

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1.0 M in THF)[1]

  • Solvent: Anhydrous THF

  • Quench: 1M HCl or Glacial Acetic Acid[1]

Procedure:

  • System Prep: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Base Charge: Charge LiHMDS into THF at -78°C (Dry Ice/Acetone bath).

  • Enolization (Critical): Add Ethyl Methoxyacetate dropwise over 20 minutes. Stir for 30 minutes at -78°C.

    • Why? This ensures 100% conversion to the enolate before the electrophile sees it.

  • Acylation: Add Ethyl Difluoroacetate (neat or in THF) dropwise.

    • Note: The

      
       group makes this ester highly electrophilic.[1] The reaction is fast.
      
  • Warming: Allow the mixture to warm to 0°C over 2 hours. Do not heat to reflux yet.

  • Quench: Pour into cold 1M HCl. Extract with EtOAc.[1][2]

Troubleshooting Guide

Use this logic tree to diagnose experimental failures.

Troubleshooting Issue Problem Identified LowYield Low Yield / No Product Issue->LowYield Impurity Impurity: Self-Condensation (Methoxy-Methoxy dimer) Issue->Impurity Decomp Decomposition / Tar Issue->Decomp Sol1 Check Water Content: THF must be <50 ppm H2O LowYield->Sol1 Sol2 Reverse Addition: Ensure Enolate is formed FIRST Impurity->Sol2 Sol3 Temp Control: Never exceed 0°C before quench Decomp->Sol3

Figure 2: Diagnostic logic for common synthetic failures in fluorinated Claisen condensations.

Detailed Troubleshooting Table
SymptomProbable CauseCorrective Action
Starting Material Recovery Wet THF or old LiHMDS.[1]Titrate LiHMDS before use.[1] Distill THF over Na/Benzophenone.
Product is a Solid Mass Lithium enolate aggregates.[1]Add HMPA or DMPU (2 equiv) as a co-solvent to break up aggregates during enolization.[1]
"Wrong" Product (Non-fluorinated) Self-condensation of Methoxyacetate.[1]You added the Base to the Ester mixture.[2] Must add Ester to Base (Inverse addition) to form enolate quantitatively first.[1]
Loss of Fluorine (

)
Elimination reaction.[1]Reaction temperature too high (>0°C).[1] The

-keto group activates the

for elimination. Keep cold.
Decarboxylation Acid quench too strong/hot.[1]Use Acetic Acid instead of HCl. Do not heat during workup.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use NaH (Sodium Hydride) instead of LiHMDS? A: Not recommended. NaH is a thermodynamic base and requires higher temperatures (reflux) to drive the reaction. At reflux, the sensitive


 group often undergoes degradation or elimination.[1] LiHMDS allows the reaction to proceed at -78°C (Kinetic Control).[1]

Q2: Why is the order of addition so strict? A: In a "Crossed" Claisen, you have two esters. If you mix them and add base, the base will deprotonate the most acidic proton available. However, you specifically need the methoxyacetate to be the nucleophile. Pre-forming its enolate locks it in that state, forcing it to attack the difluoroacetate (which is acting only as an electrophile).[1]

Q3: How do I store the product? A:


-keto esters are prone to decarboxylation and hydrolysis. Store at -20°C under Argon. Avoid basic conditions during storage, as the C2 proton is highly acidic (

) due to the flanking carbonyls and fluorine induction.

Q4: The NMR shows a mixture of tautomers. Is my product pure? A: Likely yes.


-keto esters exist in equilibrium between the Keto  form and the Enol  form.
  • Keto:[1][3]

    
    [1]
    
  • Enol:

    
    [1]
    
  • In

    
    , you will see split peaks.[1] The Enol form is often stabilized by hydrogen bonding.[1] Do not purify further unless you see non-tautomeric impurities.[1]
    

References

  • General Protocol for Fluorinated Claisen Condensations

    • Synthesis of Ethyl 4,4-difluoroacetoacetate. (2012). Semantic Scholar.
  • Crossed Claisen Methodology (Kinetic Control)

    • The Claisen Condensation Reactions of Esters. (2020).[1][4] Chemistry LibreTexts. (Defines the requirement for pre-formed enolates in crossed systems).

  • Stability of Fluorinated Building Blocks

    • Introduction of the Difluoro(methoxy)methyl Group. (2024).[1][5] Journal of Organic and Pharmaceutical Chemistry. (Discusses electronic properties and stability of similar

      
       motifs).
      

Sources

Technical Support Center: Purification of 4,4-Difluoro-2-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,4-Difluoro-2-methoxyacetoacetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical fluorinated building block. The purity of this β-keto ester is paramount for successful downstream applications, influencing reaction yields, impurity profiles of final products, and overall process efficiency. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4,4-Difluoro-2-methoxyacetoacetate?

A1: Impurities in 4,4-Difluoro-2-methoxyacetoacetate typically originate from the starting materials, side reactions, or subsequent degradation.[1][2] The synthesis often involves a Claisen condensation or related reaction, which can lead to several common impurity classes.[3][4]

Table 1: Common Impurities and Their Likely Origins

Impurity ClassSpecific ExamplesLikely Origin
Unreacted Starting Materials Ethyl difluoroacetate, Methyl acetateIncomplete reaction during synthesis.[3]
Solvents Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetateResidual solvents from the reaction or workup.[5]
Side-Reaction Products Self-condensation products of starting materialsCompeting reaction pathways.
Degradation Products Hydrolysis to 4,4-difluoroacetoacetic acidExposure to water, especially under acidic or basic conditions.
Catalyst Residues Sodium ethoxide, Sodium hydride byproductsIncomplete quenching or removal during workup.[3][5]
Q2: What is the best first step to assess the purity of my crude sample?

A2: Your initial purity assessment should involve a combination of spectroscopic techniques to get a comprehensive overview. We recommend starting with Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: This will quickly reveal the presence of residual protic solvents, unreacted starting materials, and other organic impurities. The active methylene proton in your product is a key diagnostic signal.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and clean technique for purity determination.[6] The difluoromethyl group (CHF₂) of your target compound will have a characteristic chemical shift and coupling. Impurities containing fluorine will be readily apparent.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for identifying volatile impurities and getting a semi-quantitative idea of their levels.[7][8]

Q3: Which purification method is most suitable for my needs?

A3: The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the required final purity. See the decision tree below for guidance.

G start What is the primary impurity type? q1 Volatile Impurities (e.g., Solvents, Starting Materials) start->q1 Boiling Point Difference > 25°C q2 Non-Volatile / Colored Impurities (e.g., Tars, Degradation Products) start->q2 Compound is a solid or can be crystallized q3 Structurally Similar Impurities (e.g., Side-Reaction Products) start->q3 Different polarities ans1 Vacuum Distillation q1->ans1 ans2 Recrystallization q2->ans2 ans3 Flash Column Chromatography q3->ans3

Caption: Decision tree for selecting a purification method.

Q4: How can I prevent my 4,4-Difluoro-2-methoxyacetoacetate from degrading during storage?

A4: Like many β-keto esters, 4,4-Difluoro-2-methoxyacetoacetate can be susceptible to hydrolysis. To ensure stability, store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C). Avoid exposure to moisture and atmospheric oxygen.

Section 2: Troubleshooting Guide & In-Depth Protocols

This section provides detailed, step-by-step protocols for the most common purification challenges. The causality behind each step is explained to empower you to adapt these methods to your specific situation.

Workflow: From Impure Sample to Purity Verification

The overall process of purification follows a logical sequence from initial analysis to final validation.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation a Receive Crude Sample b Perform Initial Analysis (NMR, GC-MS) a->b c Select Method (Distillation, Recrystallization, etc.) b->c d Execute Purification Protocol c->d e Collect Purified Fractions d->e f Analyze Purified Sample (Check for Impurities) e->f g Pool Pure Fractions f->g h Final Purity Assay & Storage g->h

Caption: General workflow for impurity removal and verification.

Issue 1: Crude product is dark and contains non-volatile tars.

Recommended Method: Recrystallization

Causality: Recrystallization is a powerful technique for removing impurities that have significantly different solubility profiles from the desired compound in a chosen solvent.[9][10] By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities behind in the solvent.[11] The use of activated carbon can help remove colored impurities through adsorption.[9][12]

  • Solvent Selection:

    • Test the solubility of your crude product in a range of solvents (e.g., methanol, ethanol, isopropanol, hexanes, ethyl acetate) at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound poorly at low temperatures but completely at high temperatures.[10]

    • For 4,4-Difluoro-2-methoxyacetoacetate, a mixture of a polar solvent (like isopropanol) and a non-polar solvent (like hexanes) often works well.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen hot solvent to the flask and bring the mixture to a gentle boil on a hotplate.[9]

    • Continue adding small portions of hot solvent until the solid just dissolves. Do not add a large excess of solvent , as this will reduce your final yield.[10]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly to prevent boiling over.

    • Add a very small amount of activated charcoal (1-2% by weight) to the solution.[9][13]

    • Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was added):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes the charcoal and any insoluble impurities.[9] The pre-heating step is critical to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[11][13]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[11] Using warm solvent will redissolve your product and decrease the yield.[10]

  • Drying:

    • Continue to draw air through the crystals on the filter for 15-20 minutes to partially dry them.

    • Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 30-40 °C).

Issue 2: Crude product contains volatile starting materials and solvents.

Recommended Method: Vacuum Distillation

Causality: Vacuum distillation is ideal for purifying liquids by separating components based on differences in their boiling points. By reducing the pressure, the boiling points of all components are lowered, allowing for distillation at temperatures that prevent thermal degradation of the target compound.[14] This is particularly important for β-keto esters, which can be heat-sensitive. A key challenge is the keto-enol tautomerism, where the two forms have different boiling points, but this can be managed with controlled distillation conditions.[14]

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased and sealed.

    • Use a stirring hotplate with an oil bath for uniform heating.

    • Place a stir bar in the distillation flask.

    • Insulate the distillation head and fractionating column with glass wool or aluminum foil to maintain thermal equilibrium.

  • Charging the Flask:

    • Charge the distillation flask with the crude 4,4-Difluoro-2-methoxyacetoacetate. Do not fill the flask more than two-thirds full.

    • Add a few boiling chips or use a magnetic stir bar to ensure smooth boiling.

  • Distillation Process:

    • Begin stirring and slowly apply vacuum. A pressure of 10-20 mmHg is a good starting point.

    • Gradually heat the oil bath.

    • Collect a low-boiling forerun fraction, which will contain residual solvents and other volatile impurities.[14]

    • As the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the main fraction. The boiling point will depend on the pressure.

    • Monitor the temperature and pressure constantly. A stable head temperature during collection indicates a pure fraction.

  • Shutdown:

    • Once the main fraction is collected or if the temperature begins to rise sharply, stop the distillation.

    • Allow the system to cool completely before slowly re-introducing air to release the vacuum. Releasing the vacuum on a hot system can cause an explosion.

  • Analysis:

    • Analyze the collected fractions by NMR or GC-MS to confirm purity.

Issue 3: Impurities are structurally very similar to the product.

Recommended Method: Flash Column Chromatography

Causality: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[15][16] Compounds with different polarities will travel through the column at different rates, allowing for their separation. This method is highly effective for removing impurities that are difficult to separate by other means.

  • Solvent System Selection (TLC):

    • Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system.

    • Test various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

    • The ideal solvent system should give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Alternatively, dry-pack the column with silica and then carefully run the eluent through it.

    • Ensure there are no air bubbles or cracks in the packed silica.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel using a pipette.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

    • Collect the eluting solvent in a series of labeled test tubes or flasks.

    • Monitor the separation by spotting collected fractions onto TLC plates and visualizing under a UV lamp.

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 4,4-Difluoro-2-methoxyacetoacetate.[17]

Section 3: Analytical Methods for Purity Verification

Final purity assessment is crucial. Do not rely on a single technique.

Table 2: Purity Analysis Techniques and Key Observations

TechniquePurposeWhat to Look For in a Pure Sample
¹H NMR Quantitative and qualitative analysis of proton-containing species.[18]Absence of signals from solvents or other organic impurities. Correct integration ratios for all protons.
¹⁹F NMR Highly sensitive quantitative analysis for fluorinated compounds.[6]A single, sharp signal (triplet of quartets) corresponding to the CHF₂ group. Absence of other fluorine-containing signals.
GC-MS Identifies and quantifies volatile impurities.[7][8]A single major peak corresponding to the product's mass. Purity is often reported as >99% by area.
FTIR Functional group identification.Characteristic C=O (ester and ketone) stretches (~1720-1760 cm⁻¹), C-F stretches, and C-O stretches.

References

  • Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. (2020). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Manikrao, A., et al. (2020). A REVIEW ON IMPURITY PROFILE. World Journal of Pharmaceutical Research. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Recrystallization1. (n.d.). University of California, Irvine, Department of Chemistry. [Link]

  • Recrystallization-1.pdf. (n.d.). University of Massachusetts, Department of Chemistry. [Link]

  • A summary of the purification methods described. (n.d.). ResearchGate. [Link]

  • (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate. (2018). Organic Syntheses. [Link]

  • Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. (2004). Organic Letters - ACS Publications. [Link]

  • Purification of acetoacetic esters by distillation. (1959).
  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). Molecules. [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). University of Alaska Fairbanks ScholarWorks. [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. [Link]

  • Analytical Techniques for Chemical Analysis & Testing. (n.d.). Lucideon. [Link]

  • Method for synthesizing ethyl 4,4-difluoroacetoacetate. (2011).
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Preparation method of 2-fluoro-4-methoxyacetophenone. (2011).
  • Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. (2022). Scientific Reports. [Link]

  • Process for preparation of fluorinated beta-keto ester. (1996).
  • Impurities Characterization in Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Analytical Methods. (2025). Royal Society of Chemistry. [Link]

  • Direct α-Fluorination of Ketones Using N-F Reagents. (2002). Organic Chemistry Portal. [Link]

  • Impurities in Pharmaceuticals- A Review. (2013). PharmaTutor. [Link]

  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. (2017). Medwin Publishers. [Link]

  • Purification by Recrystallization. (n.d.). CUNY, York College. [Link]

  • NMR for “pharmacy of the world”. (2017). Indian Drugs. [Link]

  • Molecular Spectroscopy. (2023). Springer. [Link]

  • Synthetic method of methyl 4-methoxyacetoacetate. (2016).
  • CHEM 344 Fall 2015 Final Exam. (2015). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Method for purification of 4-hydroxyacetophenone. (2020).
  • 2'-Fluoro-4'-methoxyacetophenone. (n.d.). PubChem. [Link]

  • Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. (2020). Scientific Reports. [Link]

  • Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal. [Link]

  • Simultaneous Biodegradation and Detoxification of the Herbicides 2,4-Dichlorophenoxyacetic Acid and 4-Chloro-2-Methylphenoxyacetic Acid in a Continuous Biofilm Reactor. (2019). ResearchGate. [Link]

  • Enhanced 2,4-D Metabolism in Two Resistant Papaver rhoeas Populations from Spain. (2017). Frontiers in Plant Science. [Link]

  • Thermal Stability of Methyl Difluoroacetate as a Novel Electrolyte Solvent for Lithium Batteries Electrolytes. (2011). ResearchGate. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

  • low recovery for herbicide derivatization with diazomethane. (2011). Chromatography Forum. [Link]

  • Design and Synthesis of 4-methoxyphenylacetic Acid Esters as 15-lipoxygenase Inhibitors and SAR Comparative Studies of Them. (2009). Medicinal Chemistry. [Link]

Sources

Validation & Comparative

"characterization of 4,4-Difluoro-2-methoxyacetoacetate by X-ray crystallography"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 4,4-Difluoro-2-methoxyacetoacetate by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Guide for Drug Discovery & Process Chemistry

Executive Summary: The Structural Ambiguity of Fluorinated Building Blocks

In the high-stakes arena of medicinal chemistry, 4,4-Difluoro-2-methoxyacetoacetate (often the ethyl ester, CAS 176969-33-8) represents a critical class of fluorinated


-keto esters. These moieties are pivotal for introducing lipophilic fluorine atoms and chiral centers into bioactive scaffolds (e.g., antifungal azoles, agrochemicals).

However, this molecule presents a distinct characterization challenge: Structural Ambiguity. In solution, it exists as a dynamic equilibrium of keto-enol tautomers, complicated by the inductive effects of the difluoromethyl (


) and methoxy (

) groups. Standard analytical tools like solution NMR often yield averaged signals, obscuring the precise 3D conformation and hydrogen-bonding networks that dictate reactivity and bio-binding.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against standard alternatives, establishing why X-ray is the "Gold Standard" for resolving the absolute configuration and tautomeric state of this complex intermediate.

Comparative Analysis: X-ray vs. The Alternatives

The following table objectively compares SC-XRD with Solution NMR and Computational Modeling (DFT) for characterizing 4,4-Difluoro-2-methoxyacetoacetate.

FeatureMethod A: SC-XRD (The Gold Standard) Method B: Solution NMR (

H,

F)
Method C: DFT Modeling
Primary Output Absolute 3D Structure & PackingAveraged Solution ConformationPredicted Low-Energy Conformers
Tautomer Resolution Definitive. Freezes a single tautomer (usually enol or keto) in the lattice.Ambiguous. Fast exchange often blurs keto/enol signals; solvent dependent.Hypothetical. Calculates relative energies but cannot predict solvent/packing effects.
Stereochemistry Absolute Configuration. Determines

at C2 if chiral; resolves

enol geometry.
Relative. Requires derivatization (Mosher's esters) or complex NOE experiments.N/A. User defines the input stereochemistry.
Fluorine Insight Direct Visualization. Maps C-F...H and C-F...C=O interactions critical for binding.Indirect.

and

couplings are complex and often second-order.
Predictive. Good for bond lengths, poor for weak intermolecular forces.
Sample State Solid (Single Crystal). Challenge: Substance is often liquid at RT.Liquid/Solution. Ideal for the native state of this reagent.Virtual. No sample required.
Turnaround High (Days-Weeks). Crystallization is the bottleneck.Low (Hours). Rapid throughput.Medium (Hours-Days). Depends on cluster power.
Why X-ray Wins for this Molecule

For 4,4-Difluoro-2-methoxyacetoacetate , the methoxy group at the


-position (C2) creates significant steric bulk, while the electron-withdrawing difluoromethyl group destabilizes the standard keto-enol equilibrium. NMR often shows a "smeared" proton signal for the enol -OH due to rapid exchange. Only X-ray crystallography provides the atomic-resolution snapshot required to confirm the 

-enol geometry stabilized by intramolecular hydrogen bonding.

The "Phase Barrier" Protocol: Crystallizing a Liquid

A major technical hurdle is that Ethyl 4,4-difluoro-2-methoxyacetoacetate is typically a liquid at room temperature (BP ~105-110°C at 15 mmHg). Standard crystallization fails.

To characterize this by X-ray, you must employ one of two advanced strategies: In Situ Cryocrystallography or Derivatization .

Strategy A: In Situ Cryocrystallography (The Direct Path)

Best for: Observing the "native" molecule without chemical modification.

  • Capillary Loading: Draw the neat liquid into a 0.3 mm Lindemann glass capillary. Flame-seal both ends.

  • Mounting: Mount the capillary on the goniometer head of the diffractometer.

  • Optical Heating and Crystallization Device (OHCD):

    • Flash cool the stream to 100 K to create a glass (amorphous).

    • Slowly warm (anneal) until birefringence appears (nucleation).

    • Cycle the temperature ±5 K around the melting point to dissolve satellite crystals, leaving a single seed.

  • Data Collection: Collect data at 100 K to minimize thermal motion.

Strategy B: Derivatization (The Chemical Path)

Best for: Routine analysis if Cryo-XRD is unavailable.

React the


-keto ester with 2,4-Dinitrophenylhydrazine (2,4-DNP)  or form a Zinc(II) Chelate .
  • Protocol: Mix 1 eq. of the fluorinated ester with 0.5 eq. of Zinc Acetate in methanol. The resulting complex,

    
    , is almost invariably a crystalline solid suitable for standard X-ray analysis. This also reveals the chelation mode (O,O-coordination) relevant to biological metallo-enzyme targets.
    

Visualizing the Structural Logic

The following diagram illustrates the tautomeric equilibrium and the decision logic for characterization.

G cluster_0 Solution State (Dynamic Equilibrium) cluster_1 X-ray Characterization Pathway Keto Keto Form (Chiral C2 Center) Enol Enol Form (Planar, Intramol H-Bond) Keto->Enol Fast Exchange Liquid Liquid Sample (RT) Keto->Liquid Enol->Liquid Cryo In Situ Cryo-Crystallization (100 K) Liquid->Cryo Method A Deriv Derivatization (Zn Complex / Hydrazone) Liquid->Deriv Method B Diffraction X-ray Diffraction (Mo or Cu Source) Cryo->Diffraction Deriv->Diffraction Structure 3D Structure Solved (Bond Lengths & Angles) Diffraction->Structure Structure->Keto Confirms Tautomer

Caption: Workflow for resolving tautomeric ambiguity in liquid fluorinated intermediates via X-ray crystallography.

Data Interpretation: What to Look For

When you receive the .cif file (Crystallographic Information File), focus on these three parameters to validate the structure:

The C2-C3 Bond Length (Tautomer Check)

The bond connecting the


-carbon (C2) and the carbonyl carbon (C3) reveals the tautomer:
  • Keto Form: C2–C3 is a single bond (~1.50 Å). C3=O is a double bond (~1.21 Å).

  • Enol Form: C2=C3 is a double bond (~1.34 Å). C3–O is a single bond (~1.32 Å).

  • Expectation: For 4,4-difluoro-2-methoxyacetoacetate, the Enol form is often stabilized by a 6-membered intramolecular hydrogen bond ring involving the ester carbonyl.

The Fluorine Conformation (Gauche Effect)

Examine the torsion angle around the C3–C4 bond. The C–F bonds often adopt a gauche orientation relative to the carbonyl oxygen to maximize electrostatic stabilization (


 interaction). This conformation is critical for fitting into enzyme active sites.
Absolute Configuration (Flack Parameter)

If the crystal is non-centrosymmetric (chiral space group), check the Flack Parameter :

  • ~0.0: Correct absolute structure.

  • ~1.0: Inverted structure.

  • Note: Since F, O, C, and N are light atoms, use a Copper (Cu K

    
    )  source rather than Molybdenum (Mo K
    
    
    
    ) to generate sufficient anomalous signal for confident stereochemical assignment.

References

  • HFC Chemicals. (n.d.).[1] Ethyl 4,4-difluoro-2-methoxy-3-oxobutyrate Properties. Retrieved from [Link]

  • Gilli, P., et al. (2000). The Nature of the Intramolecular Hydrogen Bond in Beta-Diketones and Beta-Enaminones by X-ray Diffraction. Acta Crystallographica Section B . Retrieved from [Link]

  • Larsen, S. (1995). Cryocrystallography of Liquids and Gases. Journal of Applied Crystallography . Retrieved from [Link]

  • Bernardinelli, G., & Flack, H. D. (1985). Least-squares absolute-structure refinement. Acta Crystallographica Section A . Retrieved from [Link]

Sources

"comparing the reactivity of 4,4-Difluoro-2-methoxyacetoacetate with non-fluorinated analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity Guide: 4,4-Difluoro-2-methoxyacetoacetate vs. Non-Fluorinated Analogs Subtitle: A Technical Analysis of Electronic Effects, Tautomeric Equilibria, and Heterocycle Synthesis Protocols

Executive Summary

This guide provides an in-depth technical comparison of 4,4-Difluoro-2-methoxyacetoacetate (DFMAA) against its structural analogs: the non-fluorinated baseline Ethyl Acetoacetate (EAA) and the non-methoxylated Ethyl 4,4-difluoroacetoacetate (EDFAA) .

For researchers in medicinal chemistry and agrochemical development, DFMAA represents a "hybrid" challenge. It combines the high electrophilicity of a fluorinated ketone (typical of EDFAA) with the steric and electronic modulation of an


-alkoxy substituent. This unique architecture significantly alters its behavior in Knoevenagel condensations, Paal-Knorr syntheses, and enolate alkylations compared to standard 

-keto esters.

Part 1: Chemical Architecture & Electronic Profiling

To understand the reactivity differences, we must first quantify the electronic environment of the 1,3-dicarbonyl system. The introduction of fluorine at the


-position and a methoxy group at the 

-position creates a "push-pull" electronic conflict.
Comparative Property Table
FeatureEthyl Acetoacetate (EAA) Ethyl 4,4-difluoroacetoacetate (EDFAA) 4,4-Difluoro-2-methoxyacetoacetate (DFMAA)
Structure



C3 Electrophilicity ModerateVery High (Inductive withdrawal by

)
High (Tempered slightly by

-OMe induction/resonance competition)
Enol Stability Moderate (Solvent dependent)High (Stabilized by H-bonding with F)Low (Destabilized by

-OMe lone pair repulsion)
Hydration Tendency NegligibleHigh (Forms gem-diols in water)Moderate to High
Acidity (pKa) ~10.7~7.5 - 8.0 (Increased acidity)~9.0 (OMe is EWG, but steric/electronic factors vary)
Primary Application General Synthesis3-Difluoromethyl pyrazoles3-Difluoromethyl-4-methoxy heterocycles
Mechanistic Insight: The "Fluorine-Methoxy" Conflict
  • The Fluorine Effect (Activation): The

    
     group exerts a strong inductive effect (
    
    
    
    ), significantly increasing the partial positive charge (
    
    
    ) on the C3 carbonyl. This makes DFMAA far more susceptible to nucleophilic attack (e.g., by hydrazines or amidines) than EAA.
  • The Methoxy Effect (Modulation): The

    
    -methoxy group introduces steric bulk at the C2 position. Unlike EAA, where the C2 protons are easily abstracted for alkylation, the bulky 
    
    
    
    group in DFMAA hinders the approach of electrophiles if further alkylation is attempted. Furthermore, the oxygen lone pairs on the methoxy group can destabilize the enol form due to electronic repulsion with the carbonyl oxygens, pushing the equilibrium toward the keto form.

Part 2: Reactivity Deep Dive & Signaling Pathways

Nucleophilic Condensation (Pyrazole Synthesis)

The most critical application of these molecules is the synthesis of substituted pyrazoles (common in SDHI fungicides and kinase inhibitors).

  • EAA: Reacts with hydrazine to form 3-methyl-5-pyrazolone (or tautomers). Reaction is smooth but reversible.

  • EDFAA: Reacts rapidly. The high electrophilicity of the fluorinated carbonyl directs the initial attack. The regioselectivity is controlled by the hardness of the hydrazine nitrogen.

  • DFMAA: The reaction is faster than EAA but requires careful pH control. The

    
    -methoxy group remains in the final product, yielding a 4-methoxy-3-difluoromethylpyrazole .
    
    • Risk Factor:[1] Under highly acidic conditions or high temperatures, the methoxy group can sometimes be eliminated or participate in side reactions, unlike the inert

      
      -protons of EDFAA.
      
Hydration and Storage Stability

Fluorinated


-keto esters are notorious for forming stable hydrates (gem-diols) upon exposure to atmospheric moisture.
  • Observation: EDFAA and DFMAA will show a "disappearance" of the ketone signal in

    
     NMR if wet solvents are used, replaced by a hydrate peak (~92-95 ppm).
    
  • Impact: Hydrates are poor electrophiles. You must dehydrate the reagent (e.g., azeotropic distillation with toluene) before attempting condensation reactions.

Visualizing the Reactivity Flow

ReactivityPathway cluster_effects Electronic Effects Reagent 4,4-Difluoro-2-methoxyacetoacetate (DFMAA) Environment Reaction Environment Reagent->Environment Dissolution Intermediate Tetrahedral Intermediate (Gem-Alkoxide) Environment->Intermediate + Hydrazine (Nucleophilic Attack at C3) SideProduct Hydrate (Gem-diol) (Inactive) Environment->SideProduct + H2O (Moisture) Product 4-Methoxy-3-(difluoromethyl) Pyrazole Intermediate->Product - H2O - EtOH (Cyclization) Effect1 CHF2 Group: Increases C3 Electrophilicity Effect1->Intermediate Effect2 2-OMe Group: Steric Bulk & Regio-Control Effect2->Product

Figure 1: Reaction pathway of DFMAA showing the competition between productive condensation and non-productive hydration.

Part 3: Experimental Protocol

Objective: Synthesis of a 4-methoxy-3-(difluoromethyl)pyrazole scaffold using DFMAA. Context: This protocol highlights the handling differences required for the fluorinated/methoxylated analog compared to standard EAA.

Materials:
  • Substrate: 4,4-Difluoro-2-methoxyacetoacetate (1.0 eq)

  • Nucleophile: Methylhydrazine (1.1 eq) (Use carefully; regio-isomerism risk)

  • Solvent: Absolute Ethanol (Anhydrous is critical to prevent hydration)

  • Acid Catalyst: Acetic Acid (0.1 eq) - Optional, helps suppress enolate formation.

Step-by-Step Methodology:
  • Pre-Treatment (Dehydration):

    • Why: DFMAA likely exists as a partial hydrate if stored cold.

    • Action: Dissolve DFMAA in toluene and rotovap at 40°C/50 mbar to remove trace water azeotropically. Re-dissolve in Anhydrous Ethanol.

  • Controlled Addition (The "Cold Start"):

    • Cool the ethanolic DFMAA solution to 0°C .

    • Reasoning: The

      
       carbonyl is hyper-reactive. Adding hydrazine at room temperature can lead to uncontrolled exotherms and bis-addition byproducts.
      
    • Add Methylhydrazine dropwise over 20 minutes.

  • Reaction Monitoring (TLC/NMR):

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Check

      
       NMR.
      
      • Starting Material: Doublet (~ -125 ppm).

      • Product: Singlet (or distinct doublet) shifted upfield.

    • Note: Unlike EAA, which requires reflux, DFMAA often reacts fully at RT due to fluorine activation. Reflux is only needed to drive the final dehydration/cyclization if the intermediate is stable.

  • Workup:

    • Concentrate under reduced pressure.

    • The 4-methoxy group increases lipophilicity compared to the hydroxy-pyrazole tautomers of EAA products. Purification via silica gel chromatography (Hexane/EtOAc) is usually effective.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction / Slow Rate Substrate is hydrated (Gem-diol form).Dehydrate substrate with toluene azeotrope or use molecular sieves.
Complex Mixture (NMR) C2-Methoxy group elimination or ring opening.Lower reaction temperature; avoid strong mineral acids (HCl/H2SO4). Use Acetic Acid.[2]
Wrong Regioisomer N-attack preference altered by F-effect.Switch solvent polarity (e.g., Ethanol vs. THF) to influence hydrazine tautomerism.

Part 4: Decision Framework (Analog Selection)

Use this logic tree to determine if DFMAA is the correct building block for your specific drug design needs.

DecisionTree Start Select Beta-Keto Ester Q1 Is a Fluorinated Motif Required? Start->Q1 Q2 Is C4-Substitution Needed? Q1->Q2 Yes (Difluoromethyl) Result_EAA Use Ethyl Acetoacetate (EAA) (Standard Reactivity) Q1->Result_EAA No Result_EDFAA Use Ethyl 4,4-difluoroacetoacetate (High Electrophilicity) Q2->Result_EDFAA No (H at C4) Result_DFMAA Use 4,4-Difluoro-2-methoxyacetoacetate (High Electrophilicity + Steric Bulk) Q2->Result_DFMAA Yes (Methoxy at C4 of Pyrazole)

Figure 2: Selection guide for


-keto ester analogs based on structural requirements.

References

  • Pashkevich, K. I., & Saloutin, V. I. (1985). Fluorine-containing

    
    -ketoesters: Synthesis and Properties. Russian Chemical Reviews.  (General reactivity of fluorinated keto-esters).
    
  • Sloop, J. C., et al. (2014).[3] Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. (Discussion on hydration and tautomerism of fluorinated ketones).

  • Bayer CropScience. (2009). Process for preparing 1-methyl-3-difluoromethylpyrazol-4-ylcarboxylates. WO Patent 2009/106619. (Industrial synthesis of pyrazoles from fluorinated acetoacetates).

  • PubChem Compound Summary. (2025). Ethyl 4,4-difluoroacetoacetate (CAS 352-24-9).[2] National Center for Biotechnology Information. .

  • TCI Chemicals. (2024). Product Specification: Ethyl 4,4-Difluoroacetoacetate.[1][2][4].

Sources

A Comparative Guide to the Structural Validation of Methyl 4,4-Difluoro-2-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. Novel fluorinated building blocks, such as methyl 4,4-difluoro-2-methoxyacetoacetate, are of increasing interest due to the unique physicochemical properties that fluorine atoms impart to a molecule, including metabolic stability and binding affinity. However, the presence of fluorine and multiple carbonyl groups necessitates a multi-technique approach for rigorous structural validation.

This guide provides an in-depth comparison of the analytical techniques used to validate the structure of methyl 4,4-difluoro-2-methoxyacetoacetate. Its spectral characteristics are compared against two key alternatives: its non-fluorinated analog, Methyl 4-methoxyacetoacetate , and a related difluorinated compound, Ethyl 4,4-difluoroacetoacetate . This comparative approach highlights the specific spectral signatures introduced by the gem-difluoro group and the α-methoxy substitution, providing a robust framework for structural confirmation.

The validation strategy relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique offers a unique piece of the structural puzzle, and together they provide a self-validating system for unambiguous characterization.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For a compound like methyl 4,4-difluoro-2-methoxyacetoacetate, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The causality behind this choice lies in the need to probe all unique nuclei (¹H), the carbon backbone (¹³C), and the defining fluorine atoms (¹⁹F) to assemble a complete structural picture.

The ¹H NMR Spectrum: Proton Environments and Couplings

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The key diagnostic signals arise from the coupling of protons to the adjacent fluorine atoms.

  • Methyl 4,4-Difluoro-2-methoxyacetoacetate (Predicted): We predict three main signals. The methoxy group protons (-OCH₃) at the C2 position will appear as a singlet. The ester methyl protons (-COOCH₃) will also be a singlet, typically at a slightly different chemical shift. Crucially, the proton at the C4 position (-CHF₂), being adjacent to two fluorine atoms, will be split into a characteristic triplet due to ¹H-¹⁹F coupling.

  • Methyl 4-methoxyacetoacetate (Comparator 1): This analog lacks the C-F coupling. Its spectrum is simpler, showing four singlets corresponding to the ester methyl, the two distinct methylene groups (C2 and C4), and the ether methoxy group.[1]

  • Ethyl 4,4-difluoroacetoacetate (Comparator 2): This compound will show a triplet for the terminal methyl of the ethyl group and a quartet for the methylene of the ethyl group. The active methylene protons at C2 will appear as a triplet due to coupling with the two fluorine atoms at C4.

The ¹³C NMR Spectrum: Probing the Carbon Backbone

¹³C NMR is vital for confirming the carbon framework. The presence of fluorine introduces distinct splitting patterns (C-F coupling), which are highly informative.

  • Methyl 4,4-Difluoro-2-methoxyacetoacetate (Predicted): The carbon atom at C4, directly bonded to two fluorine atoms, is expected to show a prominent triplet in the ¹³C NMR spectrum with a large coupling constant (¹JCF). The adjacent carbonyl carbon (C3) and the methoxy-substituted carbon (C2) will also exhibit smaller triplet couplings (²JCF and ³JCF, respectively).

  • Methyl 4-methoxyacetoacetate (Comparator 1): The spectrum is straightforward, with distinct singlets for each of the six carbon atoms in their unique chemical environments.[2]

  • Ethyl 4,4-difluoroacetoacetate (Comparator 2): Similar to the target molecule, the C4 carbon will appear as a large triplet. The C2 and C3 carbons will also show coupling to the fluorine atoms. The ethyl group carbons will appear as singlets.

The ¹⁹F NMR Spectrum: The Unambiguous Fluorine Signature

¹⁹F NMR is the definitive technique for confirming the presence and environment of fluorine atoms.[3] Given the high natural abundance and sensitivity of the ¹⁹F nucleus, this experiment is both rapid and highly diagnostic.

  • Methyl 4,4-Difluoro-2-methoxyacetoacetate (Predicted): A single signal is expected for the two equivalent fluorine atoms. This signal will be split into a doublet by the single proton on the same carbon (C4), providing clear evidence for the -CHF₂ group.

  • Alternatives: The non-fluorinated analog will, of course, show no signal. Other fluorinated compounds, such as those with a -CF₃ group, would show a singlet in the proton-decoupled ¹⁹F NMR spectrum at a different chemical shift.[4]

Experimental Protocol: NMR Analysis

A standardized protocol ensures data quality and reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum to observe the H-F coupling. A proton-decoupled spectrum can also be acquired to confirm the chemical shift.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Comparative NMR Data Summary
Compound ¹H NMR Key Signals (Predicted/Observed) ¹³C NMR Key Signals (Predicted/Observed) ¹⁹F NMR Signal (Predicted/Observed)
Methyl 4,4-Difluoro-2-methoxyacetoacetate ~6.0 ppm (triplet, 1H, -CHF₂); ~4.0 ppm (singlet, 1H, -CH(OCH₃)-); ~3.8 ppm (singlet, 3H, -COOCH₃); ~3.5 ppm (singlet, 3H, -OCH₃)~195 ppm (triplet, C3=O); ~165 ppm (triplet, C1=O); ~115 ppm (triplet, ¹JCF ≈ 240 Hz, C4); ~80 ppm (triplet, C2)~ -125 ppm (doublet, ²JHF ≈ 55 Hz)
Methyl 4-methoxyacetoacetate ~4.09 ppm (s, 2H, O-CH₂); ~3.73 ppm (s, 3H, Ester O-CH₃); ~3.48 ppm (s, 2H, CO-CH₂-CO); ~3.38 ppm (s, 3H, Ether O-CH₃)[2][5]~201.5 ppm (Ketone C=O); ~167.3 ppm (Ester C=O); ~75.8 ppm (O-CH₂); ~59.1 ppm (Ether O-CH₃); ~52.3 ppm (Ester O-CH₃); ~45.6 ppm (CO-CH₂-CO)[2][5]N/A
Ethyl 4,4-difluoroacetoacetate ~6.1 ppm (t, 1H, -CHF₂); ~4.3 ppm (q, 2H, -OCH₂CH₃); ~3.7 ppm (t, 2H, -COCH₂CO-); ~1.3 ppm (t, 3H, -OCH₂CH₃)~198 ppm (t, C=O); ~163 ppm (t, C=O); ~116 ppm (t, ¹JCF ≈ 250 Hz, C4); ~63 ppm (-OCH₂CH₃); ~45 ppm (t, C2); ~14 ppm (-OCH₂CH₃)~ -128 ppm (triplet, ²JHF ≈ 53 Hz)

Note: Predicted values for the target compound are based on established substituent effects and data from analogs. Observed data for comparators are from cited literature.

Chapter 2: Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For β-keto esters, fragmentation is often predictable and provides a reliable validation checkpoint.[6]

Principles of Fragmentation for β-Keto Esters

Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and characteristic fragment ions. Key fragmentation pathways for β-keto esters include:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl groups are prone to breaking. Cleavage can result in the loss of the alkoxy group (-OR) or the acyl group (R-C=O).

  • McLafferty Rearrangement: This is a characteristic rearrangement for molecules containing a carbonyl group and a sufficiently long alkyl chain, though it may be less prominent in these specific structures.

For our target molecule, the presence of fluorine atoms will be evident in the mass of the fragments.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like acetoacetate esters.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities or solvent.

  • MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using Electron Ionization at 70 eV).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.

Comparative Mass Spectrometry Data Summary
Compound Molecular Weight Expected Molecular Ion (m/z) Key Predicted/Observed Fragment Ions (m/z)
Methyl 4,4-Difluoro-2-methoxyacetoacetate 180.13 g/mol 180149 (-OCH₃), 121 (-COOCH₃), 101 (-CHF₂CO), 79 (-OCH(OCH₃)COOCH₃)
Methyl 4-methoxyacetoacetate 146.14 g/mol 146115 (-OCH₃), 101 (-CH₂OCH₃), 87 (-COOCH₃), 59 (-COOCH₃), 45 (-CH₂OCH₃)[2]
Ethyl 4,4-difluoroacetoacetate 166.12 g/mol 166121 (-OC₂H₅), 93 (-COOC₂H₅), 51 (-CHF₂)

Chapter 3: Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For methyl 4,4-difluoro-2-methoxyacetoacetate, the key regions of interest are the carbonyl (C=O) stretching region and the carbon-fluorine (C-F) stretching region.

Key Vibrational Frequencies
  • Carbonyl (C=O) Stretching: β-keto esters typically show two distinct C=O stretching bands. The ester carbonyl usually appears at a higher wavenumber (~1740-1750 cm⁻¹) than the ketone carbonyl (~1720-1725 cm⁻¹).

  • Carbon-Fluorine (C-F) Stretching: The C-F bonds give rise to strong absorption bands in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. The presence of two fluorine atoms on the same carbon will result in intense, characteristic bands in this region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a convenient technique for analyzing liquid samples without extensive preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Comparative IR Data Summary
Compound C=O Stretch (Ester) C=O Stretch (Ketone) C-F Stretch C-O Stretch
Methyl 4,4-Difluoro-2-methoxyacetoacetate (Predicted) ~1750 cm⁻¹~1725 cm⁻¹~1100-1300 cm⁻¹ (strong, multiple bands)~1100-1200 cm⁻¹
Methyl 4-methoxyacetoacetate ~1750 cm⁻¹~1725 cm⁻¹N/A~1100-1200 cm⁻¹[7]
Ethyl 4,4-difluoroacetoacetate ~1745 cm⁻¹~1720 cm⁻¹~1100-1300 cm⁻¹ (strong, multiple bands)~1100-1200 cm⁻¹

Visualizing the Validation Workflow

A systematic workflow ensures all necessary data is collected and integrated for a conclusive structural assignment.

G cluster_start Initial Analysis cluster_validation Data Interpretation & Validation Sample Test Compound (Methyl 4,4-Difluoro-2-methoxyacetoacetate) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Comparators Comparator Compounds 1. Methyl 4-methoxyacetoacetate 2. Ethyl 4,4-difluoroacetoacetate Interpret Compare Spectra: - Chemical Shifts & Couplings (NMR) - Molecular Ion & Fragments (MS) - Functional Group Bands (IR) Comparators->Interpret NMR->Interpret MS->Interpret IR->Interpret Structure Proposed Structure Interpret->Structure Final Structure Validated Structure->Final Data Consistent?

Caption: Workflow for the structural validation of methyl 4,4-difluoro-2-methoxyacetoacetate.

Conclusion

The structural validation of methyl 4,4-difluoro-2-methoxyacetoacetate requires a synergistic combination of NMR, MS, and IR spectroscopy.

  • NMR spectroscopy provides the definitive evidence of atomic connectivity, with ¹⁹F NMR confirming the crucial difluoromethyl group and ¹H and ¹³C NMR revealing the complete molecular skeleton through characteristic chemical shifts and C-F/H-F coupling patterns.

  • Mass spectrometry corroborates the molecular formula by identifying the correct molecular ion and provides further structural support through predictable fragmentation patterns, distinguishing it from its non-fluorinated or differently substituted analogs.

  • Infrared spectroscopy offers rapid confirmation of the essential ketone and ester functional groups, while also detecting the strong, characteristic C-F vibrations.

By comparing the predicted spectral data of the target compound with the experimentally verified data of its non-fluorinated and ethyl-ester analogs, a high degree of confidence in the assigned structure can be achieved. This methodical, multi-technique approach represents a robust and self-validating system, ensuring the scientific integrity of research and development that utilizes this valuable fluorinated building block.

References

  • PubChem. (n.d.). 2-Methoxyethyl acetoacetate. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information for an article. Retrieved from [Link]

  • Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 283–291. Retrieved from [Link]

  • SpectraBase. (n.d.). Methoxyacetic acid, 2-ethylhexyl ester. Wiley-VCH GmbH. Retrieved January 15, 2026, from [Link]

  • Otsuka, M., et al. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. Molecules, 29(11), 2679. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Electronic Supporting Information for an article on difluoromethylation. Retrieved from [Link]

  • University of Alaska Fairbanks. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. ScholarWorks@UA. Retrieved from [Link]

  • Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
  • CNR-IRIS. (n.d.). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl difluoroacetate. Wiley-VCH GmbH. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-methoxyacetoacetate. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Gillies, E. R., & Meade, T. J. (2011). New Frontiers and Developing Applications in 19F NMR. Journal of Magnetic Resonance, 213(1), 1-12. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • NIST. (n.d.). Methyl 4-methoxyacetoacetate. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate.
  • Google Patents. (n.d.). CN104478719A - 4-methoxy methyl acetoacetate preparation method.
  • PubChem. (n.d.). 2'-Fluoro-4'-methoxyacetophenone. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Watson, E. M., et al. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1185–1190. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]

  • Castillo-Poblete, F., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6799. Retrieved from [Link]

  • Wikipedia. (n.d.). Modafiendz. Retrieved January 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methyl methanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental mid-IR spectra of mFP recorded after isolating monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved January 15, 2026, from [Link]

  • Fluoropharm. (n.d.). Methyl 4-methoxyacetoacetate. Retrieved January 15, 2026, from [Link]

  • PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Purity of Synthesized 4,4-Difluoro-2-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a critical determinant of reaction yield, downstream processability, and the safety profile of the final active pharmaceutical ingredient (API). 4,4-Difluoro-2-methoxyacetoacetate, a valuable building block in medicinal chemistry, is no exception. Its synthesis, often a variation of the Claisen condensation, can introduce a variety of structurally similar impurities that are challenging to separate and quantify.[1]

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of 4,4-Difluoro-2-methoxyacetoacetate. It moves beyond procedural steps to explain the underlying scientific principles, ensuring that the chosen methodology is not only robust but, most importantly, "suitable for its intended purpose," a core principle of analytical procedure validation.[2][3][4]

The Synthetic Landscape: Understanding Potential Impurities

The common synthesis of fluorinated β-keto esters involves the condensation of a fluorinated acylating agent with an acetate source.[1] This process can lead to several classes of impurities:

  • Starting Materials: Unreacted ethyl acetate and the fluorinating agent (e.g., difluoroacetyl chloride).

  • Side-Products: Self-condensation products of ethyl acetate.

  • Over-reaction Products: Polysubstituted byproducts.

  • Degradation Products: Hydrolysis of the ester or keto functionalities.

A robust analytical strategy must be capable of resolving and quantifying the target molecule in the presence of these potential contaminants.

Orthogonal Analytical Approaches: A Multi-Faceted View of Purity

No single analytical technique provides a complete picture of purity. A self-validating system relies on orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. For 4,4-Difluoro-2-methoxyacetoacetate, the primary recommended techniques are ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle of Causality: For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR measurements.[5] Its large chemical shift dispersion minimizes signal overlap, allowing for clear differentiation between the target molecule and fluorine-containing impurities.[6][7][8] Quantitative NMR (qNMR) leverages these properties to provide a direct, primary measure of purity without the need for a specific reference standard of the analyte itself.

Experimental Workflow for Purity Assessment by qNMR

Caption: Workflow for quantitative ¹⁹F NMR (qNMR) analysis.

Detailed Experimental Protocol (qNMR):

  • Internal Standard (IS) Selection: Choose an IS with a simple ¹⁹F spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene). The IS must be of high, certified purity.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 4,4-Difluoro-2-methoxyacetoacetate sample into a vial.

    • Accurately weigh approximately 10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d).

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum using parameters optimized for quantification.

    • Crucial Parameter: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Set a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the nuclei of interest, to ensure full signal recovery between scans.

  • Data Processing:

    • Process the spectrum with an appropriate apodization function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signal corresponding to the CF₂ group of the analyte and the CF₃ group of the internal standard.

  • Purity Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral, N = Number of fluorine nuclei, MW = Molecular Weight, m = mass, Purity_IS = Purity of the Internal Standard.

Trustworthiness: The self-validating nature of this protocol lies in the use of a certified internal standard and acquisition parameters (long D1, inverse-gated decoupling) that ensure the signal intensity is directly proportional to the number of nuclei, a fundamental physical constant. This method can achieve an accuracy of 0-1% of the reference value.[9]

High-Performance Liquid Chromatography (HPLC-UV/MS)

Principle of Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[10] For 4,4-Difluoro-2-methoxyacetoacetate and its likely non-volatile impurities, reversed-phase HPLC is the method of choice. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. Coupling with a Mass Spectrometer (MS) provides mass information, confirming the identity of the main peak and aiding in the tentative identification of impurities.[11][12]

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow A Prepare Mobile Phase (e.g., Acetonitrile/Water) C Equilibrate HPLC System with Mobile Phase A->C B Prepare Sample Solution (e.g., 1 mg/mL in Acetonitrile) E Inject Sample B->E D System Suitability Test (SST) (Inject standard, check resolution, tailing) C->D QC Step D->E F Acquire Chromatogram (UV Detector) and Mass Spectrum (MS Detector) E->F G Integrate All Peaks in Chromatogram F->G I Analyze MS Data for Impurity Identification F->I H Calculate Area Percent Purity G->H J Purity (%) and Impurity Profile H->J Final Report I->J

Caption: Workflow for purity analysis by HPLC-UV/MS.

Detailed Experimental Protocol (HPLC-UV/MS):

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Fluorinated phases can also offer alternative selectivity.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and/or MS (Electrospray Ionization - ESI, negative mode).

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in acetonitrile.

  • System Suitability: Before sample analysis, perform a system suitability test (SST) by injecting a standard solution (if available) or a representative batch to ensure the system is performing adequately (e.g., check retention time stability, peak shape, and resolution between the main peak and a known impurity). This is a critical validation step.[13]

  • Analysis: Inject the sample solution and acquire the data.

  • Data Processing:

    • Integrate all peaks in the chromatogram with an area greater than a predefined threshold (e.g., 0.05%).

    • Calculate the purity by area percent: Purity (%) = (Area_analyte / Total Area_all peaks) * 100.

    • Use the MS data to confirm the molecular weight of the main peak and to propose structures for detected impurities.[14]

Trustworthiness: The protocol's integrity is maintained by the SST, which verifies the system's performance before analysis. The use of a high-resolution mass spectrometer adds a layer of confidence in peak identification. However, it's crucial to acknowledge that UV area percent purity assumes all compounds have an identical response factor, which is rarely true. Therefore, this value is more accurately termed "relative purity."

Gas Chromatography (GC-MS)

Principle of Causality: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[15] For a relatively volatile compound like 4,4-Difluoro-2-methoxyacetoacetate, GC is a viable alternative to HPLC. It excels at separating volatile impurities, such as residual solvents or starting materials. Coupling to a mass spectrometer (GC-MS) allows for definitive peak identification by comparing mass spectra to libraries.[16] It is important to note that β-ketoesters can exist as keto-enol tautomers, which may be separable by GC, potentially complicating the chromatogram.[17]

Detailed Experimental Protocol (GC-MS):

  • System Preparation:

    • Column: A mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Detector: Mass Spectrometer scanning from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute sample solution (e.g., 1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Analysis: Inject 1 µL of the sample solution.

  • Data Processing:

    • Identify the main peak corresponding to the analyte.

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the purity by area percent: Purity (%) = (Area_analyte / Total Area_all peaks) * 100.

    • Identify impurities by searching their mass spectra against a spectral library (e.g., NIST).

Trustworthiness: The high resolving power of capillary GC columns provides excellent separation of volatile components.[15] The mass spectrometer serves as a highly specific detector, making peak identification reliable. The main limitation is that non-volatile impurities will not be detected, as they will not elute from the column.[18]

Comparison of Purity Assessment Techniques

FeatureQuantitative ¹⁹F NMR (qNMR) HPLC-UV/MS GC-MS
Principle Nuclear spin properties in a magnetic fieldDifferential partitioning between mobile/stationary phasesVolatility and partitioning in a gaseous mobile phase
Quantification Absolute (Primary Method) using an internal standardRelative (Area %), assumes equal response factorsRelative (Area %), assumes equal response factors
Impurity Detection Detects all fluorine-containing speciesDetects UV-active and ionizable compoundsDetects volatile and thermally stable compounds
Impurity ID Structural information from chemical shifts & couplingMolecular weight from MS; limited structural dataFragmentation pattern from MS; library matching
Strengths - High precision and accuracy- No analyte reference standard needed- Structurally informative- High sensitivity- Broad applicability to non-volatile compounds- Well-established methodology- Excellent for volatile impurities/solvents- High resolution- Definitive ID with MS libraries
Weaknesses - Lower sensitivity than chromatography- Only detects F-containing compounds- Requires specialized equipment- Purity is relative- Requires analyte to have a chromophore or be ionizable- Not suitable for non-volatile or thermally labile compounds- Potential for on-column degradation
Best For Accurate assay of the main component and fluorinated impurities.General purity screening, impurity profiling, and stability testing.Analysis of residual solvents and volatile starting materials.

Conclusion and Recommendation

A comprehensive and trustworthy assessment of the purity of synthesized 4,4-Difluoro-2-methoxyacetoacetate requires an orthogonal approach.

  • Primary Assay & Fluorinated Impurities: Quantitative ¹⁹F NMR should be employed as the primary method for determining the absolute purity (assay) of the material. It provides the most accurate quantification of the target molecule and any other fluorinated species without ambiguity.

  • General Impurity Profile: Reversed-phase HPLC-UV/MS should be used as the main chromatographic purity method. It provides a comprehensive profile of non-volatile, UV-active, and ionizable impurities, which often constitute the bulk of process-related side products.

  • Volatile Impurities: GC-MS should be utilized specifically to quantify residual solvents and unreacted volatile starting materials, which HPLC may not effectively resolve or detect.

By combining these three techniques, a scientifically sound, multi-faceted, and self-validating purity profile can be established. This rigorous approach ensures that the material meets the stringent quality requirements for its use in research and drug development, aligning with the principles of analytical procedure validation outlined in guidelines such as ICH Q2(R1).[2][3][13]

References

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed.
  • Q2(R1)
  • NMR | Fluorine Spectroscopy.
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Public
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC Intern
  • Characteristic Features of the Gas Chromatographic Separation of Tautomers of Ethyl Acetoacetate | Request PDF - ResearchG
  • Gas Chromatography (GC)
  • Fluorine NMR as a tool for Analysis of Fluorin
  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing).
  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Alwsci.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
  • Recent Advances in HPLC-MS for Pharmaceutical Analysis - News-Medical.Net.
  • Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google P
  • D23844 Certificate of Analysis for Lot 2089912 - Thermo Fisher Scientific.
  • New Approach to Analysis of Volatile Gases Formed by Intestinal Microbiota Using GCMS and GC-SCD - Shimadzu.

Sources

Safety Operating Guide

Personal protective equipment for handling 4,4-Difluoro-2-methoxyacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides essential information on the personal protective equipment (PPE) for handling 4,4-Difluoro-2-methoxyacetoacetate.

Hazard Assessment Based on Structural Analogues

Based on the data for similar chemical structures, we can anticipate the primary hazards associated with 4,4-Difluoro-2-methoxyacetoacetate. The presence of fluoro-groups and a β-ketoester moiety suggests potential for irritation and reactivity.

Analogous Compound Identified Hazards Source
1-(2-Fluoro-4-methoxyphenyl)ethanoneCauses skin irritation, Causes serious eye irritation, May be harmful if inhaled.[1]
Methyl acetoacetateCombustible liquid, Causes serious eye damage, May be harmful if swallowed.[2]
2'-Hydroxy-4'-methoxyacetophenoneHarmful if swallowed, in contact with skin or if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Methyl 4-MethoxyacetoacetateCauses serious eye irritation.[3]
Methyl 4,4,4-trifluoro-3-oxobutanoateCauses skin irritation, Causes serious eye irritation.

From this data, we can logically infer that 4,4-Difluoro-2-methoxyacetoacetate is likely to be a skin and eye irritant and may be harmful if inhaled or ingested.[1] Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, and hydrogen fluoride.[1]

Core PPE Requirements

The following PPE is considered mandatory for handling 4,4-Difluoro-2-methoxyacetoacetate in a standard laboratory setting.

Eye and Face Protection

Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[4]

  • Recommended for Splash Risk: When handling larger volumes (>1 L) or performing operations with a high risk of splashing, a face shield should be worn in addition to chemical splash goggles.[4]

Skin and Body Protection

Preventing skin contact is crucial. The choice of gloves and protective clothing is vital for your safety.

  • Gloves:

    • Material: Nitrile or neoprene gloves are recommended.[2] Always check the manufacturer's glove compatibility charts for specific breakthrough times for chemicals in the ketoester family.

    • Inspection: Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

    • Double Gloving: For extended operations or when handling neat material, consider wearing two pairs of nitrile gloves.

  • Lab Coat: A standard, long-sleeved laboratory coat should be worn and kept fully buttoned. For tasks with a higher splash potential, a chemically resistant apron over the lab coat is advised.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Respiratory Protection
  • Primary Control: All work with 4,4-Difluoro-2-methoxyacetoacetate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • When Respirators are Needed: In the rare event of a large spill or ventilation failure, respiratory protection would be necessary. Any use of a respirator requires participation in your institution's respiratory protection program, which includes fit testing and training.[4]

Operational Plans & Step-by-Step Protocols

Protocol for Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Gloves: Don the appropriate chemical-resistant gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over your goggles.

Doffing Sequence (to be performed at the exit of the work area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the gloved hand to remove the second glove in the same manner.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Lab Coat: Remove your lab coat, folding the contaminated outside inwards.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Spill Management Plan

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate dangers.

  • Don Appropriate PPE: Before cleaning up a small spill, don at a minimum: double nitrile gloves, chemical splash goggles, a face shield, and a chemically resistant apron over your lab coat.

  • Contain and Absorb: For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the liquid.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of PPE: All materials and PPE used for the cleanup must be disposed of as hazardous waste.

Disposal of Contaminated PPE
  • Gloves and other disposable items: All disposable PPE that has come into contact with 4,4-Difluoro-2-methoxyacetoacetate must be disposed of in a designated hazardous waste container.[5]

  • Reusable PPE: Reusable items like face shields and goggles should be decontaminated after each use. Lab coats should be professionally laundered if contaminated.

Logical Framework for PPE Selection

The following diagram provides a decision-making framework for selecting the appropriate level of PPE for your specific task.

PPE_Selection_Framework start Start: Handling 4,4-Difluoro-2-methoxyacetoacetate fume_hood Working in a certified chemical fume hood? start->fume_hood splash_risk Significant splash risk? (e.g., large volume, agitation) fume_hood->splash_risk Yes ppe_no_hood STOP! Consult EHS. Respiratory protection may be required. Re-evaluate procedure. fume_hood->ppe_no_hood No ppe_standard Standard PPE: - Nitrile/Neoprene Gloves - Lab Coat - Chemical Splash Goggles splash_risk->ppe_standard No ppe_enhanced_face Enhanced PPE: - Standard PPE + Face Shield splash_risk->ppe_enhanced_face Yes

Caption: PPE selection flowchart for 4,4-Difluoro-2-methoxyacetoacetate.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.